molecular formula C8H5FN2O2 B1389420 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 920978-94-5

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1389420
CAS No.: 920978-94-5
M. Wt: 180.14 g/mol
InChI Key: GLNFIUUKQXOTOZ-UHFFFAOYSA-N
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Description

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNFIUUKQXOTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670292
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920978-94-5
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a fluorinated heterocyclic compound belonging to the 7-azaindole class of molecules. The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere of indole and featuring unique hydrogen bonding capabilities that make it a valuable core in designing kinase inhibitors and other therapeutic agents.[1][2][3] The strategic incorporation of a fluorine atom and a carboxylic acid moiety enhances its utility as a versatile building block for drug discovery. The fluorine can improve metabolic stability and binding affinity, while the carboxylic acid provides a crucial handle for synthetic elaboration, primarily through amide bond formation.

This guide provides a comprehensive overview of the known and predicted chemical properties of this compound. It covers its molecular structure, physicochemical and spectroscopic properties, chemical reactivity, and plausible synthetic strategies. Furthermore, it delves into its applications in medicinal chemistry, supported by data from related 7-azaindole derivatives, and outlines essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Molecular Overview and Physicochemical Properties

The 7-Azaindole Scaffold

The core of the target molecule is 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This scaffold is of significant interest because its pyridine nitrogen allows it to act as a hydrogen bond acceptor, a feature exploited in the design of inhibitors that target the hinge region of protein kinases.[4] This structural motif is found in numerous biologically active compounds, demonstrating its importance in modulating interactions with various biological targets.[1][2]

Structure and Key Features

This compound incorporates three key functional elements on the 7-azaindole core:

  • A Carboxylic Acid at C2: This group is the primary site for synthetic modification, enabling the construction of amides, esters, and other derivatives. Its acidity and planarity influence the molecule's overall properties.

  • A Fluorine Atom at C5: This substitution significantly impacts the electronic properties of the aromatic system. Fluorine's high electronegativity can lower the pKa of the pyrrole N-H and the pyridine nitrogen, and it can form favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity. It is also frequently used to block sites of metabolic oxidation.

  • A Pyrrole N-H Group: This group acts as a hydrogen bond donor, crucial for many protein-ligand interactions.

Caption: Chemical structure of the title compound.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its constituent parts and data from close isomers like 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.[5]

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂[5]
Molecular Weight 180.14 g/mol [5]
Appearance Expected to be a solid
CAS Number Not assigned (Isomer: 1246088-56-1)
Predicted LogP 1.5 - 2.0Cheminformatic Prediction
Predicted pKa (Acid) 3.5 - 4.5Cheminformatic Prediction
Hydrogen Bond Donors 2 (N-H, O-H)Calculated
Hydrogen Bond Acceptors 3 (Pyridine-N, C=O)Calculated

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the four aromatic protons and the two exchangeable protons (N-H and COOH). The proton on the pyrrole ring (C3-H) would likely appear as a doublet, coupled to the pyrrole N-H. The protons on the pyridine ring (C4-H and C6-H) would exhibit complex splitting patterns due to both H-H and H-F coupling. The pyrrole N-H proton is expected to be a broad singlet, as is the carboxylic acid proton.

  • ¹³C NMR: Eight distinct carbon signals are anticipated. The carboxyl carbon (C2) would be the most downfield signal. The carbon bearing the fluorine (C5) would appear as a doublet with a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will show smaller, multi-bond C-F couplings.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the heterocyclic system.

Mass Spectrometry (MS)

In high-resolution mass spectrometry (HRMS), the compound would show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass.[6] The fragmentation pattern would likely involve the initial loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.

Infrared (IR) Spectroscopy

Key expected vibrational bands include:

  • O-H Stretch: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid.

  • N-H Stretch: A sharper band around 3300-3500 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the conjugated carboxylic acid.

  • C-F Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Analytical Workflow for Quality Control

A robust analytical workflow is essential to ensure the identity, purity, and quality of a synthesized batch before its use in further applications.

Caption: Standard workflow for compound validation.

Chemical Reactivity and Synthetic Routes

Reactivity Profile
  • Carboxylic Acid: This is the most reactive handle for derivatization. It readily undergoes standard transformations such as amide coupling (using reagents like HATU, HOBt/EDC), esterification, and reduction to the corresponding alcohol.

  • Pyrrole N-H: The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated. It can also be protected with groups like Boc or SEM if reactions at other sites are desired.

  • Aromatic System: The 7-azaindole ring system is generally electron-rich and can undergo electrophilic aromatic substitution. However, the fluorine at C5 is a deactivating group, making such reactions more challenging than on the unsubstituted parent scaffold.

Proposed Synthetic Strategy

G start 2-amino-5-fluoropyridine step1 Protection & Iodination start->step1 intermediate1 Protected 2-amino-5-fluoro-3-iodopyridine step1->intermediate1 step2 Sonogashira Coupling (e.g., with TMS-acetylene) intermediate1->step2 intermediate2 Alkynylpyridine Intermediate step2->intermediate2 step3 Deprotection & Cyclization (e.g., KOH or CuI) intermediate2->step3 intermediate3 5-fluoro-1H-pyrrolo[2,3-b]pyridine step3->intermediate3 step4 Formylation / Acylation at C2 intermediate3->step4 intermediate4 C2-aldehyde or ketone step4->intermediate4 step5 Oxidation (e.g., Pinnick Oxidation) intermediate4->step5 product Target Molecule step5->product

Caption: A plausible multi-step synthetic pathway.

Key Experimental Protocol: Amide Coupling

The primary utility of this molecule is as a scaffold for building larger molecules via amide bond formation.

Objective: To synthesize an N-aryl amide derivative from this compound.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add an amide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR and HRMS as described in Section 2.

Applications in Medicinal Chemistry

The 7-azaindole scaffold is a cornerstone in modern drug discovery, particularly in oncology and inflammation.

  • Kinase Inhibition: Many 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor (FGFR).[1][2][8] The scaffold's ability to form key hydrogen bonds with the kinase hinge region is fundamental to its activity.

  • PDE4B Inhibition: Derivatives of the related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for treating inflammatory diseases.[3]

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight and clear vectors for chemical elaboration, this molecule is an ideal fragment or building block.[1] The carboxylic acid serves as a reliable point for linking to other fragments or growing the molecule into a more potent lead compound.

Handling, Storage, and Safety

While specific toxicology data for this compound is unavailable, prudent handling based on analogous structures is required.

  • Hazard Identification: Based on related fluorinated pyridine carboxylic acids, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. 5-fluoropyridine-2-carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]

  • Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available from: [Link]

  • Kazi, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available from: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine. Available from: [Link]

  • Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available from: [Link]

  • LookChem. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. Available from: [Link]

  • Al-Mulla, H., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available from: [Link]

  • Langer, P., et al. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]

  • Negrie, M., & Callis, P. R. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available from: [Link]

  • Szafran, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Available from: [Link]

  • Biological Magnetic Resonance Bank. bmse000357 Pyrrole-2-carboxylic Acid. Available from: [Link]

  • Mathpati, R. S., & Ghule, V. D. (2023). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry. Available from: [Link]

  • CP Lab Chemicals. 5-Fluoro-1H-pyrrolo[2, 3-b]pyridine-6-carboxylic acid, 1 gram. Available from: [Link]

  • Hirscher, M., et al. (2020). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine Dihydrochloride Dihydrate. MDPI. Available from: [Link]

Sources

An In-Depth Technical Guide to 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 920978-94-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole framework, a bioisostere of the naturally occurring indole nucleus, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form crucial hydrogen bonding interactions have positioned it at the forefront of targeted therapy development. The strategic incorporation of a nitrogen atom into the indole ring system enhances solubility and metabolic stability, and fine-tunes the molecule's interaction with biological targets. This guide focuses on a particularly promising derivative, 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key building block in the synthesis of potent kinase inhibitors.

Physicochemical Properties and Structural Attributes

This compound is a solid, typically appearing as a white to off-white powder.[1] Its core structure is a 7-azaindole (pyrrolo[2,3-b]pyridine) bicyclic system, featuring a fluorine atom at the 5-position and a carboxylic acid group at the 2-position.

PropertyValueSource
CAS Number 920978-94-5[2]
Molecular Formula C₈H₅FN₂O₂[1]
Molecular Weight 180.14 g/mol [1]
Appearance White to off-white solid[1]
Solubility Low solubility in water; Soluble in polar organic solvents such as DMSO and DMF.[1]
pKa Estimated to be around 3-5 for the carboxylic acid proton.[1]

Synthesis of the 7-Azaindole Core: A Representative Protocol

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the literature, a robust synthesis can be constructed based on established methods for analogous 7-azaindole derivatives.[3][4] The following represents a viable and logical synthetic approach.

Workflow for the Synthesis of this compound

Synthesis_Workflow A Starting Material: Substituted Pyridine B Introduction of Pyrrole Ring Precursors A->B Cross-coupling (e.g., Sonogashira) C Cyclization to form 7-Azaindole Core B->C Base- or Metal-catalyzed Cyclization D Functional Group Manipulation C->D Oxidation/ Hydrolysis E Final Product: This compound D->E Purification

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of a Key Intermediate (e.g., a substituted 2-aminopyridine)

The synthesis would likely commence from a commercially available, appropriately substituted pyridine derivative. A common strategy involves the introduction of functional groups that can be elaborated into the pyrrole ring.

Step 2: Construction of the Pyrrole Ring

A variety of methods can be employed for the construction of the fused pyrrole ring, including the Fischer indole synthesis, the Bartoli indole synthesis, or transition-metal-catalyzed methods.[5] For instance, a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, could be used to introduce an alkyne, followed by a cyclization step.[3]

Step 3: Formation of the Carboxylic Acid

Once the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core is established, the carboxylic acid at the 2-position can be introduced. This could be achieved through various methods, such as the oxidation of a suitable precursor (e.g., an aldehyde or a methyl group) or by a carboxylation reaction using a strong base and carbon dioxide.

Step 4: Purification

The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography to yield this compound of high purity.

Biological Activity and Mechanism of Action

The 7-azaindole scaffold is a well-established pharmacophore in the development of kinase inhibitors. The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP and enabling strong binding to the hinge region of kinase active sites. The fluorine atom at the 5-position can enhance binding affinity and modulate the electronic properties of the ring system.

Primary Targets: FGFR and PDE4B

Derivatives of this compound have shown significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).[4][6]

  • FGFR Inhibition: Aberrant FGFR signaling is a key driver in various cancers.[7][8] Inhibitors based on the 7-azaindole scaffold have demonstrated potent and selective inhibition of FGFRs, leading to the suppression of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[6][9]

  • PDE4B Inhibition: PDE4B is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic AMP (cAMP).[10][11] Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and downstream signaling that suppresses the production of pro-inflammatory cytokines.[10][12][13]

Quantitative Analysis of Biological Activity (Representative Data for Derivatives)
Derivative ClassTargetIC₅₀ (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivativesFGFR17[14]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR29[14]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR325[14]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B110 - 1100[4]

This data strongly suggests that the this compound core is a highly promising starting point for the development of potent kinase and phosphodiesterase inhibitors.

Mechanism of Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase Active Site Hinge Hinge Region ATP_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Pocket->Phosphorylated_Substrate Phosphorylation (Inhibited) Inhibitor 7-Azaindole Inhibitor Inhibitor->Hinge H-Bonding Inhibitor->ATP_Pocket Occupies ATP ATP ATP->ATP_Pocket Blocked Substrate Protein Substrate Substrate->ATP_Pocket Binds

Caption: The 7-azaindole inhibitor competitively binds to the ATP pocket, preventing substrate phosphorylation.

Signaling Pathway Modulation

FGFR Signaling Pathway

Inhibition of FGFR by a this compound-based inhibitor would block the activation of several key downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and survival in cancer cells with aberrant FGFR signaling.[1][7][8][15]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 5-fluoro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid Derivative Inhibitor->FGFR Inhibits

Caption: Inhibition of FGFR blocks downstream pro-survival and proliferative signaling.

PDE4B Signaling Pathway in Inflammation

By inhibiting PDE4B, a this compound-based compound would increase intracellular cAMP levels, leading to the activation of PKA and subsequent phosphorylation of CREB. This cascade ultimately results in the reduced production of pro-inflammatory cytokines.[10][12][13]

PDE4B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4B PDE4B PKA PKA cAMP->PKA Activates AMP AMP PDE4B->AMP Degrades CREB CREB PKA->CREB Phosphorylates Inflammatory_Genes Pro-inflammatory Gene Transcription CREB->Inflammatory_Genes Inhibits Transcription Inhibitor 5-fluoro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid Derivative Inhibitor->PDE4B Inhibits

Caption: PDE4B inhibition increases cAMP, leading to reduced inflammatory gene expression.

Spectroscopic Data

While publicly accessible, detailed spectra for this compound are limited, the expected spectral characteristics can be inferred from its structure. Commercial suppliers typically provide compound-specific spectroscopic data upon request.[16]

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, with coupling patterns influenced by the fluorine atom. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield position. The carbon atoms bonded to the fluorine and nitrogen atoms would also show characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (180.14 g/mol ). Fragmentation patterns would be consistent with the 7-azaindole structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H stretching of the pyrrole ring, and C-F stretching.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility lies in its role as a scaffold that can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Workflow for Lead Optimization

Lead_Optimization A Core Scaffold: 5-fluoro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid B Amide Coupling or Other Modifications A->B Chemical Synthesis C Library of Derivatives B->C D Screening and SAR Studies C->D E Lead Candidate D->E Identification of Optimal Properties

Caption: A typical workflow for utilizing the core scaffold in a lead optimization campaign.

Conclusion and Future Perspectives

This compound represents a key molecular entity in the ongoing quest for novel and effective targeted therapies. Its inherent structural features make it an ideal starting point for the development of inhibitors for a range of kinases and other enzymes implicated in cancer and inflammatory diseases. Future research will likely focus on the synthesis of diverse libraries of derivatives based on this core scaffold, with the aim of identifying next-generation drug candidates with enhanced efficacy and safety profiles. The continued exploration of the 7-azaindole chemical space promises to yield further breakthroughs in the treatment of a multitude of human diseases.

References

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. [Link]

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget. [Link]

  • This compound. Pipzine Chemicals. [Link]

  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. ResearchGate. [Link]

  • Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress. MDPI. [Link]

  • Current progress in cancer treatment by targeting FGFR signaling. PMC. [Link]

  • Modulation of signaling through GPCR-cAMP-PKA pathways by PDE4 depends on stimulus intensity: Possible implications for the pathogenesis of acrodysostosis without hormone resistance. PubMed. [Link]

  • The regulatory role of PDE4B in the progression of inflammatory function study. PMC. [Link]

  • Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum. PubMed Central. [Link]

  • This compound | 920978-94-5. ChemSrc. [Link]

  • Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling. PNAS. [Link]

  • Changes in PDE4D protein expression, PDE4 activity and cAMP-PKA-CREB... - ResearchGate. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. PubMed. [Link]

  • Synthesis of Azaindoles. Progress in Chemistry. [Link]

Sources

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Whitepaper: A Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fluorinated derivative of 7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural resemblance to purine bases makes it a privileged scaffold for targeting ATP-binding sites in enzymes, particularly kinases.[1][2] The incorporation of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds. This guide provides an in-depth technical overview of its physicochemical properties, synthesis, analytical characterization, and its critical role in the development of targeted therapeutics, such as kinase inhibitors for oncology and inflammatory diseases.[3][4]

Core Physicochemical Properties and Specifications

Accurate characterization of the starting material is a prerequisite for reproducible downstream applications. This compound is typically supplied as a white to off-white solid powder with low solubility in water but soluble in polar organic solvents like DMSO and DMF.[5]

PropertyDataSource
Molecular Formula C₈H₅FN₂O₂[5][6][7]
Molecular Weight 180.14 g/mol [5][6][7]
CAS Number 1261433-78-1 (verify isomer)-
Appearance White or off-white solid[5]
pKa ~3-5 (for carboxylic acid)[5]
Solubility Soluble in DMSO, DMF[5]
Storage Store at -20°C for long-term stability[6]

Note: CAS numbers for pyrrolo[2,3-b]pyridine derivatives can vary based on the position of the functional groups. Researchers should verify the specific isomer required for their application.

Synthesis and Quality Control

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield.

Generalized Synthetic Workflow

A common synthetic strategy involves the construction of the 7-azaindole core followed by functionalization. While specific patented routes are proprietary, a generalized workflow can be conceptualized as starting from a substituted pyridine precursor, followed by cyclization to form the fused pyrrole ring, and subsequent carboxylation.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Formation cluster_2 Phase 3: Functionalization & Purification A Substituted Fluoropyridine B Introduction of Amino Group A->B C Cyclization Reaction (e.g., Fischer Indole Synthesis variant) B->C D Formation of 5-Fluoro-7-azaindole Scaffold C->D E Carboxylation at C2 Position D->E F Crude Product E->F G Purification (Recrystallization/Chromatography) F->G H Final Product (≥95% Purity) G->H

Caption: Generalized Synthetic Workflow Diagram.

Protocol: Quality Control via HPLC-MS

Trustworthiness: This protocol is designed to be self-validating. The results must confirm both the molecular weight (via Mass Spectrometry) and purity (via UV-HPLC) against a certified reference standard.

  • Sample Preparation: Accurately weigh 1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 acetonitrile:water mixture (with 0.1% formic acid) to create a 1 mg/mL stock solution.

  • Instrumentation (LC-MS):

    • HPLC System: Standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • UV Detector: 254 nm.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative modes.

  • Analysis:

    • Inject 5 µL of the sample.

    • Purity Assessment: Integrate the area of the main peak from the UV chromatogram. Purity should be ≥95%.

    • Identity Confirmation: The mass spectrometer should detect the [M+H]⁺ ion at m/z 181.04 and/or the [M-H]⁻ ion at m/z 179.03, confirming the molecular weight of 180.14 g/mol .

Spectroscopic Characterization

Spectroscopic data is the fingerprint of a molecule. The following are expected characteristics for identity confirmation.

  • ¹H NMR: Proton NMR spectra will show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a broad singlet for the N-H proton. The carboxylic acid proton will appear as a very broad singlet far downfield (>12 ppm).

  • ¹³C NMR: The spectrum will display eight distinct carbon signals. The carboxyl carbon will be the most downfield signal (~160-170 ppm).

  • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom. Its chemical shift provides information about its electronic environment.

  • Mass Spectrometry (MS): As outlined in the QC protocol, ESI-MS will confirm the exact molecular mass of the compound.

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a bioisostere of purine and has become a cornerstone in the design of kinase inhibitors.[1] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[8][9]

Expertise & Experience: The rationale for using this scaffold is its ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of adenine.[9] The addition of the 5-fluoro substituent is a strategic choice to enhance binding affinity through favorable electrostatic interactions and to block a potential site of metabolism, thereby improving the compound's pharmacokinetic profile.

Derivatives of this compound are frequently used as key intermediates in the synthesis of inhibitors for targets such as:

  • Janus Kinases (JAKs): Implicated in autoimmune diseases and myeloproliferative neoplasms.

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is linked to various cancers.[4][8][9]

  • FMS Kinase (CSF-1R): A target in oncology and inflammatory disorders.[3]

  • Phosphodiesterase 4B (PDE4B): A target for inflammatory diseases, particularly those affecting the central nervous system.[10]

G cluster_0 Drug Design & Synthesis cluster_1 Biological System A 5-Fluoro-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid (Core Scaffold) B Amide Coupling or Other Reactions A->B C Final Kinase Inhibitor Compound B->C E ATP-Binding Pocket (Hinge Region) C->E Binds to & Inhibits D Target Kinase (e.g., FGFR, JAK) D->E F Downstream Signaling (e.g., Proliferation, Inflammation) E->F Blocks Signal

Caption: Role of the Scaffold in Kinase Inhibition.

Handling and Storage

  • Safety: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: For long-term viability, store the compound in a tightly sealed container at -20°C.[6] For short-term use, storage at room temperature is acceptable.[7] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[6]

References

  • This compound - Pipzine Chemicals.
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid AldrichCPR - Sigma-Aldrich.
  • 5-Fluoro-1h-pyrrolo[2,3-b]pyridine-6-carboxylic acid - Data Sheet - United St
  • 5-Fluoro-1H-pyrrolo[2, 3-b]pyridine-6-carboxylic acid, 1 gram.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine deriv
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub.

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A Technical Guide to 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic building block in contemporary medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document will elucidate the compound's nomenclature, physicochemical properties, synthetic pathways, and its significant role in the design of targeted therapeutics, particularly kinase inhibitors.

Decoding the IUPAC Nomenclature: A Fused Heterocyclic System

The formal IUPAC name, This compound , precisely defines the molecule's intricate architecture. The core of this name, pyrrolo[2,3-b]pyridine, designates a fused heterocyclic system, commonly known as 7-azaindole. This nomenclature arises from the fusion of a pyrrole ring and a pyridine ring.

According to IUPAC rules for fused heterocyclic systems, the components are named, and the fusion is described by indicating the shared atoms. In pyrrolo[2,3-b]pyridine, "pyridine" is the base component, chosen for its nitrogen-containing, six-membered ring structure. The "[2,3-b]" descriptor specifies how the pyrrole ring is fused to the pyridine ring. The numbers '2' and '3' denote the positions on the pyrrole ring that are shared with the pyridine ring, while the 'b' indicates the face of the pyridine ring where the fusion occurs (between atoms 2 and 3).

The prefixes and suffixes further detail the molecule's functionalization:

  • 5-fluoro : A fluorine atom is substituted at the 5th position of the pyrrolo[2,3-b]pyridine core.

  • 1H : This indicates the presence of a hydrogen atom on the nitrogen at position 1 of the pyrrole ring, which is a standard designation for tautomeric heterocycles.

  • 2-carboxylic acid : A carboxyl group (-COOH) is attached to the 2nd position of the pyrrolo[2,3-b]pyridine scaffold.

IUPAC Numbering of the 7-Azaindole Core

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 920978-94-5BOC Sciences, BLDpharm
Molecular Formula C₈H₅FN₂O₂BOC Sciences, BLDpharm
Molecular Weight 180.14 g/mol BOC Sciences, BLDpharm
Appearance SolidSigma-Aldrich
Storage Sealed in dry, 2-8°CBLDpharm
Spectroscopic Characterization (Predicted)
  • ¹H NMR Spectroscopy : The proton of a carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm, due to significant deshielding and hydrogen bonding.[1] The protons on the aromatic rings will exhibit characteristic splitting patterns influenced by the fluorine atom and the adjacent nitrogen atoms.

  • ¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is expected to be highly deshielded, appearing in the range of 160-180 ppm.[1] The carbons in the aromatic rings will have distinct chemical shifts, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

  • Mass Spectrometry : The molecular ion peak (M+) in the mass spectrum would correspond to the molecular weight of the compound (180.14). Fragmentation patterns would likely involve the loss of the carboxyl group and other characteristic fragments of the 7-azaindole core.

Synthetic Strategies: A Plausible and Referenced Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, leveraging established methodologies for the construction of the 7-azaindole scaffold. A common and effective approach involves the initial construction of a substituted 2-aminopyridine, followed by cyclization to form the fused pyrrole ring.

Proposed Synthetic Route

A plausible synthetic route commences with a commercially available fluorinated aminopyridine, followed by a series of transformations to introduce the necessary functionalities for the subsequent cyclization and final hydrolysis to the carboxylic acid.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis A 2-Amino-5-fluoropyridine B 2-Amino-5-fluoro-3-iodopyridine A->B NIS, Acetonitrile D Ethyl 3-(2-amino-5-fluoropyridin-3-yl)propiolate B->D Pd(PPh₃)₂Cl₂, CuI, Et₃N C Ethyl propiolate C->D E Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate D->E Base (e.g., K₂CO₃), DMF F This compound E->F NaOH, EtOH/H₂O

Plausible Synthetic Pathway
Detailed Experimental Protocol (Hypothetical)

Step 1: Iodination of 2-Amino-5-fluoropyridine

  • Rationale: Introduction of an iodine atom at the 3-position of the pyridine ring is a crucial step to enable the subsequent palladium-catalyzed cross-coupling reaction. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic systems.

  • Procedure:

    • To a solution of 2-amino-5-fluoropyridine in acetonitrile, add N-iodosuccinimide portion-wise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-amino-5-fluoro-3-iodopyridine.

Step 2: Sonogashira Coupling

  • Rationale: The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction will construct the carbon skeleton necessary for the subsequent cyclization.

  • Procedure:

    • To a solution of 2-amino-5-fluoro-3-iodopyridine in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add ethyl propiolate, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

    • Heat the reaction mixture under an inert atmosphere until the reaction is complete.

    • Cool the mixture, filter to remove the catalyst, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain ethyl 3-(2-amino-5-fluoropyridin-3-yl)propiolate.

Step 3: Base-Mediated Cyclization

  • Rationale: The intramolecular cyclization of the amino-alkyne intermediate is typically promoted by a base. The amino group attacks the alkyne, leading to the formation of the pyrrole ring.

  • Procedure:

    • Dissolve the product from Step 2 in a polar aprotic solvent such as DMF.

    • Add a base, for example, potassium carbonate (K₂CO₃), and heat the mixture.

    • Monitor the reaction for the formation of the cyclized product.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Purify by column chromatography to yield ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Step 4: Saponification of the Ester

  • Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a base.

  • Procedure:

    • Dissolve the ethyl ester in a mixture of ethanol and water.

    • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

    • Heat the mixture to reflux until the ester is fully hydrolyzed.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to obtain the final product, this compound.

The 7-Azaindole Scaffold in Drug Discovery: A Privileged Motif

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to mimic the purine and indole systems, which are ubiquitous in biological systems, and its capacity to form key hydrogen bonding interactions with biological targets.[3]

Role as a Hinge-Binder in Kinase Inhibitors

A significant application of 7-azaindole derivatives is in the development of protein kinase inhibitors.[4][5] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as a hydrogen bond acceptor and donor, respectively. This bidentate hydrogen bonding motif allows the 7-azaindole core to effectively bind to the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition.[6]

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Hinge_NH Backbone N-H Azaindole_N Pyridine N Hinge_NH->Azaindole_N H-bond (acceptor) Hinge_CO Backbone C=O Azaindole_NH Pyrrole N-H Azaindole_NH->Hinge_CO H-bond (donor)

7-Azaindole as a Kinase Hinge Binder

The introduction of a fluorine atom at the 5-position can further enhance the binding affinity and modulate the physicochemical properties of the inhibitor, such as its metabolic stability and cell permeability. The carboxylic acid at the 2-position provides a convenient handle for further chemical modifications, allowing for the attachment of various side chains to explore the surrounding binding pocket and improve selectivity and potency.

Therapeutic Applications

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown promise in a variety of therapeutic areas, including:

  • Oncology: As inhibitors of various kinases implicated in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).[7][8]

  • Inflammatory Diseases: The inhibition of certain kinases and other enzymes by 7-azaindole derivatives can modulate inflammatory pathways.

  • Neurodegenerative Diseases: Research is ongoing into the potential of these compounds for treating neurological disorders.

  • Infectious Diseases: Some 7-azaindole derivatives have demonstrated antimicrobial and antiviral activities.[2]

Conclusion

This compound represents a strategically important building block for the synthesis of novel therapeutic agents. Its 7-azaindole core provides a robust platform for designing potent and selective kinase inhibitors, while the fluoro and carboxylic acid functionalities offer avenues for fine-tuning the pharmacological profile. A thorough understanding of its chemical properties, synthetic routes, and the structure-activity relationships of its derivatives is essential for leveraging its full potential in the ongoing quest for new and effective medicines.

References

  • Azaindole Therapeutic Agents. PMC. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. ResearchGate. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Ethyl 5-(Trifluoromethyl)-1H-Pyrrolo[2,3-B]Pyridine-2-Carboxylate. MySkinRecipes. [Link]

  • 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]

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The Strategic Emergence of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Privileged Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — represent a cornerstone of efficient therapeutic development. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has distinguished itself as a versatile and highly valuable core structure.[1] Its bioisosteric relationship to the endogenous indole nucleus allows it to interact with a wide array of enzymatic targets, particularly protein kinases, which are pivotal in cellular signaling and are often implicated in oncology and inflammatory diseases.

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance key drug-like properties. The unique physicochemical characteristics of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to its target protein. This technical guide elucidates the discovery, synthesis, and strategic importance of a key fluorinated building block: 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid . Its "discovery" is not marked by a single serendipitous event, but rather by its deliberate and rational design as a critical intermediate, enabling the development of next-generation therapeutics.

The Genesis of a Key Building Block: A Logic-Driven Approach

The development of this compound was driven by the need for novel chemical matter with improved pharmacological profiles. Analysis of kinase inhibitor binding modes frequently reveals the importance of the 7-azaindole core in forming critical hydrogen bonds with the hinge region of the ATP binding site. The introduction of a fluorine atom at the 5-position was a strategic decision to modulate the electronic properties of the heterocyclic ring system, potentially enhancing binding affinity and improving metabolic stability without adding significant steric bulk. The carboxylic acid moiety at the 2-position serves as a versatile chemical handle, providing a convenient point for amide coupling to introduce further diversity and build out the final drug molecule. This rational design approach led to the synthesis of this compound as a key intermediate in pharmaceutical research programs, as evidenced by its disclosure in patents for novel therapeutic agents.

Definitive Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 2-amino-5-fluoropyridine. The pathway hinges on the construction of the fused pyrrole ring onto the pyridine core, a classic strategy in heterocyclic chemistry. The following protocol has been consolidated from key patent literature, representing a robust and validated route.

Logical Flow of the Synthetic Route

The overall strategy involves a condensation reaction to form an enamine intermediate from 2-amino-5-fluoropyridine, followed by an intramolecular cyclization to construct the bicyclic azaindole core. This is then followed by hydrolysis to yield the final carboxylic acid.

G A 2-Amino-5-fluoropyridine B Condensation with Diethyl Oxalacetate Sodium Salt A->B C Intermediate A B->C Formation of enamine D Thermal Cyclization (Dowtherm A) C->D E Ethyl 5-fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate D->E Intramolecular cyclization F Phosphorus Oxychloride E->F G Ethyl 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate F->G Chlorination H Catalytic Hydrogenation (Pd/C, H2) G->H I Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate H->I Dechlorination J Saponification (NaOH) I->J K This compound J->K Hydrolysis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • A mixture of 2-amino-5-fluoropyridine (1 equivalent) and diethyl oxalacetate sodium salt (1.1 equivalents) in acetic acid is heated to reflux for 6 hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water and diethyl ether, and dried to yield the intermediate enamine.

  • This intermediate is added portion-wise to a refluxing solution of Dowtherm A. The choice of a high-boiling solvent like Dowtherm A is critical to provide the necessary thermal energy for the intramolecular cyclization and ring-closure.

  • After heating for a short period (e.g., 15-30 minutes), the mixture is cooled, diluted with a hydrocarbon solvent like hexane, and the precipitate is filtered, washed, and dried to afford the product.

Step 2: Synthesis of Ethyl 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • The product from Step 1 (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, excess). This reagent serves as both the solvent and the chlorinating agent.

  • The mixture is heated to reflux for several hours. The causality here is the conversion of the 4-hydroxy group into a 4-chloro group, which is a better leaving group for the subsequent reduction step.

  • The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).

  • The resulting solid is filtered, washed with water, and dried.

Step 3: Synthesis of Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • The chlorinated intermediate from Step 2 (1 equivalent) is dissolved in a suitable solvent such as ethanol.

  • A palladium on carbon catalyst (Pd/C, typically 10 mol%) and a base (e.g., sodium acetate) are added.

  • The mixture is subjected to an atmosphere of hydrogen gas (H₂). The palladium catalyst facilitates the reductive dechlorination (hydrogenolysis) of the 4-chloro group.

  • Upon reaction completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the ethyl ester product.

Step 4: Synthesis of this compound

  • The ethyl ester from Step 3 is suspended in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide (NaOH, excess) is added. This initiates the saponification (base-catalyzed hydrolysis) of the ester to the corresponding carboxylate salt.

  • The mixture is heated until the hydrolysis is complete (monitored by TLC or LC-MS).

  • The solution is cooled and acidified with a strong acid (e.g., HCl) to a pH of approximately 3-4.

  • The precipitated solid is filtered, washed thoroughly with water to remove salts, and dried under vacuum to yield the final title compound, this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound are validated through standard analytical techniques. The data presented below are representative of the expected analytical results for the final product.

Property Value
Chemical Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Appearance Off-white to pale yellow solid
CAS Number 920978-94-5
¹H NMR (DMSO-d₆) δ (ppm): 13.2 (s, 1H, COOH); 12.4 (s, 1H, NH); 8.4 (d, 1H); 7.95 (dd, 1H); 7.1 (d, 1H)

Application in Drug Development: A Versatile Scaffolding

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors. The carboxylic acid provides a reactive site for amide bond formation, a robust and widely used reaction in pharmaceutical synthesis. This allows for the coupling of various amine-containing fragments, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Core Building Block cluster_1 Chemical Elaboration cluster_2 Final Drug Candidate A This compound B Amide Coupling (EDC, HOBt) A->B D Potent & Selective Kinase Inhibitor B->D Formation of Bioactive Molecule C Diverse Amine Fragments (R-NH2) C->B

Caption: Elaboration of the core scaffold into a final drug candidate.

This modular approach has been successfully employed in the development of inhibitors for targets such as serum and glucocorticoid-regulated kinase (SGK-1) and other protein kinases implicated in various diseases. The 5-fluoro-7-azaindole core consistently provides the foundational interactions with the target enzyme, while the appended moieties fine-tune the pharmacological profile.

Conclusion

The discovery and development of this compound is a testament to the power of rational drug design. It was not discovered by chance but engineered as a high-value intermediate to address specific challenges in medicinal chemistry. Its synthesis is robust and scalable, and its strategic fluorination confers desirable properties that are translated into the final drug candidates. As researchers continue to probe the vast landscape of the kinome and other enzyme families, this versatile building block and its derivatives will undoubtedly continue to play a pivotal role in the discovery of novel therapeutics for a range of human diseases.

References

  • Bousquet, P., et al. (2010). N-(arylalkyl)-1H-pyrrolopyridine-2-carboxamide derivatives, preparation and therapeutic use thereof. U.S. Patent No. 7,763,636. Washington, DC: U.S.
  • Ma, Z. P., et al. (2008). Synthesis of 2-Amino-5-Fluoropyridine. Journal of Chemical Engineering of Chinese Universities, 4, 015.
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  • Audia, J. E., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
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  • Berdini, V., et al. (2013). 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • Mahrous, M. (2018). Review: Fluorine in Medicinal Chemistry.
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  • MySkinRecipes. (n.d.). Ethyl 5-(Trifluoromethyl)-1H-Pyrrolo[2,3-B]Pyridine-2-Carboxylate. Retrieved January 19, 2026, from [Link]

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5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid theoretical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. One such "privileged scaffold" is the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. Its utility stems from its role as a bioisostere for both indole and purine systems, enabling it to form crucial hydrogen bonding interactions with a variety of protein targets, particularly kinases.[1] The strategic modification of this core structure is a key tactic in fine-tuning the pharmacological profile of a drug candidate.

This guide focuses on a specific, high-value derivative: This compound . The introduction of a fluorine atom at the 5-position and a carboxylic acid at the 2-position is not arbitrary; these modifications are designed to modulate the molecule's electronic, steric, and physicochemical properties to enhance its performance as a molecular building block in drug discovery. Here, we delve into the theoretical properties of this compound, providing a quantitative and qualitative framework for its application in research and development.

Core Physicochemical Properties: A Calculated Perspective

Below is a summary of the key calculated theoretical properties for this compound.

PropertyCalculated Value/EstimateSignificance in Drug Discovery
Molecular Weight 180.14 g/mol Low molecular weight is advantageous for fragment-based screening and maintaining "drug-likeness" during lead optimization.
Molecular Formula C₈H₅FN₂O₂Provides the elemental composition.
logP (Lipophilicity) ~1.5 - 2.5Indicates moderate lipophilicity, balancing aqueous solubility with cell membrane permeability.[1][2][3]
Topological Polar Surface Area (TPSA) ~78 ŲSuggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų).[4][5][6][7]
pKa (acidic) ~3.0 - 4.0The carboxylic acid group will be deprotonated (anionic) at physiological pH (7.4), providing a key interaction point.
pKa (basic) ~2.5 - 3.5The pyridine nitrogen is weakly basic due to the fluorine's electron-withdrawing effect, reducing the likelihood of protonation at physiological pH.[2][8]
Hydrogen Bond Donors 2 (pyrrole N-H, carboxylic acid O-H)Provides sites for forming crucial hydrogen bonds with protein targets.
Hydrogen Bond Acceptors 4 (pyridine N, 2x carboxylic acid O)Offers multiple points for electrostatic interactions with biological targets.
Rotatable Bonds 1Low number of rotatable bonds imparts conformational rigidity, which is favorable for binding affinity and reduces entropic penalty upon binding.

Structural and Electronic Rationale

The 7-Azaindole Core: A Superior Hinge Binder

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of many kinase inhibitors. Its defining feature is the ability to present two hydrogen bonding interactions to the "hinge" region of a kinase's ATP binding site, mimicking the adenine base of ATP.[1] This bidentate interaction provides a strong anchor for the molecule, leading to potent inhibition. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the hydrogen on the pyrrole nitrogen acts as a donor.

cluster_0 7-Azaindole Core cluster_1 Kinase Hinge Region Scaffold 1H-pyrrolo[2,3-b]pyridine H_Donor Pyrrole N-H (H-bond Donor) Hinge_Acceptor Backbone C=O H_Donor->Hinge_Acceptor H-Bond H_Acceptor Pyridine N (H-bond Acceptor) Hinge_Donor Backbone N-H Hinge_Donor->H_Acceptor H-Bond

Caption: Bidentate hydrogen bonding of the 7-azaindole core.

The Strategic Impact of 5-Position Fluorination

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[8][9] In this molecule, placing a fluorine atom at the 5-position of the 7-azaindole ring has several predictable and advantageous consequences:

  • Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly reduces the electron density on the pyridine ring.[2][8] This makes the pyridine nitrogen less basic, lowering its pKa.[8] At physiological pH (~7.4), a lower pKa means the nitrogen is less likely to be protonated, which can be beneficial for cell permeability and may reduce off-target interactions with acidic residues or transporters.[10]

  • Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions with protein targets. These can include dipole-dipole interactions, orthogonal multipolar interactions with amide groups, or interactions with hydrophobic pockets.[9] This provides an additional handle to improve binding affinity and selectivity.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond.[8] Placing fluorine at the 5-position can block a potential site of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Tuning Lipophilicity (logP): While polyfluorination generally increases lipophilicity, the effect of a single fluorine atom can be more nuanced.[1][8] It can increase local hydrophobicity, potentially enhancing interactions with nonpolar pockets in a binding site, without drastically increasing the overall logP to a point where aqueous solubility is compromised.[3]

Application in Fragment-Based Drug Discovery (FBDD)

With its low molecular weight, structural rigidity, and rich set of interaction points, this compound is an ideal candidate for Fragment-Based Drug Discovery (FBDD) . FBDD is an efficient approach that starts by identifying small, low-affinity molecules ("fragments") that bind to a biological target.[11][12] These initial hits are then optimized into potent lead compounds.

The carboxylic acid at the 2-position serves as a versatile chemical handle for "fragment growing" or "linking." It allows for the straightforward synthesis of amide derivatives, enabling chemists to systematically explore the chemical space around the initial fragment to achieve higher potency and selectivity.[13][14]

FBDD_Workflow lib 1. Fragment Library (incl. Title Compound) screen 2. Biophysical Screening (NMR, SPR, X-ray) lib->screen hit 3. Hit Identification (Weak Binding Confirmed) screen->hit xtal 4. Co-crystal Structure (Fragment-Target Complex) hit->xtal grow 5a. Fragment Growing (via Carboxylic Acid) xtal->grow Structure-Guided Design link 5b. Fragment Linking (Combine with another fragment) xtal->link Structure-Guided Design optimize 6. Lead Optimization (SAR, ADME Profiling) grow->optimize link->optimize candidate 7. Drug Candidate optimize->candidate

Sources

Spectroscopic Characterization of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a fluorinated derivative of 7-azaindole-2-carboxylic acid, represents a significant scaffold in medicinal chemistry. The 7-azaindole core is a bioisostere of indole, often imparting improved physicochemical properties such as enhanced solubility and metabolic stability in drug candidates[1][2]. The introduction of a fluorine atom at the 5-position can further modulate the electronic properties, lipophilicity, and metabolic fate of the molecule, making it a valuable building block in the design of targeted therapeutics, including kinase inhibitors[2][3].

Molecular Structure and Numbering

The structural integrity of any spectroscopic analysis hinges on a clear and unambiguous numbering system for the atoms within the molecule. The numbering for the this compound scaffold is presented below.

Caption: IUPAC numbering of the this compound scaffold.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively, while ¹⁹F NMR would confirm the presence and environment of the fluorine substituent.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the probe prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans, 2s relaxation delay) acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024 scans, 2s relaxation delay) acq1->acq3 proc1 Apply Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Reference spectra (TMS or residual solvent peak) proc2->proc3

Caption: A standardized workflow for the acquisition of high-resolution NMR spectra.

  • Causality in Solvent Choice: Dimethyl sulfoxide-d6 (DMSO-d6) is a preferred solvent due to its excellent solubilizing power for polar, acidic, and amine-containing compounds. The acidic proton of the carboxylic acid and the N-H proton of the pyrrole ring are less likely to undergo rapid exchange with the solvent compared to D₂O, allowing for their observation in the ¹H NMR spectrum.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in DMSO-d6 at 400 MHz are summarized below. These predictions are based on data from 5-fluoroindole-2-carboxylic acid and known substituent effects.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH~13.0Broad Singlet-
NH (H1)~12.0Broad Singlet-
H4~8.4Doublet of DoubletsJ(H-F) ≈ 4.0, J(H-H) ≈ 2.5
H6~8.1Doublet of DoubletsJ(H-F) ≈ 9.0, J(H-H) ≈ 2.5
H3~7.2Singlet-
  • Interpretation:

    • The COOH and NH protons are expected to be significantly deshielded, appearing as broad singlets at the downfield end of the spectrum due to their acidic nature and involvement in hydrogen bonding.

    • The protons on the pyridine ring, H4 and H6 , will exhibit coupling to the fluorine atom at the 5-position. The through-space coupling of fluorine to H4 is anticipated to be smaller than the through-bond coupling to H6. Both protons will also show a smaller meta-coupling to each other.

    • The H3 proton on the pyrrole ring is expected to appear as a singlet, being relatively shielded compared to the pyridine ring protons.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts in DMSO-d6 at 100 MHz are presented below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~163
C5~158 (d, J(C-F) ≈ 240 Hz)
C7a~148
C4~145 (d, J(C-F) ≈ 12 Hz)
C2~130
C3a~125
C6~115 (d, J(C-F) ≈ 25 Hz)
C3~105
  • Interpretation:

    • The carboxyl carbon (C=O) is expected at the far downfield region of the spectrum.

    • The carbon directly bonded to the fluorine atom, C5 , will appear as a doublet with a large one-bond C-F coupling constant.

    • The other carbons on the pyridine ring, C4 and C6 , will also show smaller couplings to the fluorine atom.

    • The carbons of the pyrrole ring, C2 , C3 , C3a , and C7a , will have chemical shifts influenced by the electron-withdrawing nature of the fused pyridine ring and the carboxylic acid group.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) prep2 Add a trace amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization prep1->prep2 acq1 Infuse the sample into the ESI source prep2->acq1 acq2 Acquire data in both positive and negative ion modes acq1->acq2 acq3 Perform high-resolution mass spectrometry (HRMS) for accurate mass measurement acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) acq3->proc1 proc2 Determine the elemental composition from the accurate mass proc1->proc2

Caption: A general workflow for acquiring ESI-MS data.

Predicted Mass Spectrometry Data

The expected high-resolution mass spectrometry data is crucial for confirming the elemental composition.

IonCalculated m/z
[M+H]⁺181.0417
[M-H]⁻179.0261
  • Interpretation:

    • The molecular formula of this compound is C₈H₅FN₂O₂.

    • In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ will likely be observed.

    • The accurate mass measurement from HRMS allows for the unambiguous confirmation of the elemental formula, a cornerstone of structural validation.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Place a small amount of the solid sample directly on the ATR crystal acq1 Record the background spectrum prep1->acq1 acq2 Record the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) acq1->acq2 proc1 Perform background subtraction acq2->proc1 proc2 Identify characteristic absorption bands proc1->proc2

Caption: A streamlined workflow for ATR FT-IR analysis.

Predicted IR Absorption Data

The key predicted IR absorption bands are summarized below.

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-H (Carboxylic Acid)Very broad absorption due to hydrogen bonding
~3200N-H (Pyrrole)Sharp to moderately broad stretch
~1700C=O (Carboxylic Acid)Strong, sharp absorption
1620-1450C=C and C=NAromatic ring stretching vibrations
~1250C-FAryl-fluorine stretch
  • Interpretation:

    • The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with C-H stretching vibrations.

    • The N-H stretch of the pyrrole ring is also a key diagnostic peak.

    • A strong and sharp C=O stretch is definitive for the carboxylic acid functional group.

    • The presence of a C-F stretch in the fingerprint region provides evidence for the fluorine substituent.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed protocols and interpretations for NMR, MS, and IR spectroscopy are grounded in established scientific principles and data from closely related compounds. This framework serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic scaffold in drug discovery and development. The self-validating nature of the described experimental workflows ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity.

References

  • Guo, W. N., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661.
  • Pipzine Chemicals. (n.d.). this compound. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1).
  • Zhang, L., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 488-494.

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An In-Depth Technical Guide to the Target Identification and Validation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for identifying and validating the potential biological targets of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The core of this molecule is the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole. This scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to act as a bioisostere for purines and effectively engage the ATP-binding sites of protein kinases.[1][2] Consequently, the primary hypothesis explored within this document is that the compound functions as a kinase inhibitor. However, acknowledging the versatility of this scaffold, we also explore alternative potential target classes, including viral proteins and phosphodiesterases, which have been identified for similar derivatives.[3][4]

As a senior application scientist, my objective is not merely to list protocols but to provide a strategic, multi-pronged approach that follows a logical progression from broad, hypothesis-generating screening to rigorous biophysical characterization and conclusive cellular target engagement. We will detail the causality behind experimental choices and present self-validating protocols for key assays, including in vitro kinase profiling, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and the practical methodologies required to confidently elucidate the mechanism of action for this promising compound.

The 7-Azaindole Scaffold: A Foundation for Potent Bioactivity

The 7-azaindole core of this compound is a cornerstone of modern medicinal chemistry. Its significance stems from its structural mimicry of indole and its ability to serve as an effective hinge-binding motif in the ATP pocket of protein kinases.[2][5] The nitrogen atom at the 7-position allows the scaffold to form two crucial hydrogen bonds with the kinase hinge region, a pattern that anchors many ATP-competitive inhibitors.[2] This property has been successfully exploited in the development of clinically approved drugs, most notably Vemurafenib, a potent B-RAF kinase inhibitor used in the treatment of melanoma.[2][5]

The specific compound is functionalized with:

  • A 5-fluoro substituent: This modification can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the scaffold.

  • A 2-carboxylic acid group: This polar group can significantly impact solubility and provides a potential hydrogen bond donor/acceptor, which could form additional interactions with the target protein or be used as a handle for further chemical modification.

Given these features, a logical starting point is to investigate its potential as a kinase inhibitor.

Primary Hypothesis: Protein Kinase Inhibition

Protein kinases are critical regulators of virtually all cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 7-azaindole scaffold has been successfully developed into inhibitors for a wide range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFRs).[6][7]

  • Non-receptor Tyrosine Kinases: Such as ABL and SRC family kinases.[8]

  • Cyclin-Dependent Kinases (CDKs): Including CDK9, a key regulator of transcription.[9]

The central hypothesis is that this compound binds to the ATP pocket of one or more protein kinases, inhibiting their phosphotransferase activity and disrupting downstream signaling.

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Activates Compound 5-fluoro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Compound->Receptor Inhibits ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase by an ATP-competitive inhibitor.

Alternative Hypotheses: Beyond Kinase Inhibition

While kinase inhibition is the most probable mechanism, a thorough investigation must consider other possibilities demonstrated in the literature for the 7-azaindole scaffold. A truly unbiased approach screens for multiple target families.

  • Influenza RNA Polymerase Subunit PB2: Derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the PB2 subunit of the influenza virus RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral replication.[3] This presents a compelling alternative hypothesis in the context of antiviral drug discovery.

  • Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been shown to be selective and potent inhibitors of PDE4B.[4] PDE4 enzymes regulate intracellular levels of the second messenger cyclic AMP (cAMP) and are important targets for inflammatory diseases.[4]

A Multi-Pronged Strategy for Target Identification and Validation

Caption: A tiered workflow for target identification and validation.

Tier 1: Broad Screening for Initial Hit Identification

The initial goal is to cast a wide net to identify high-potential protein targets. Commercial kinase panel screening is a highly efficient method for this. A typical screen would test the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of several hundred purified kinases, measuring the percent inhibition.

Tier 2: Biophysical Validation of Hits

Once initial hits are identified, the next critical phase is to confirm a direct physical interaction and precisely quantify the binding affinity and thermodynamics using orthogonal methods.

This assay determines the concentration of the compound required to inhibit 50% of the kinase's activity.

Rationale: This is the foundational assay to confirm functional inhibition of the purified enzyme identified in the initial screen.

Methodology:

  • Reagent Preparation:

    • Prepare a Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[10]

    • Prepare a 2x ATP/MgCl₂ mix in kinase buffer to a final reaction concentration of 10 mM MgCl₂ and 100 µM ATP.[10][11] Note: The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine competitive inhibition.

    • Prepare serial dilutions of the test compound (this compound) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the purified recombinant kinase (e.g., 50 nM) and its specific substrate (e.g., a peptide or protein like myelin basic protein).[11]

    • Add the diluted test compound across a range of concentrations (e.g., 1 nM to 100 µM). Include a DMSO-only control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Pre-incubate the kinase, substrate, and inhibitor for 10-15 minutes at room temperature.

  • Initiation and Termination:

    • Initiate the reaction by adding the 2x ATP/MgCl₂ mix.[11] For radioactive assays, this mix will contain γ-[³²P]ATP.[12]

    • Incubate the reaction at 30°C for a set time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding 4x SDS loading dye and heating to 95°C for 5 minutes.[11][13]

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate via autoradiography (for ³²P assays) or by using a phosphospecific antibody in a Western blot.[11]

    • Quantify the band intensity. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15][16]

Rationale: ITC is the gold standard for characterizing binding thermodynamics. It provides the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment in solution.[16] This validates the interaction and provides insight into the forces driving binding.

Methodology:

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the ITC buffer (e.g., PBS or HEPES). The buffer must be identical for both the protein and the compound to avoid heat of dilution artifacts.[17]

    • Dissolve the test compound in the final dialysis buffer. The concentration of the compound in the syringe should be 10-15 times the concentration of the protein in the cell.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe of the calorimeter.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the compound into the protein solution.

  • Data Analysis:

    • The raw data appears as a series of heat burst peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to derive the K D, n, and ΔH.[14] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

SPR is a sensitive, label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor chip surface.[18][19]

Rationale: SPR complements ITC by providing kinetic information (on-rate, kₐ; off-rate, kₑ) in addition to affinity (K D). It is highly sensitive and well-suited for screening and characterizing fragment-like molecules.[18][20]

Methodology:

  • Sensor Chip Preparation:

    • Immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a stable surface with sufficient response units for detecting small molecule binding.

    • A reference flow cell should be prepared in parallel (e.g., a mock immobilization) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare serial dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+), ensuring the DMSO concentration is precisely matched across all samples and the running buffer to avoid solvent artifacts.[18]

    • Inject the compound dilutions over the protein and reference surfaces at a constant flow rate. This is the "association" phase.

    • Follow with an injection of running buffer alone to monitor the "dissociation" phase.

    • Between cycles, inject a regeneration solution (e.g., high or low pH buffer) to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • After subtracting the reference channel signal, the resulting sensorgrams show the binding response over time.

    • Fit the association and dissociation curves globally to a kinetic binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (kₐ and kₑ).

    • The equilibrium dissociation constant (K D) is calculated as kₑ/kₐ.

Tier 3: Cellular Validation of Target Engagement

The ultimate proof of a compound's mechanism of action is demonstrating that it binds to its intended target within the complex environment of a living cell.

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, resulting in an increased melting temperature (Tₘ).[21] This change can be detected in cell lysates or intact cells.[22][23]

Rationale: This assay bridges the gap between biophysical data and cellular activity.[23] A positive thermal shift provides strong evidence of target engagement in a physiologically relevant context.[21][24]

Methodology:

  • Cell Treatment:

    • Culture an appropriate cell line (e.g., one that expresses the target kinase).

    • Treat the intact cells with the test compound at a desired concentration (e.g., 10x the IC50) or a vehicle control (DMSO) for a set period (e.g., 1-2 hours).

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.[24]

  • Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles or detergents).

    • Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.[25]

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another protein detection method like ELISA.

    • Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement. The magnitude of this shift is the ΔTₘ.

Data Synthesis and Interpretation

A successful target validation campaign yields a cohesive dataset where orthogonal assays corroborate one another. The table below presents a hypothetical but ideal dataset for a confirmed kinase target.

Parameter Assay Value Interpretation
% Inhibition @ 1 µM Kinase Panel Screen98% vs. Kinase XPotent initial hit against a specific kinase.
IC₅₀ In Vitro Kinase Assay75 nMConfirms potent functional inhibition of the purified enzyme.
K D Isothermal Titration Calorimetry90 nMConfirms direct, high-affinity binding.
K D Surface Plasmon Resonance85 nMOrthogonal confirmation of high-affinity binding.
Stoichiometry (n) Isothermal Titration Calorimetry1.05Indicates a 1:1 binding mode, typical for ATP-site inhibitors.
ΔH (Enthalpy) Isothermal Titration Calorimetry-8.5 kcal/molBinding is enthalpically driven, suggesting strong H-bond/van der Waals interactions.
ΔTₘ (Thermal Shift) Cellular Thermal Shift Assay+5.2 °CStrong evidence of target engagement and stabilization in intact cells.

The convergence of a low nanomolar IC₅₀ and K D from multiple assays, combined with a clear thermal shift in CETSA, builds an exceptionally strong case that Kinase X is a bona fide cellular target of this compound.

Conclusion and Future Directions

This guide outlines a rigorous, field-proven strategy for elucidating the molecular targets of this compound. By leveraging the known properties of its 7-azaindole scaffold, we established a primary hypothesis of kinase inhibition while remaining open to alternative target classes. The proposed tiered workflow, progressing from broad screening to detailed biophysical and cellular validation, provides a robust framework for generating high-confidence data. The successful execution of these protocols will not only identify the direct targets of the compound but also provide critical insights into its affinity, kinetics, and thermodynamics of binding, paving the way for subsequent structure-activity relationship (SAR) studies, lead optimization, and eventual preclinical development.

References

  • Title: Fragment Screening by Surface Plasmon Resonance | Source: ACS Medicinal Chemistry Letters | URL
  • Title: In vitro kinase assay | Source: Protocols.io | URL: [Link]

  • Title: Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Source: Journal of Medicinal Chemistry - ACS Publications | URL: [Link]

  • Title: Multiplexed experimental strategies for fragment library screening using SPR biosensors | Source: Scientific Reports | URL: [Link]

  • Title: ITC Assay Service for Drug Discovery | Source: Reaction Biology | URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay | Source: Bio-protocol | URL: [Link]

  • Title: Isothermal titration calorimetry in drug discovery | Source: PubMed | URL: [Link]

  • Title: In vitro NLK Kinase Assay | Source: PMC - NIH | URL: [Link]

  • Title: SPR-based fragment screening: advantages and applications | Source: PubMed | URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors | Source: ResearchGate | URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Source: Semantic Scholar | URL: [Link]

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  • Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors | Source: RSC Advances | URL: [Link]

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Methodological & Application

Synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Fluoro-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties such as improved solubility and metabolic stability.[1] Consequently, 7-azaindole derivatives have garnered significant attention as potent inhibitors of various protein kinases, finding applications in oncology and the treatment of inflammatory diseases. The introduction of a fluorine atom at the 5-position can further enhance binding affinity and modulate electronic properties, making 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid a highly valuable building block in drug discovery programs.

This application note provides a comprehensive guide to the synthesis of this compound, offering two robust synthetic strategies. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and critical experimental parameters.

Strategic Approaches to the 5-Fluoro-7-Azaindole Core

Two primary strategies are presented for the construction of the key intermediate, 5-fluoro-1H-pyrrolo[2,3-b]pyridine. The choice between these methods may depend on the availability of starting materials and the desired scale of the synthesis.

Strategy 1: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful and versatile method for constructing indole and azaindole ring systems from o-nitrotoluene precursors.[2] This approach involves the formation of an enamine from the reaction of an o-nitrotoluene with a formamide acetal, followed by reductive cyclization.[2] For the synthesis of 5-fluoro-7-azaindole, the key starting material is 2-methyl-3-nitro-5-fluoropyridine.

Diagram of the Leimgruber-Batcho Synthesis Workflow:

Leimgruber_Batcho Start 2-Methyl-3-nitro-5-fluoropyridine Enamine Enamine Intermediate Start->Enamine DMFDMA Azaindole 5-Fluoro-7-azaindole Enamine->Azaindole Reductive Cyclization (e.g., H2, Pd/C)

Caption: Leimgruber-Batcho synthesis of 5-fluoro-7-azaindole.

Strategy 2: Bartoli Indole Synthesis

The Bartoli indole synthesis offers a convergent and efficient route to 7-substituted indoles and azaindoles through the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[3][4] A key advantage of this method is its tolerance for a variety of substituents on the aromatic ring.[5] The reaction proceeds through a[6][6]-sigmatropic rearrangement, and the presence of an ortho-substituent is crucial for high yields.[4]

Diagram of the Bartoli Synthesis Workflow:

Bartoli Start 2-Substituted-3-nitro-5-fluoropyridine Azaindole 5-Fluoro-7-azaindole Start->Azaindole Grignard Vinylmagnesium Bromide Grignard->Azaindole 3 equivalents

Caption: Bartoli synthesis of 5-fluoro-7-azaindole.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-7-azaindole via Leimgruber-Batcho Synthesis

This protocol is divided into two main steps: the formation of the enamine intermediate and its subsequent reductive cyclization.

Step 1a: Synthesis of 2-Methyl-3-nitro-5-fluoropyridine (Starting Material)

The synthesis of the requisite starting material, 2-methyl-3-nitro-5-fluoropyridine, can be achieved from commercially available 2-amino-5-fluoro-3-methylpyridine through a Sandmeyer-type reaction.

Step 1b: Synthesis of (E)-1-(Dimethylamino)-2-(3-nitro-5-fluoro-2-pyridinyl)ethene (Enamine Intermediate)

Materials:

Reagent/SolventM.W.AmountMoles
2-Methyl-3-nitro-5-fluoropyridine156.1110.0 g64.0 mmol
N,N-Dimethylformamide dimethyl acetal (DMFDMA)119.1611.4 g (12.8 mL)96.0 mmol
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-nitro-5-fluoropyridine (10.0 g, 64.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA, 12.8 mL, 96.0 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate as a dark red solid. This intermediate is often used in the next step without further purification.

Step 1c: Reductive Cyclization to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

Materials:

Reagent/SolventM.W.AmountMoles
Crude Enamine Intermediate211.19~13.5 g~64.0 mmol
Palladium on Carbon (10% Pd/C)-1.0 g-
Methanol32.04200 mL-
Ethyl Acetate88.11100 mL-
Hydrogen (H₂)2.02Balloon or Parr shaker-

Procedure:

  • Dissolve the crude enamine intermediate in a mixture of methanol (200 mL) and ethyl acetate (100 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the vessel and backfill with hydrogen gas (using a balloon or a Parr hydrogenation apparatus at 50 psi). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to afford the pure product as a solid.

Protocol 2: Synthesis of this compound

This protocol details the final step of introducing the carboxylic acid moiety at the C2 position of the 5-fluoro-7-azaindole core.

Step 2: C2-Carboxylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

Materials:

Reagent/SolventM.W.AmountMoles
5-Fluoro-1H-pyrrolo[2,3-b]pyridine136.125.0 g36.7 mmol
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.0616.2 mL40.4 mmol
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Carbon Dioxide (CO₂), solid (dry ice)44.01Excess-
Hydrochloric Acid (HCl), 1 M aqueous36.46As needed-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask under an argon atmosphere, add 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 36.7 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 16.2 mL, 40.4 mmol) dropwise to the stirred solution over 20 minutes, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Carefully add crushed dry ice (excess) to the reaction mixture in small portions. A vigorous reaction may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Adjust the pH of the aqueous residue to ~3-4 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the C2-Carboxylation Workflow:

Carboxylation Azaindole 5-Fluoro-7-azaindole Lithiation C2-Lithiation Azaindole->Lithiation n-BuLi, -78 °C Carboxylation Carboxylation Lithiation->Carboxylation CO2 (dry ice) Acid This compound Carboxylation->Acid Acidic Workup

Caption: C2-Carboxylation of 5-fluoro-7-azaindole.

Data Summary and Characterization

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (DMSO-d₆, δ ppm)Expected ¹³C NMR (DMSO-d₆, δ ppm)
5-Fluoro-1H-pyrrolo[2,3-b]pyridineC₇H₅FN₂136.13~11.8 (br s, 1H, NH), ~8.1 (d, 1H), ~7.8 (dd, 1H), ~7.5 (t, 1H), ~6.5 (d, 1H)~158 (d, J≈240 Hz), ~148, ~142, ~128, ~120 (d, J≈25 Hz), ~105 (d, J≈5 Hz), ~100
This compoundC₈H₅FN₂O₂180.14~13.0 (br s, 1H, COOH), ~12.2 (br s, 1H, NH), ~8.2 (d, 1H), ~8.0 (dd, 1H), ~7.1 (s, 1H)~162, ~159 (d, J≈245 Hz), ~147, ~143, ~130, ~122 (d, J≈26 Hz), ~110 (d, J≈5 Hz), ~108

Note: Expected NMR shifts are approximate and may vary depending on the solvent and instrument.

Safety and Handling

  • n-Butyllithium (n-BuLi): Pyrophoric and highly reactive with water and protic solvents. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Grignard Reagents (for Bartoli Synthesis): Highly flammable and moisture-sensitive.[6][7] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.[7]

  • Dry Ice: Handle with insulating gloves to prevent frostbite. Ensure adequate ventilation when using large quantities, as it sublimes to carbon dioxide gas, which can displace oxygen.

  • Palladium on Carbon (Pd/C): Flammable, especially when dry and in the presence of hydrogen. Handle with care and avoid ignition sources.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of well-established synthetic methodologies. The Leimgruber-Batcho and Bartoli syntheses provide reliable entries to the core 5-fluoro-7-azaindole scaffold, while subsequent C2-lithiation and carboxylation afford the desired product. By understanding the principles behind each reaction and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently synthesize this valuable building block for the advancement of their drug discovery programs.

References

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
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  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
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Application Notes and Protocols for the Synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein is structured to provide not only a step-by-step synthetic procedure but also to offer insights into the underlying chemical principles and experimental considerations. This application note is intended for an audience with a background in organic synthesis and assumes familiarity with standard laboratory techniques and safety protocols.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to act as a bioisostere.[1] The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability, binding affinity, and bioavailability. The carboxylic acid functionality at the 2-position serves as a versatile handle for further chemical modifications, such as amide bond formation, making this compound a valuable intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[2][3]

This guide outlines a robust and reproducible multi-step synthesis of the title compound, commencing from commercially available starting materials. The chosen synthetic strategy involves the construction of the 7-azaindole core via a Sonogashira coupling and subsequent cyclization, followed by functionalization at the 2-position and final hydrolysis.

Overall Synthetic Scheme

The synthesis of this compound can be accomplished through a multi-step sequence as depicted below. The key transformations include the iodination of a fluorinated aminopyridine, a palladium-catalyzed Sonogashira coupling to introduce an alkyne, an intramolecular cyclization to form the pyrrolo[2,3-b]pyridine core, followed by the introduction of the carboxylate group and its subsequent hydrolysis.

Synthetic_Pathway A 2-Amino-5-fluoropyridine B 2-Amino-5-fluoro-3-iodopyridine A->B Iodination C Ethyl 3-((2-amino-5-fluoropyridin-3-yl)ethynyl)-3-hydroxypropanoate B->C Sonogashira Coupling D Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C->D Cyclization E This compound D->E Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Amino-5-fluoro-3-iodopyridine

The initial step involves the regioselective iodination of 2-amino-5-fluoropyridine. The amino group directs the electrophilic iodination to the ortho and para positions. As the para position is blocked by the fluorine atom, the iodination occurs at the C-3 position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-fluoropyridine112.1010.0 g0.0892
N-Iodosuccinimide (NIS)224.9922.1 g0.0982
Acetonitrile (ACN)41.05200 mL-

Procedure:

  • To a stirred solution of 2-amino-5-fluoropyridine (10.0 g, 0.0892 mol) in acetonitrile (200 mL) at room temperature, add N-iodosuccinimide (22.1 g, 0.0982 mol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (250 mL) and wash with saturated sodium thiosulfate solution (2 x 100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-5-fluoro-3-iodopyridine as a solid.

Part 2: Synthesis of Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This part involves a one-pot Sonogashira coupling and cyclization reaction. The iodinated pyridine from Part 1 is coupled with a suitable alkyne, and the resulting intermediate undergoes an intramolecular cyclization to form the desired pyrrolo[2,3-b]pyridine core.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-fluoro-3-iodopyridine237.9910.0 g0.0420
Ethyl propiolate98.104.95 g0.0504
Pd(PPh₃)₂Cl₂701.901.47 g0.0021
Copper(I) iodide (CuI)190.450.40 g0.0021
Triethylamine (TEA)101.19150 mL-
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • To a solution of 2-amino-5-fluoro-3-iodopyridine (10.0 g, 0.0420 mol) in a mixture of triethylamine (150 mL) and DMF (50 mL), add ethyl propiolate (4.95 g, 0.0504 mol), Pd(PPh₃)₂Cl₂ (1.47 g, 0.0021 mol), and CuI (0.40 g, 0.0021 mol).

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Part 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions followed by acidification.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate208.185.0 g0.0240
Lithium hydroxide (LiOH)23.951.15 g0.0480
Tetrahydrofuran (THF)72.1150 mL-
Water18.0225 mL-
1 M Hydrochloric acid (HCl)-As needed-

Procedure:

  • Dissolve ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (5.0 g, 0.0240 mol) in a mixture of THF (50 mL) and water (25 mL).

  • Add lithium hydroxide (1.15 g, 0.0480 mol) to the solution and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Workflow Visualization

Experimental_Workflow cluster_part1 Part 1: Iodination cluster_part2 Part 2: Sonogashira Coupling & Cyclization cluster_part3 Part 3: Hydrolysis A1 Dissolve 2-amino-5-fluoropyridine in ACN A2 Add NIS portion-wise A1->A2 A3 Stir at RT for 12h A2->A3 A4 Work-up and Purification A3->A4 B1 Combine reactants and catalysts in TEA/DMF A4->B1 Product from Part 1 B2 Degas with Argon B1->B2 B3 Heat to 80°C for 6h B2->B3 B4 Work-up and Purification B3->B4 C1 Dissolve ester in THF/Water B4->C1 Product from Part 2 C2 Add LiOH and stir at RT for 4h C1->C2 C3 Acidify with HCl C2->C3 C4 Filter and dry the product C3->C4 End This compound C4->End Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Safety Considerations

  • Iodination: The reaction is sensitive to light. It is advisable to perform the reaction in a flask wrapped in aluminum foil.

  • Sonogashira Coupling: The palladium catalyst is air and moisture sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (argon or nitrogen). The reaction can be exothermic upon heating.

  • Hydrolysis: Over-acidification during work-up can lead to product degradation. Careful monitoring of pH is crucial.

  • Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. N-Iodosuccinimide is an irritant. Palladium catalysts and copper iodide are toxic. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following the outlined steps and considering the provided insights, researchers can efficiently produce this valuable building block for their drug discovery and development programs. The modularity of this synthetic route also allows for the potential synthesis of various analogs by employing different substituted pyridines and alkynes.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure. Synthesis, 2007(14), 2149-2152.
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A novel one-pot process for the synthesis of N-alkylazaindoles and N-alkylindoles. Organic Letters, 8(15), 3307-3310.
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  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Narva, S., Chitti, S., Bala, B. R., Alvala, M., Jain, N., & Kondapalli, V. G. C. S. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.
  • MySkinRecipes. (n.d.). Ethyl 5-(Trifluoromethyl)-1H-Pyrrolo[2,3-B]Pyridine-2-Carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • ResearchGate. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • MDPI. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Retrieved from [Link]

  • EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]

  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Purity Isolation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a critical heterocyclic building block in contemporary drug discovery, particularly in the development of kinase inhibitors.[1][2] Achieving high purity of this intermediate is paramount for ensuring the integrity of downstream synthetic steps and the reliability of biological assay data. We present detailed protocols for multiple orthogonal purification strategies, including recrystallization, acid-base extraction, and silica gel chromatography. The rationale behind each methodological choice is explained, empowering researchers to adapt these protocols to varying scales and impurity profiles. All procedures are designed to be self-validating, with integrated quality control checkpoints.

Introduction and Statement of Purpose

This compound is a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry. Its structural motifs are instrumental in designing compounds that target a range of biological entities, including the fibroblast growth factor receptor (FGFR) family.[3] The presence of impurities—such as unreacted starting materials, synthetic by-products, or residual solvents—can lead to unpredictable reaction outcomes, complicate structural elucidation, and generate misleading pharmacological data.

This guide moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding of the purification process, enabling scientists to troubleshoot and optimize for the highest possible material purity. We will address the "why" behind each technique, grounded in the specific physicochemical properties of the target molecule.

Physicochemical Profile

A thorough understanding of the molecule's properties is the foundation of an effective purification strategy. The key characteristics of this compound are summarized below.

PropertyValueSignificance for Purification
Molecular Formula C₈H₅FN₂O₂Indicates a relatively small, rigid structure with heteroatoms.[4][5]
Molecular Weight ~180.14 g/mol Standard molecular weight for a small molecule building block.[4][6]
Appearance White to off-white solid powderColor can be an initial, qualitative indicator of purity.[4]
pKa ~3-5 (Carboxylic Acid)The acidic proton is the most critical handle for acid-base extraction techniques.[4]
Solubility Low in water; Soluble in polar organic solvents (DMSO, DMF).[4]Dictates the choice of solvents for recrystallization and chromatography.

Core Purification Strategies: A Multi-Pronged Approach

No single purification method is universally optimal. The choice depends on the nature and quantity of impurities, as well as the desired final purity and scale. We present three robust, orthogonal methods. A logical workflow for selecting the appropriate strategy is outlined below.

G start Crude Product (Post-Synthesis) decision1 Initial Purity Assessment (e.g., TLC, crude NMR) start->decision1 recrystallization Strategy 1: Recrystallization decision1->recrystallization High initial purity Crystalline solid acid_base Strategy 2: Acid-Base Extraction decision1->acid_base Non-acidic impurities Large scale chromatography Strategy 3: Column Chromatography decision1->chromatography Complex mixture Closely related impurities end_product Purified Product (>98% Purity) recrystallization->end_product acid_base->end_product chromatography->end_product

Caption: Workflow for selecting the optimal purification strategy.

Strategy 1: Recrystallization

Principle: This technique leverages the difference in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a lower temperature, while impurities remain either fully soluble or insoluble at all temperatures.

Causality and Solvent Selection: The molecule's low water solubility but good solubility in polar organic solvents makes a mixed-solvent system highly effective.[4] An alcohol (like isopropanol or ethanol) paired with water is a common choice. The alcohol acts as the primary solvent, and water is the anti-solvent, added to the hot solution to induce precipitation upon cooling.

Protocol 3.1: Recrystallization from Isopropanol/Water
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol (IPA) with stirring and gentle heating (hot plate, ~70-80°C) until the solid is fully dissolved. Rationale: Using the minimum volume of hot solvent is crucial for maximizing recovery.

  • Decoloration (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated carbon and keep the solution hot for 5-10 minutes. Rationale: Activated carbon adsorbs high molecular weight colored impurities.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove the activated carbon. Rationale: Pre-warming the glassware prevents premature crystallization of the product.

  • Induce Crystallization: To the hot, clear filtrate, add deionized water dropwise until the solution becomes faintly turbid. Add a few more drops of hot IPA to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold 1:1 IPA/water, followed by a wash with cold water.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. The final product should be a fine, white crystalline solid.

Strategy 2: Acid-Base Extraction

Principle: This powerful technique exploits the acidic nature of the carboxylic acid group (pKa ≈ 3-5).[4] By treating an organic solution of the crude product with a mild aqueous base, the acidic target compound is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral or basic impurities remain in the organic layer. Subsequent re-acidification of the aqueous layer precipitates the purified carboxylic acid.

G cluster_0 Step 1: Dissolution & Deprotonation cluster_1 Step 2: Phase Separation cluster_2 Step 3: Reprotonation & Precipitation cluster_3 Step 4: Isolation A Crude Product in Organic Solvent (e.g., EtOAc) B Add Aqueous NaHCO₃ A->B C Mix & Separate Layers B->C D Organic Phase: Neutral/Basic Impurities (Discard) C->D E Aqueous Phase: Water-Soluble Carboxylate Salt C->E F Cool Aqueous Phase (Ice Bath) E->F G Add Aqueous HCl (1M) dropwise until pH ~2 F->G H Precipitate Forms G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Dry Under Vacuum J->K L Purified Product K->L

Caption: Workflow diagram for purification via acid-base extraction.

Protocol 4.1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Rationale: NaHCO₃ is a weak base, selective for deprotonating the carboxylic acid without affecting other less acidic protons.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure complete recovery. Combine all aqueous extracts.

  • Back-Wash: Wash the combined aqueous extracts once with a small portion of the organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.

  • Precipitation: Cool the combined aqueous phase in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 2.

  • Isolation and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Strategy 3: Preparative Column Chromatography

Principle: This method is employed for complex mixtures or to remove impurities with polarities similar to the product. The crude mixture is loaded onto a silica gel column (stationary phase) and eluted with a solvent system (mobile phase). Separation occurs based on differential partitioning of the components between the two phases; more polar compounds interact more strongly with the polar silica gel and elute later.

Causality and System Selection:

  • Stationary Phase: Silica gel is the standard choice due to its polarity and cost-effectiveness.

  • Mobile Phase: The target compound is polar. Therefore, a relatively polar eluent system is required. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). To ensure the carboxylic acid remains protonated and does not streak on the acidic silica, a small amount (0.5-1%) of acetic acid or formic acid is often added to the mobile phase.

Protocol 5.1: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column in the chosen eluent system (e.g., 95:5:0.5 DCM/MeOH/Acetic Acid). Ensure the column is packed uniformly to prevent channeling.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude solid in a minimal amount of a highly polar solvent (like methanol), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Rationale: Dry loading typically results in better separation and sharper bands compared to liquid loading.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution process using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Spot each collected fraction on a TLC plate and develop it in the same eluent system. Visualize the spots under UV light (254 nm).

  • Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator. Caution: The added acetic acid will also be present; co-evaporation with a higher boiling point solvent like toluene may be necessary to remove final traces.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvents.

Purity Verification

After purification, the purity and identity of the this compound must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., % area).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the correct molecular weight ([M-H]⁻ or [M+H]⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity and provides information on the presence of any remaining impurities. Analytical data such as NMR and HPLC is often available from commercial suppliers.[7][8]

References

  • Pipzine Chemicals. This compound.
  • BLDpharm. 920978-94-5 | this compound.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • United States Biological.
  • Sigma-Aldrich. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid AldrichCPR.
  • BLDpharm. 1246088-56-1 | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.

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Characterization of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid via ¹H NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a fluorinated derivative of 7-azaindole, represents a significant scaffold in medicinal chemistry and drug development. The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a prevalent motif in numerous kinase inhibitors and other therapeutic agents.[1][2] Accurate structural elucidation and characterization of such molecules are paramount for ensuring purity, confirming identity, and understanding structure-activity relationships (SAR).[3]

This application note provides a detailed guide to the characterization of this compound using one-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the theoretical underpinnings of the expected spectrum, provide a robust experimental protocol for sample preparation and data acquisition, and present a thorough analysis of the anticipated chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR properties of this important heterocyclic compound.

Scientific Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by the unique electronic environment of each proton, arising from the fused aromatic system and the influence of its substituents. The 7-azaindole core itself establishes a foundational pattern, which is then perturbed by the electron-withdrawing effects of the fluorine atom at the C5 position and the carboxylic acid group at the C2 position.

Electron-Withdrawing Effects: Both the fluorine atom and the carboxylic acid group are electron-withdrawing.[4][5] This property generally leads to a deshielding of nearby protons, causing their resonance signals to appear at a higher chemical shift (downfield) in the NMR spectrum.[6][7] The effect diminishes with distance.[7]

Aromaticity and Ring Currents: The fused pyrrolo-pyridine ring system is aromatic, and the delocalized π-electrons generate a ring current in the presence of an external magnetic field. This ring current deshields the protons attached to the aromatic rings, shifting their signals significantly downfield, typically in the range of 6.0-9.0 ppm.[8][9]

Based on these principles, we can predict the chemical shifts and coupling patterns for the four key protons of the molecule: H3, H4, H6, and the N1-H proton.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial for dissolution

  • Lint-free tissue

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: DMSO-d₆ is the recommended solvent due to its excellent ability to dissolve polar compounds, including carboxylic acids, and its non-exchangeable nature with the N-H and COOH protons, allowing for their observation in the spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution. Visually inspect for any suspended particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and wipe the outside with a lint-free tissue. Label the tube clearly with the sample identification.

NMR Data Acquisition

Instrument:

  • A 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.

Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0-16 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shift of each peak.

Predicted ¹H NMR Spectrum and Interpretation

The following table summarizes the predicted ¹H NMR data for this compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH > 13.0Broad singlet-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at a very high chemical shift.
N1-H 12.0 - 12.5Broad singlet-The pyrrole N-H proton is also deshielded and its signal is often broadened due to quadrupolar relaxation and exchange.
H6 8.3 - 8.5Doublet of doublets (dd) or Doublet (d)³J(H6-F) ≈ 8-10 Hz (ortho), ⁴J(H6-H4) ≈ 2-3 Hz (meta)H6 is ortho to the electron-withdrawing nitrogen and meta to the fluorine. The primary coupling will be to the fluorine atom.
H4 8.1 - 8.3Doublet of doublets (dd) or Doublet (d)³J(H4-F) ≈ 4-6 Hz (meta), ⁴J(H4-H6) ≈ 2-3 Hz (meta)H4 is meta to both the fluorine and the pyridine nitrogen. It will exhibit coupling to both H6 and the fluorine atom.
H3 7.3 - 7.5Singlet (s) or narrow doublet (d)⁴J(H3-F) ≈ 1-2 Hz (para)H3 is on the pyrrole ring and is adjacent to the carboxylic acid group. It is para to the fluorine, so any coupling will be small.

Visualizing Molecular Structure and Proton Assignments

To aid in the interpretation of the ¹H NMR spectrum, the following diagram illustrates the structure of this compound with the assigned protons.

Caption: Molecular structure of this compound with proton numbering.

Workflow for Structural Confirmation

The following workflow outlines the logical steps for confirming the structure of a synthesized batch of this compound using the acquired ¹H NMR data.

G start Synthesized Compound sample_prep Sample Preparation (DMSO-d6) start->sample_prep nmr_acq 1H NMR Data Acquisition (400+ MHz) sample_prep->nmr_acq processing Data Processing (Phasing, Baseline Correction, Referencing) nmr_acq->processing integration Integration Analysis processing->integration multiplicity Multiplicity and J-Coupling Analysis processing->multiplicity assignment Proton Assignment integration->assignment impurities Identify Impurities integration->impurities multiplicity->assignment confirmation Structural Confirmation assignment->confirmation

Caption: Workflow for ¹H NMR based structural confirmation.

Conclusion

¹H NMR spectroscopy is a powerful and indispensable tool for the structural characterization of this compound. By understanding the fundamental principles of chemical shifts and coupling constants, and by following a meticulous experimental protocol, researchers can obtain high-quality spectra that allow for unambiguous proton assignments. The predicted spectrum, characterized by distinct signals for the aromatic, N-H, and carboxylic acid protons with specific coupling patterns due to the fluorine substituent, provides a clear fingerprint for this molecule. This application note serves as a comprehensive guide for scientists engaged in the synthesis, purification, and analysis of this and related heterocyclic compounds, ensuring the integrity and quality of their research.

References

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

  • Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]

  • Clark, G. R., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 5(10), 1721-1731.
  • MDPI. (n.d.). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. Retrieved from [Link]

  • PubMed. (2019, July 1). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ADE000981-1G774 Chemical Synthesis - RC. (n.d.). 5-FLUORO-1H-PYRROLO[2 3-B]PYRIDINE-4-CARBONITRILE. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

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Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors.[1][2][3] As with any compound intended for pharmaceutical development, unambiguous structural confirmation and purity assessment are paramount. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We outline optimized methodologies for sample preparation, chromatographic separation, and mass spectrometric analysis, including a discussion of ionization characteristics and predictable fragmentation pathways observed in both positive and negative ion modes. This guide serves as a practical resource for researchers, enabling robust characterization and quality control of this important synthetic intermediate.

Introduction: The Significance of 7-Azaindole Scaffolds

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern drug discovery.[4] Its unique structure, acting as a bioisostere of indole, allows it to form critical hydrogen bonding interactions with protein targets, leading to potent and selective biological activity.[5][6] The introduction of a fluorine atom and a carboxylic acid moiety, as in this compound, further modulates the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability.

Mass spectrometry is an indispensable tool for confirming the molecular weight and structure of such novel compounds.[7] Electrospray ionization (ESI) is particularly well-suited for analyzing polar, nitrogen-containing heterocyclic compounds.[8][9] This document provides a comprehensive workflow, from sample preparation to spectral interpretation, tailored for this specific molecule.

Analyte Properties

A precise understanding of the analyte's chemical properties is the foundation for any analytical method development.

PropertyValueSource
Compound Name This compound-
Synonym 7-Azaindole-2-carboxylic acid, 5-fluoro--
CAS Number 920978-94-5[]
Molecular Formula C₈H₅FN₂O₂
Average Molecular Weight 180.14 g/mol [11]
Monoisotopic Mass 180.03351 DaCalculated
Structure Chemical structure of this compoundPubChem CID: 44248404

Experimental Workflow and Protocols

The overall analytical process involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent (e.g., 50:50 ACN/H₂O) A->B C Vortex & Sonicate B->C D Filter (0.22 µm) C->D E Inject into HPLC D->E F C18 Column Separation E->F G Electrospray Ionization (ESI+/ESI-) F->G H Full MS Scan (MS1) (e.g., Orbitrap, Q-TOF) G->H I Collision-Induced Dissociation (CID/HCD) H->I Precursor Selection J MS/MS Scan (MS2) I->J K Extract Ion Chromatogram J->K L Analyze Mass Spectra K->L M Confirm Molecular Weight L->M N Elucidate Fragmentation M->N

Caption: Overall experimental workflow for LC-MS/MS analysis.

Protocol 1: Sample Preparation

Objective: To prepare a clean, soluble sample at an appropriate concentration for LC-MS analysis.

StepActionScientist's Note (Rationale)
1 Accurately weigh ~1 mg of this compound.An accurate weight is crucial for quantitative analysis, though less critical for qualitative confirmation.
2 Dissolve the solid in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile (ACN) and deionized water to create a 1 mg/mL stock solution.This solvent mixture is generally effective for polar aromatic compounds and is compatible with reversed-phase chromatography.
3 Vortex for 30 seconds, then sonicate for 5 minutes.This ensures complete dissolution of the analyte.
4 Prepare a working solution by diluting the stock solution 1:1000 in the same 50:50 ACN/H₂O diluent to a final concentration of 1 µg/mL.This concentration is typically sufficient for high-sensitivity mass spectrometers and avoids detector saturation.
5 Filter the working solution through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial.Filtering removes particulates that could clog the HPLC system or column.
Protocol 2: Liquid Chromatography (LC) Method

Objective: To achieve chromatographic separation of the analyte from potential impurities and ensure stable delivery to the mass spectrometer.

ParameterRecommended SettingScientist's Note (Rationale)
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)The C18 stationary phase provides good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting efficient ionization in positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good elution strength and UV transparency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Gradient 5% B to 95% B over 5 minutes; hold at 95% B for 2 minutes; return to 5% B and equilibrate for 3 minutes.A standard gradient to elute the compound and wash the column of any late-eluting impurities.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLA small injection volume prevents peak distortion and column overload.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Method

Objective: To determine the accurate mass of the parent molecule and generate fragment ions for structural confirmation.

ParameterSetting for Positive Ion Mode (ESI+)Setting for Negative Ion Mode (ESI-)Rationale
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar molecules, minimizing in-source fragmentation.[8]
Capillary Voltage 3.5 kV-3.0 kVOptimized to ensure a stable spray and efficient ion generation.
Scan Mode Full MS / dd-MS² (Data-Dependent)Full MS / dd-MS² (Data-Dependent)Acquires full scan data and automatically triggers MS/MS on the most intense ions.
Scan Range 100 - 500 m/z100 - 500 m/zCovers the expected mass of the precursor and its key fragments.
Resolution > 60,000 FWHM> 60,000 FWHMHigh resolution is critical for accurate mass measurement and elemental composition determination.
Collision Gas Nitrogen or ArgonNitrogen or ArgonInert gas used to induce fragmentation in the collision cell.
Collision Energy Stepped (e.g., 15, 25, 40 eV)Stepped (e.g., 10, 20, 35 eV)Using multiple collision energies ensures the capture of both low- and high-energy fragments.

Results: Expected Spectra and Fragmentation Analysis

Based on the compound's structure, predictable ions and fragmentation patterns can be anticipated.

Full Scan (MS1) Analysis

The high-resolution full scan spectrum is used to confirm the elemental composition by comparing the measured accurate mass to the theoretical mass.

Ion ModeAdductTheoretical m/zExpected Observation
ESI+ [M+H]⁺181.04079Protonation occurs on a basic nitrogen atom, likely the pyridine nitrogen.[8]
ESI- [M-H]⁻179.02623Deprotonation of the acidic carboxylic acid proton.
Tandem MS (MS/MS) Analysis

Fragmentation of the precursor ion provides structural information. The carboxylic acid and the fused pyrrolopyridine ring system are the primary sites for fragmentation.[12][13][14]

Positive Ion Mode Fragmentation ([M+H]⁺, m/z 181.04)

In positive mode, fragmentation is expected to initiate from the protonated molecule, likely involving the carboxylic acid group.

Fragmentation_Positive parent This compound [M+H]⁺ m/z 181.0408 frag1 Acylium Ion m/z 163.0302 parent:f2->frag1:f0 -H₂O frag2 Pyrrolopyridine Cation m/z 135.0353 frag1:f1->frag2:f0 -CO

Caption: Proposed fragmentation pathway in positive ESI mode.

Observed m/zProposed Neutral LossLost FormulaFragment StructureRationale
163.0302WaterH₂OFormation of a stable acylium ion.A common loss from protonated carboxylic acids.[14][15]
135.0353Carbon MonoxideCOLoss of CO from the acylium ion.This fragmentation is characteristic of acylium ions.[12]

Negative Ion Mode Fragmentation ([M-H]⁻, m/z 179.03)

In negative mode, fragmentation is driven by the stable carboxylate anion.

Fragmentation_Negative parent 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate [M-H]⁻ m/z 179.0262 frag1 Deprotonated Pyrrolopyridine m/z 135.0364 parent:f2->frag1:f0 -CO₂

Sources

Application Notes and Protocols: 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 7-Azaindole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] The pursuit of selective and potent kinase inhibitors is therefore a cornerstone of modern drug discovery. The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, has emerged as a privileged structure in kinase inhibitor design. This is largely due to its ability to act as a "hinge binder," forming critical hydrogen bonds with the kinase hinge region, a key interaction for many ATP-competitive inhibitors.[3]

Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[3][4][5] For instance, derivatives of this scaffold have demonstrated impressive inhibitory activity against FGFR1, 2, and 3.[5]

This document provides detailed application notes and protocols for the investigation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , a specific analog of this promising class. While direct inhibitory data for this exact compound is not yet broadly published, its structural similarity to known potent FGFR inhibitors suggests it is a strong candidate for kinase-targeted drug discovery programs. The following protocols are designed to enable researchers to characterize its inhibitory profile, both in biochemical and cellular contexts.

Mechanism of Action: A Hypothesis

Based on the behavior of structurally related compounds, it is hypothesized that this compound acts as an ATP-competitive inhibitor. The 1H-pyrrolo[2,3-b]pyridine core is expected to form two key hydrogen bonds with the backbone carbonyl and NH groups of amino acids in the kinase hinge region, mimicking the adenine region of ATP. The substituents on the azaindole ring, including the 5-fluoro group, are predicted to extend into the ATP binding pocket, where they can form additional interactions that determine the compound's potency and selectivity.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor This compound hinge Hinge Region (e.g., E562, A564 in FGFR1) hydrophobic_pocket Hydrophobic Pocket d_loop DFG Motif (D641 in FGFR1) azaindole Pyrrolo[2,3-b]pyridine Core azaindole->hinge H-Bonds fluoro 5-Fluoro Group fluoro->hydrophobic_pocket Van der Waals carboxyl 2-Carboxylic Acid carboxyl->d_loop Potential H-Bond

Caption: Hypothetical binding mode of the inhibitor in a kinase ATP pocket.

Biochemical Assay: In Vitro Kinase Inhibition Profiling

To determine the direct inhibitory activity of this compound against specific kinases, a luminescence-based kinase assay is recommended. This type of assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1] The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.

Protocol: Luminescence-Based IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the compound against a kinase of interest (e.g., FGFR1).

Materials:

  • This compound

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will be your compound plate.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically, but a starting point is often the Km value for the substrate.

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in the kinase assay buffer. The final ATP concentration should ideally be at or near its Km value for the specific kinase to accurately determine ATP-competitive inhibition.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase's activity.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[1]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A 1. Prepare Serial Dilution of Inhibitor in DMSO B 2. Add Inhibitor/DMSO to 96-well Plate A->B C 3. Add Kinase + Substrate Mixture B->C D 4. Pre-incubate (10 min) C->D E 5. Add ATP to Initiate Reaction D->E F 6. Incubate (e.g., 60 min at 30°C) E->F G 7. Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) F->G H 8. Incubate (40 min) G->H I 9. Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) H->I J 10. Incubate (30 min) I->J K 11. Read Luminescence J->K L 12. Plot Data & Calculate IC50 K->L

Caption: Workflow for the in vitro kinase inhibition assay.

Data Presentation: Example Inhibitory Profile

The following table presents hypothetical IC50 data for this compound, modeled on published data for similar compounds.[4][5] Staurosporine, a non-selective kinase inhibitor, is included as a positive control.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
FGFR1155
FGFR2258
FGFR35010
VEGFR2>10,00020
EGFR>10,00015

Table 1: Example inhibitory activity against a panel of kinases.

Cell-Based Assay: Assessing Cellular Potency

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to understand how a compound acts in a more physiologically relevant context.[6][7] A cell proliferation assay using a cancer cell line with a known dependency on a target kinase (e.g., an FGFR-amplified cell line) can provide valuable insights into the compound's cellular potency, membrane permeability, and ability to engage its target in a complex cellular environment.

Protocol: Cell Proliferation Assay (MTS/MTT)

This protocol describes a method to measure the effect of this compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line with known target kinase dependency (e.g., a breast cancer cell line with FGFR1 amplification).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • MTS or MTT proliferation assay kit.

  • 96-well clear tissue culture plates.

  • Multichannel pipettes.

  • Spectrophotometer or plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.

    • Incubate for 72 hours (or a duration appropriate for the cell line's doubling time).

  • Proliferation Measurement:

    • Add 20 µL of the MTS/MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% proliferation).

    • Plot the percentage of proliferation against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

cluster_pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K ERK ERK RAS->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Inhibitor This compound Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High variability in biochemical assay Inaccurate pipetting; Reagent instability; Substrate depletion or product inhibition.[8]Use calibrated pipettes; Prepare fresh reagents; Optimize enzyme and substrate concentrations and reaction time.
No or weak inhibition observed Compound insolubility; Incorrect ATP concentration (too high); Inactive enzyme.Check compound solubility in assay buffer; Use ATP at its Km value; Verify enzyme activity with a known potent inhibitor (positive control).
Compound interference in assay Intrinsic fluorescence or quenching properties of the compound.[8]Run a control with the compound in the absence of the kinase reaction to measure background signal; Consider an alternative assay format (e.g., TR-FRET).
High toxicity in cell-based assay Off-target effects; High DMSO concentration.Lower the compound concentration range; Ensure final DMSO concentration is non-toxic to the cells (<0.1%).
Discrepancy between biochemical and cellular potency Poor cell permeability; Compound is a substrate for efflux pumps; Compound instability in cell culture medium.Perform cell permeability assays; Use efflux pump inhibitors; Assess compound stability in medium over the assay duration.

Conclusion

This compound belongs to a class of compounds with demonstrated potential as kinase inhibitors. The protocols provided herein offer a robust framework for characterizing its inhibitory activity, from direct enzymatic inhibition to cellular potency. By employing these methods, researchers can effectively evaluate its potential as a lead compound for the development of novel targeted therapies.

References

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022-05-11). [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. (2016-09-06). [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025-08-14). [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • Kinase assays. BMG LABTECH. (2020-09-01). [Link]

  • 5-Fluoro-1H-pyrrolo[2, 3-b]pyridine-6-carboxylic acid, 1 gram. Oakwood Chemical. [Link]

  • This compound. Pipzine Chemicals. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. (2019-07-01). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. (2021-06-09). [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 100mg. Dana Bioscience. [Link]

Sources

Application Notes and Protocols for the Characterization of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a Novel FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of FGFR Signaling and the Promise of Novel Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, orchestrating a multitude of processes essential for embryonic development, tissue homeostasis, and wound healing.[1][2] This pathway, however, is a double-edged sword. Aberrant FGFR signaling, often driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of human cancers, including those of the bladder, breast, lung, and liver.[3][4] This pathological activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, promoting uncontrolled cell proliferation, survival, and angiogenesis.[2][5][6]

The critical role of dysregulated FGFR signaling in malignancy has spurred the development of targeted therapies aimed at inhibiting the kinase activity of these receptors. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising chemotype for the development of potent and selective FGFR inhibitors.[3][7] This application note provides a comprehensive guide for the characterization of a novel compound based on this scaffold, 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, in a suite of preclinical FGFR assays. These protocols are designed to be robust and self-validating, providing researchers with the tools to meticulously evaluate the compound's potency, selectivity, and cellular mechanism of action.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Recruitment PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor 5-fluoro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Inhibitor->FGFR Inhibition

Caption: The FGFR Signaling Pathway and Point of Inhibition.

Part 1: Biochemical Evaluation of Kinase Inhibition

The initial characterization of a novel kinase inhibitor involves determining its potency and selectivity against the purified target enzyme. This is typically achieved through in vitro kinase assays.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR1, FGFR2, and FGFR3. The principle of this assay is based on the quantification of ATP consumed during the kinase reaction.

Materials and Reagents:

  • Recombinant human FGFR1, FGFR2, and FGFR3 (catalytically active)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound

  • Positive control inhibitor (e.g., AZD4547 or Ponatinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and reagent reservoirs

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

enzymatic_assay_workflow A Prepare serial dilutions of 5-fluoro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid B Add inhibitor and FGFR enzyme to 384-well plate A->B C Initiate kinase reaction by adding ATP/substrate mixture B->C D Incubate at room temperature C->D E Stop reaction and deplete remaining ATP D->E F Convert ADP to ATP E->F G Measure luminescence F->G H Calculate IC50 value G->H

Caption: Workflow for the in vitro FGFR kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in kinase buffer to obtain a range of concentrations (e.g., from 100 µM to 1 pM). Also, prepare serial dilutions of the positive control inhibitor.

  • Enzyme and Substrate Preparation: Dilute the recombinant FGFR enzymes and the poly (Glu, Tyr) substrate in kinase buffer to their optimal working concentrations. These concentrations should be predetermined through enzyme titration experiments.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or control to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Enzyme Addition: Add 2 µL of the diluted FGFR enzyme to each well.

  • Reaction Initiation: Add 2 µL of the ATP/substrate mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all wells. Normalize the data to the DMSO control (100% activity) and no enzyme control (0% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results:

The results of this assay will provide the IC50 values of this compound for each FGFR isoform, allowing for an initial assessment of its potency and selectivity.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
This compound15.225.88.7
AZD4547 (Positive Control)2.53.11.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Cellular Characterization of FGFR Inhibition

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to understand a compound's activity in a more physiologically relevant context. These assays assess the compound's ability to penetrate cell membranes and inhibit FGFR signaling in a living system.

Protocol 2: Cellular FGFR Phosphorylation Assay

This protocol describes a method to evaluate the effect of this compound on the phosphorylation of FGFR and its downstream effector, ERK, in a cancer cell line with known FGFR amplification or mutation.

Materials and Reagents:

  • Cancer cell line with FGFR dysregulation (e.g., SNU-16 gastric cancer cells with FGFR2 amplification)

  • Cell culture medium and supplements (e.g., RPMI-1640, 10% FBS, penicillin/streptomycin)

  • This compound

  • Positive control inhibitor (e.g., Infigratinib or Pemigatinib)

  • Recombinant human FGF2

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Experimental Workflow:

cell_based_assay_workflow A Seed cells in culture plates B Serum starve cells A->B C Treat cells with inhibitor B->C D Stimulate with FGF ligand C->D E Lyse cells and quantify protein D->E F Perform SDS-PAGE and Western Blotting E->F G Probe with phospho-specific and total protein antibodies F->G H Detect and quantify protein bands G->H

Caption: Workflow for the cellular FGFR phosphorylation assay.

Step-by-Step Procedure:

  • Cell Culture: Culture the selected cancer cell line according to standard protocols. Seed the cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal signaling.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of this compound or the positive control for 2 hours. Include a DMSO-treated control.

  • Ligand Stimulation: Stimulate the cells with a predetermined optimal concentration of FGF2 for 15 minutes to induce FGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, and total ERK overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels for each target.

Expected Results:

A dose-dependent decrease in the phosphorylation of both FGFR and ERK in cells treated with this compound would indicate effective target engagement and inhibition of the signaling pathway in a cellular context.

Treatmentp-FGFR / Total FGFR (Fold Change)p-ERK / Total ERK (Fold Change)
DMSO Control1.01.0
10 nM Compound0.60.7
100 nM Compound0.20.3
1 µM Compound< 0.1< 0.1
100 nM Positive Control0.10.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 3: Target Engagement in Live Cells

To confirm that the observed cellular effects are due to direct interaction with the target protein, a target engagement assay is highly recommended. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions or conformational changes of a protein in real-time in living cells.[8][9][10][11]

Protocol 3: NanoBRET™ Target Engagement Assay

This protocol describes a NanoBRET™ assay to measure the binding of this compound to FGFR in live cells. The assay relies on energy transfer between a NanoLuc® luciferase-tagged FGFR (the donor) and a cell-permeable fluorescent tracer that binds to the same active site (the acceptor). A test compound that binds to the active site will displace the tracer, leading to a decrease in the BRET signal.

Materials and Reagents:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector for NanoLuc®-FGFR fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • This compound

  • Unlabeled positive control inhibitor

  • White, 96-well assay plates

  • Plate reader capable of measuring dual-filtered luminescence

Experimental Workflow:

bret_assay_workflow A Transfect cells with NanoLuc®-FGFR construct B Seed transfected cells into assay plates A->B C Treat cells with serially diluted inhibitor B->C D Add NanoBRET™ Tracer C->D E Add Nano-Glo® Substrate D->E F Measure donor and acceptor emission E->F G Calculate BRET ratio F->G H Determine IC50 for target engagement G->H

Caption: Workflow for the NanoBRET™ target engagement assay.

Step-by-Step Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-FGFR expression vector using a suitable transfection reagent.

  • Cell Seeding: The day after transfection, harvest the cells and resuspend them in Opti-MEM™. Seed the cells into a white 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound and the unlabeled positive control. Add the compounds to the wells containing the transfected cells and incubate for 2 hours at 37°C.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to all wells at its predetermined optimal concentration.

  • Substrate Addition: Add the Nano-Glo® Substrate to all wells.

  • Signal Measurement: Immediately measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 460 nm) and an acceptor emission wavelength (e.g., >600 nm).

  • BRET Ratio Calculation: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

  • Data Analysis: Normalize the BRET ratios to the vehicle control. Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 for target engagement.

Expected Results:

A dose-dependent reduction in the BRET signal upon treatment with this compound will confirm its direct binding to FGFR in a live-cell context.

CompoundTarget Engagement IC50 (nM)
This compound85.3
Unlabeled Positive Control15.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting and Best Practices

  • Compound Solubility: Ensure complete solubilization of the test compound in DMSO and the final assay buffer to avoid precipitation and inaccurate results.

  • Enzyme Activity: Always verify the activity of the recombinant kinase enzymes before initiating a screening campaign.

  • Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and lack of contamination.

  • Control Compounds: Always include appropriate positive and negative controls in every assay to validate the experimental results.

  • Data Reproducibility: Perform all experiments in at least triplicate to ensure the reproducibility of the findings.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive preclinical evaluation of this compound as a novel FGFR inhibitor. By systematically assessing its biochemical potency, cellular activity, and direct target engagement, researchers can gain critical insights into its therapeutic potential. The modular nature of these assays allows for adaptation to screen other novel chemical entities, thereby accelerating the discovery and development of next-generation targeted cancer therapies.

References

  • The FGFR signaling pathway. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The Fibroblast Growth Factor signaling pathway. (2015). Genes & Development, 29(5), 469–484. [Link]

  • FGF/FGFR signaling pathways. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. (2023). Journal of Biological Chemistry, 299(12), 105421. [Link]

  • Human FGFR3 Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved January 19, 2026, from [Link]

  • Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. (2013). Current Medicinal Chemistry, 20(10), 1255–1265. [Link]

  • Bioluminescence Resonance Energy Transfer (BRET) Assay to Measure Gq Recruitment to the Ghrelin Receptor. (2020). In Ghrelin. Humana, New York, NY. [Link]

  • FGFR2 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]

  • A Network Map of FGF-1/FGFR Signaling System. (2012). Journal of Signal Transduction, 2012, 543819. [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. (2016). Frontiers in Molecular Biosciences, 3, 4. [Link]

  • Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist‐Induced Arrestin Recruitment to Modified and Unmodified G Protein‐Coupled Receptors. (2015). Current Protocols in Pharmacology, 70(1), 1.20.1-1.20.18. [Link]

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. (n.d.). Berthold Technologies. Retrieved January 19, 2026, from [Link]

  • Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. (2017). Bio-protocol, 7(22), e2904. [Link]

  • Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. (2024). Assay Genie. [Link]

  • FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537). (n.d.). Creative Diagnostics. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(35), 21435–21445. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(35), 21435–21445. [Link]

  • The Effect of Mutations on Drug Sensitivity and Kinase Activity of Fibroblast Growth Factor Receptors: A Combined Experimental and Theoretical Study. (2015). EBioMedicine, 2(2), 135–145. [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. (2022). Journal of Medicinal Chemistry, 65(21), 14386–14406. [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017). Journal of Medicinal Chemistry, 60(15), 6516–6527. [Link]

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Application Notes & Protocols: Characterizing 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic potential.[1][2][3] Derivatives of this scaffold have demonstrated activity against a range of biological targets, including kinases, phosphodiesterases, and viral proteins.[1][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a specific derivative, 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, using a logical progression of cell-based assays. We present detailed protocols for assessing the compound's impact on cell viability, its potential to induce apoptosis, and its effect on a key intracellular signaling pathway. The methodologies are designed to be robust and self-validating, providing a clear framework for the initial biological evaluation of this and similar small molecules.

Introduction: The Scientific Rationale

The 1H-pyrrolo[2,3-b]pyridine core is of significant interest due to its structural similarity to purines, allowing it to function as a versatile hinge-binding motif for many ATP-dependent enzymes, particularly protein kinases.[2] Abnormal kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[6] For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key driver in various tumors.[1][2][7]

Given this context, this compound is a compound of interest for its potential as a kinase inhibitor. The fluorine substitution can enhance binding affinity and improve metabolic stability, while the carboxylic acid group offers a potential interaction point within a target's active site or can be used for further chemical modification.

This guide outlines a three-stage experimental workflow to characterize the compound's cellular effects:

  • Primary Screening (Cell Viability): Determine the compound's overall effect on cell proliferation and metabolic activity to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50).

  • Mechanistic Elucidation (Apoptosis): Investigate whether the observed reduction in cell viability is a result of programmed cell death (apoptosis).

  • Pathway Analysis (Signal Transduction): Assess the compound's impact on the phosphorylation status of key proteins in a relevant signaling cascade, such as the MAPK/ERK pathway, which is commonly dysregulated in cancer.[8]

This structured approach allows for a comprehensive initial assessment of the compound's biological activity in a cellular context, guiding further development and target identification efforts.

Experimental Workflows & Data Presentation

General Experimental Workflow

The following diagram illustrates the logical flow of experiments for characterizing this compound. Starting with a broad assessment of cytotoxicity, the workflow progressively narrows the focus to elucidate the mechanism of action.

experimental_workflow cluster_prep Phase 0: Preparation cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Mechanism of Action cluster_tertiary Phase 3: Pathway Analysis Compound_Prep Compound Stock (this compound) Dissolve in DMSO MTT_Assay Cell Viability Assay (MTT) Compound_Prep->MTT_Assay Cell_Culture Cell Line Selection & Culture (e.g., A549, HeLa, MCF-7) Cell_Culture->MTT_Assay Dose_Response Generate Dose-Response Curve MTT_Assay->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) IC50_Calc->Apoptosis_Assay Treat cells at IC50 & 2x IC50 Cell_Lysis Cell Lysis & Protein Quantification IC50_Calc->Cell_Lysis Treat cells at IC50 & 2x IC50 Apoptosis_Quant Quantify Caspase Activity Apoptosis_Assay->Apoptosis_Quant Western_Blot Western Blot Analysis (p-ERK, Total ERK, etc.) Cell_Lysis->Western_Blot Pathway_Effect Determine Effect on Pathway Western_Blot->Pathway_Effect

Caption: Overall experimental workflow for compound characterization.

Data Summary Tables

Quantitative data from the assays should be organized for clarity and easy interpretation.

Table 1: Cell Viability (MTT Assay) Data

Compound Concentration (µM) Absorbance (570 nm) (Mean ± SD) % Viability
0 (Vehicle Control) 1.25 ± 0.08 100%
0.1 1.18 ± 0.07 94.4%
1 0.95 ± 0.06 76.0%
5 0.63 ± 0.05 50.4%
10 0.31 ± 0.04 24.8%
50 0.10 ± 0.02 8.0%

| 100 | 0.05 ± 0.01 | 4.0% |

Table 2: Apoptosis (Caspase-Glo 3/7) Data

Treatment Condition Luminescence (RLU) (Mean ± SD) Fold Change vs. Vehicle
Vehicle Control (DMSO) 15,200 ± 1,100 1.0
Compound (IC50) 78,500 ± 5,600 5.2
Compound (2x IC50) 125,800 ± 9,300 8.3

| Positive Control (Staurosporine) | 145,000 ± 11,500 | 9.5 |

Detailed Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9][10] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.[10]

Materials:

  • This compound

  • DMSO (Cell culture grade)

  • Selected cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS.[9][10] Filter-sterilize and store protected from light at 4°C.[9][11]

  • Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[10][12]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[12]

    • Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a "vehicle control" group treated with the same final concentration of DMSO.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2. A 48-hour incubation is a common starting point.

  • MTT Addition and Incubation:

    • Add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][11]

    • Incubate for 3-4 hours at 37°C.[9][11][12] During this time, purple formazan crystals will form in viable cells.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.[10]

    • Add 150 µL of the solubilization solution to each well to dissolve the crystals.[10]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition:

    • Read the absorbance at 570 nm or 590 nm using a microplate reader.[10]

    • Use wells with medium and MTT but no cells as a blank control.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

    • Plot % Viability against the log of compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay

Principle: This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase.[13] Caspase cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[13][14] The "add-mix-measure" format is simple and ideal for multiwell plates.[13]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • White-walled, clear-bottom 96-well plates (for luminescence)

  • Cells and compound as described in Protocol 1

  • Positive control for apoptosis (e.g., Staurosporine, 1 µM)

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at the same density as in Protocol 1.

    • Incubate overnight.

    • Treat cells with the vehicle (DMSO), the IC50 and 2x IC50 concentrations of the compound (determined from the MTT assay), and a positive control (Staurosporine).

    • Incubate for a relevant period to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[13][15]

    • Transfer the entire volume of the buffer into the amber bottle containing the substrate.[13][14][15] Mix by gentle inversion until the substrate is fully dissolved. This is now the Caspase-Glo® 3/7 Reagent.

  • Assay Execution:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[13]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[13][14]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[14]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[13]

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average luminescence of a "no-cell" control from all readings.

    • Calculate the fold change in caspase activity relative to the vehicle-treated control.

Protocol 3: MAPK/ERK Pathway Analysis by Western Blot

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using phospho-specific antibodies, one can measure the activation state of key signaling proteins.[8] A reduction in the ratio of phosphorylated ERK (p-ERK) to total ERK after compound treatment would suggest inhibition of the upstream MAPK pathway.[8][16][17]

mapk_pathway cluster_pathway Simplified MAPK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates (p-ERK) Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Activates Inhibitor 5-fluoro-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid Inhibitor->RAF Potential Inhibition Site

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.

Materials:

  • Phospho-p44/42 MAPK (Erk1/2) Antibody

  • p44/42 MAPK (Erk1/2) Antibody

  • Goat anti-Rabbit IgG-HRP conjugated secondary antibody[8]

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[8]

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with vehicle, IC50, and 2x IC50 concentrations of the compound for a short duration (e.g., 1-6 hours).

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg per lane) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

    • Incubate the membrane with primary antibody against p-ERK (e.g., at 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.[8]

    • Wash the membrane three times for 10 minutes each with TBST.[8]

    • Incubate with HRP-conjugated secondary antibody (e.g., at 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[8]

    • Wash three times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the same blot can be "stripped" of the p-ERK antibodies and then re-probed with an antibody for total ERK.

    • Incubate the membrane in a stripping buffer.

    • Wash, block, and re-probe with the total ERK primary antibody, followed by the secondary antibody and detection steps as described above.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For each sample, calculate the ratio of the p-ERK signal to the total ERK signal. Compare the ratios of treated samples to the vehicle control to determine if the compound inhibits ERK phosphorylation.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129–138. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Jones, C. A., et al. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 668, 127-136. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Kos-Braun, I. C., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161748. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Advances, 11(34), 20651-20661. Retrieved from [Link]

  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(15), 1955-1960. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Kummari, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1438-1444. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Journal of Nucleic Acids and Supplements. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Fluoro-1H-pyrrolo[2, 3-b]pyridine-6-carboxylic acid, 1 gram. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Fluoro-7-Azaindole Scaffold

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, also known as 5-fluoro-7-azaindole-2-carboxylic acid, is a heterocyclic building block of paramount importance in contemporary drug discovery and medicinal chemistry. The 7-azaindole core is a privileged scaffold, recognized as a bioisostere of indole, which can lead to improved aqueous solubility and bioavailability of drug candidates. The strategic placement of a fluorine atom at the 5-position can further enhance metabolic stability and binding affinity through favorable electronic interactions. Consequently, derivatives of this core structure are integral to the development of a new generation of therapeutic agents, notably as kinase inhibitors for oncology and other indications.

This guide provides detailed, field-proven protocols for the derivatization of the carboxylic acid moiety of this compound. The methodologies described herein are designed to be robust and reproducible, enabling researchers to efficiently generate libraries of amide and ester derivatives for structure-activity relationship (SAR) studies and lead optimization.

Part 1: Amide Bond Formation – Crafting Bioactive Carboxamides

The conversion of the carboxylic acid to an amide is one of the most frequently employed reactions in medicinal chemistry. The resulting amide bond is a key structural feature in a vast number of clinically successful drugs. For the derivatization of this compound, several reliable coupling methods can be employed.

Mechanistic Insight: The Logic of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be activated by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.

Diagram 1: General Workflow for Amide Coupling

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification start_acid This compound coupling Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) start_acid->coupling start_amine Primary or Secondary Amine (R1R2NH) start_amine->coupling solvent Anhydrous Solvent (e.g., DMF, DCM) product 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxamide coupling->product purification Aqueous Work-up & Chromatography product->purification

Caption: A generalized workflow for the synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Protocol 1.1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent that facilitates rapid amide bond formation with minimal side reactions and is particularly effective for coupling heteroaromatic carboxylic acids.[1]

Mechanism of Action: In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine to furnish the desired amide. The pyridine nitrogen in the HOAt leaving group is thought to participate in the reaction, further accelerating the coupling.[1]

Diagram 2: Mechanism of HATU-Mediated Amide Coupling

G Carboxylic Acid Carboxylic Acid Carboxylate Carboxylate Carboxylic Acid->Carboxylate + DIPEA - DIPEA·H⁺ OAt-Active Ester OAt-Active Ester Carboxylate->OAt-Active Ester + HATU Tetrahedral Intermediate Tetrahedral Intermediate OAt-Active Ester->Tetrahedral Intermediate + Amine (RNH₂) Amide Amide Tetrahedral Intermediate->Amide - HOAt HATU HATU Amine (RNH₂) Amine (RNH₂)

Caption: Simplified mechanism of amide formation using HATU.

Experimental Protocol:

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.1-0.2 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1-1.2 eq.) and DIPEA (2.0-3.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Reagent/ParameterMolar Equiv.Notes
Carboxylic Acid1.0Ensure it is dry.
Amine1.0 - 1.2Use a slight excess for primary amines.
HATU1.1 - 1.2A highly effective but more expensive option.
DIPEA2.0 - 3.0A non-nucleophilic base is crucial.
Solvent-Anhydrous DMF or DCM are common choices.
TemperatureRoom Temp.Mild conditions preserve sensitive functional groups.
Time2 - 16 hMonitor for completion.
Protocol 1.2: EDC/HOBt-Mediated Amide Coupling

The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-Hydroxybenzotriazole (HOBt), is a classic and cost-effective method for amide bond formation.[2]

Mechanism of Action: The carboxylic acid first adds to EDC to form an unstable O-acylisourea intermediate. This highly reactive species is then intercepted by HOBt to generate a more stable HOBt-ester. The amine then attacks this activated ester to form the amide, regenerating HOBt in the process. The use of HOBt is critical as it suppresses side reactions and minimizes racemization if chiral amines or acids are used.[2]

Experimental Protocol:

  • Preparation: Dissolve the this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), and HOBt (1.1-1.2 eq.) in anhydrous dichloromethane (DCM) or DMF (0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Activation & Coupling: Add EDC hydrochloride (1.1-1.5 eq.) portion-wise to the cooled mixture. If the amine is used as a hydrochloride salt, add a tertiary amine base like triethylamine (TEA) or DIPEA (1.0-2.0 eq.).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. The urea byproduct from EDC is water-soluble and is removed during the aqueous washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Reagent/ParameterMolar Equiv.Notes
Carboxylic Acid1.0---
Amine1.0 - 1.2---
EDC·HCl1.1 - 1.5Water-soluble carbodiimide, easy work-up.
HOBt1.1 - 1.2Suppresses side reactions.
Base (optional)1.0 - 2.0Required if using an amine salt.
Solvent-Anhydrous DCM or DMF.
Temperature0 °C to RTInitial cooling controls the exothermic reaction.
Time12 - 24 hGenerally slower than HATU coupling.

Part 2: Esterification – Accessing Ester Derivatives

Ester derivatives are also crucial in drug design for modulating properties such as lipophilicity and cell permeability, or for use as prodrugs. The carboxylic acid of this compound can be efficiently converted to its corresponding esters using several methods.

Protocol 2.1: Steglich Esterification

The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols, particularly useful for acid-sensitive substrates and for the formation of esters with secondary and tertiary alcohols.[3][4]

Mechanism of Action: This reaction utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, forming an O-acylisourea intermediate. A nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), then reacts with this intermediate to form a highly reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol to yield the final ester product and regenerated DMAP. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[3]

Diagram 3: Steglich Esterification Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification start_acid This compound reagents DCC (Coupling Reagent) + DMAP (Catalyst) start_acid->reagents start_alcohol Alcohol (R-OH) start_alcohol->reagents solvent Anhydrous Solvent (e.g., DCM) product 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate reagents->product purification Filtration of DCU & Chromatography product->purification

Sources

Application Notes & Protocols: Leveraging 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid for Advanced Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure, particularly in the development of kinase inhibitors.[1][2] Its unique ability to serve as a bioisosteric replacement for indole, while offering enhanced hydrogen bonding capabilities through the pyridine nitrogen, makes it a highly sought-after motif for engaging with biological targets.[2][3] This guide focuses on a key derivative, 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , a versatile starting material for building focused compound libraries for structure-activity relationship (SAR) exploration. We provide an in-depth examination of its strategic value, detailed protocols for analog synthesis, and a comprehensive workflow for biological and in silico evaluation to accelerate the discovery of potent and selective lead compounds.

The Strategic Rationale: Why this compound?

The selection of a core scaffold is a critical decision in any drug discovery campaign. The 7-azaindole core is frequently employed to target the ATP-binding site of kinases, where the pyridine nitrogen can form a crucial hydrogen bond with the "hinge" region of the enzyme.[1] The specific functionalization of the title compound offers three distinct advantages for SAR studies:

  • The 7-Azaindole Core: Provides a rigid, planar structure with a built-in hydrogen bond acceptor (pyridine N7) and donor (pyrrole N1-H), essential for anchoring to many protein targets.[2]

  • The C2-Carboxylic Acid: This is the primary vector for diversification. It serves as a robust chemical handle for amide coupling, enabling the systematic exploration of a wide chemical space by introducing various amine-containing fragments. This position is often directed towards the solvent-exposed region of a binding pocket, allowing for modifications to improve potency, selectivity, and physicochemical properties.

  • The C5-Fluoro Substituent: The strategic placement of a fluorine atom can profoundly influence a molecule's properties. It can enhance binding affinity through favorable electrostatic interactions, block a potential site of metabolism to improve pharmacokinetic profiles, and modulate the pKa of the pyrrole N-H, thereby influencing its hydrogen bonding strength.

This combination makes the scaffold an ideal starting point for a "design-make-test-analyze" cycle aimed at optimizing biological activity and drug-like properties.

Caption: Key modification points on the this compound scaffold.

Synthesis & Library Generation Protocols

A robust and reproducible synthetic strategy is the foundation of any SAR campaign. The following protocols describe the synthesis of the core acid and its subsequent diversification.

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol outlines a common synthetic route. Researchers should consult the primary literature for specific reaction conditions and optimizations.

Rationale: The chosen pathway builds the pyrrole ring onto a pre-functionalized pyridine starting material, a reliable method for constructing the 7-azaindole core.

Step-by-Step Methodology:

  • Starting Material: Begin with a commercially available, appropriately substituted 2-amino-6-chloropyridine derivative.

  • Introduction of Fluorine (if necessary): If not already present, the 5-fluoro group can be introduced via nucleophilic aromatic substitution or other standard fluorination techniques.

  • Iodination: The pyridine ring is iodinated at the 3-position using N-iodosuccinimide (NIS) to prepare for the subsequent Sonogashira coupling.

  • Sonogashira Coupling: The iodinated intermediate is coupled with a protected acetylene, such as trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst.

  • Deprotection & Cyclization: The silyl protecting group is removed, and the resulting terminal alkyne undergoes an intramolecular cyclization, often base-catalyzed, to form the 7-azaindole ring system.

  • Carboxylation: The C2-position of the 7-azaindole is lithiated with a strong base (e.g., n-BuLi) at low temperature (-78 °C) and then quenched with solid carbon dioxide (dry ice) to install the carboxylic acid.

  • Workup & Purification: The reaction is quenched with aqueous acid, and the crude product is purified by recrystallization or column chromatography to yield the title compound.

  • Validation: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

Protocol 2: Parallel Amide Library Synthesis

Rationale: This protocol uses a robust amide coupling reagent, Propanephosphonic acid anhydride (T3P®), which is highly effective and produces water-soluble byproducts, simplifying purification.[4] This method is ideal for generating a library of analogs in parallel.

Step-by-Step Methodology:

  • Array Preparation: In a 96-well plate or parallel synthesis array, dispense 0.1 mmol of this compound into each reaction vessel.

  • Amine Addition: To each vessel, add a solution of a unique primary or secondary amine (0.12 mmol, 1.2 equivalents) from a pre-prepared amine library stock.

  • Solvent & Base: Add an appropriate solvent (e.g., DMF or CH₂Cl₂) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 equivalents).

  • Coupling Reagent Addition: Add the coupling reagent T3P® (50% solution in EtOAc, 0.15 mmol, 1.5 equivalents) dropwise to each vessel at room temperature.

  • Reaction: Seal the plate/array and agitate at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS analysis of a representative well.

  • Quench & Workup: Upon completion, quench the reactions with saturated aqueous sodium bicarbonate. Extract the products with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layers are combined, dried, and concentrated. The crude products are purified using parallel preparative HPLC or silica gel chromatography.

  • Quality Control: Each final compound's identity and purity are confirmed by LC-MS and ¹H NMR. The purified compounds are accurately weighed and dissolved in DMSO to create stock solutions for biological testing.

SAR Evaluation: A Multi-Pronged Approach

A successful SAR campaign integrates biochemical potency with an early assessment of drug-like properties.

Caption: A generalized workflow for molecular docking studies.

Protocol 5: Molecular Docking of Amide Library

Rationale: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site. [5]This allows for the visualization of key interactions (H-bonds, salt bridges, hydrophobic contacts) that rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

Step-by-Step Methodology:

  • Target Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states and partial charges.

  • Ligand Preparation: Generate low-energy 3D conformations for each synthesized analog. Assign appropriate atom types and partial charges.

  • Binding Site Definition: Define the docking grid around the known binding site of the protein, typically centered on a co-crystallized ligand if available.

  • Docking Simulation: Use a validated docking program (e.g., Glide, AutoDock Vina, GOLD) to dock the entire library of analogs into the prepared protein grid.

  • Pose Analysis & Scoring: Analyze the top-scoring poses for each compound. Visualize the interactions in the binding site. Look for:

    • Confirmation that the 7-azaindole core is making the expected hinge interactions.

    • The specific interactions made by the variable R-group of the amide.

    • Correlation between the docking score and the experimental IC₅₀ values.

  • Hypothesis Generation: Use the docking results to build a predictive model. For instance, if potent analogs consistently place an aromatic R-group in a specific hydrophobic pocket, this hypothesis can be tested by synthesizing new analogs designed to further optimize that interaction.

Conclusion

This compound is a high-value starting point for structure-activity relationship studies. Its strategic functionalization allows for rapid library synthesis and systematic exploration of a target's binding site. By integrating robust protocols for chemical synthesis, biochemical screening, ADME profiling, and in silico modeling, research teams can efficiently navigate the complex process of lead optimization. This multi-parameter approach, grounded in a deep understanding of the underlying chemical and biological principles, significantly increases the probability of identifying high-quality clinical candidates.

References

  • An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (CiteDrive) [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. (Future Medicinal Chemistry) [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (ResearchGate) [Link]

  • In Vitro ADME. (Selvita) [Link]

  • In Vitro ADME Assays and Services. (Charles River Laboratories) [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (Creative Biolabs) [Link]

  • Synthesis and Structure-Activity Relationship of 7-azaindole Piperidine Derivatives as CCR2 Antagonists. (PubMed) [Link]

  • In Vitro ADME Studies. (PharmaLegacy) [Link]

  • In Vitro ADME Assays. (Concept Life Sciences) [Link]

  • The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. (ResearchGate) [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (PMC - PubMed Central) [Link]

  • Can anyone suggest a protocol for a kinase assay? (ResearchGate) [Link]

  • In vitro kinase assay. (Protocols.io) [Link]

  • Application of Docking Methodologies in QSAR- Based Studies. (IGI Global) [Link]

  • Structure-based molecular modeling in SAR analysis and lead optimization. (PMC - NIH) [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. (NIH) [Link]

  • Computational transformation in drug discovery: A comprehensive study on molecular docking and quantitative structure activity relationship (QSAR). (Heparin) [Link]

  • Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening. (MDPI) [Link]

  • Structure-Activity Relationship (SAR) Studies. (Oncodesign Services) [Link]

  • How Does a Biochemical Kinase Assay Work? (BellBrook Labs) [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. (RSC Publishing) [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (RSC Publishing) [Link]

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (PubMed) [Link]

  • From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. (ResearchGate) [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (PMC - PubMed Central) [Link]

  • This compound. (Pipzine Chemicals) [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (PMC - PubMed Central) [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. (PubMed) [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (NIH) [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 920978-94-5), a key building block in modern medicinal chemistry.[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

The 7-azaindole scaffold is a privileged structure in drug discovery, known for its ability to act as a bioisostere of indole and to form key hydrogen bonding interactions with kinase hinge regions.[3][4] The addition of a fluorine atom at the 5-position further modulates the electronic and metabolic properties of the molecule, making this specific derivative highly valuable.[5][6] However, its synthesis is not without challenges, often leading to a range of predictable but problematic byproducts. This guide will address these issues in a practical, question-and-answer format.

Common Synthetic Pathway Overview

A prevalent strategy for synthesizing the target acid involves the hydrolysis of its corresponding ethyl ester. The ester itself is typically formed through a multi-step sequence that constructs the pyrrolo[2,3-b]pyridine core. Understanding this workflow is critical to pinpointing where byproducts may arise.

Synthetic_Workflow A Substituted 2-aminopyridine B Ring Cyclization (e.g., Bartoli, Batcho-Leimgruber) A->B C Ethyl 5-fluoro-1H-pyrrolo[2,3-b] pyridine-2-carboxylate B->C F Byproducts B->F Isomers D Base-mediated Hydrolysis (Saponification) C->D C->F Side Reactions E 5-fluoro-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid (Target Molecule) D->E D->F Incomplete Reaction, Decarboxylation

Caption: A generalized workflow for the synthesis of the target carboxylic acid.

Troubleshooting Guide

This section addresses specific, common problems observed during the synthesis. Each entry details the likely cause, the underlying chemistry, and actionable solutions.

Q1: My final product is contaminated with a significant amount of my starting ester. How can I resolve this?

Issue: Incomplete hydrolysis of ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Root Cause Analysis: Saponification (ester hydrolysis) is an equilibrium-driven reaction. Incomplete conversion is typically due to one or more of the following factors:

  • Insufficient Base: A stoichiometric or slight excess of base (e.g., NaOH, LiOH) is required to drive the reaction to completion. Heterogeneity of the reaction mixture can also limit the availability of the base.

  • Low Reaction Temperature: Hydrolysis of sterically hindered or electronically stabilized esters may require elevated temperatures to achieve a reasonable reaction rate.

  • Short Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.

  • Solvent Choice: The choice of solvent (e.g., mixtures of THF, MeOH, H₂O) affects the solubility of both the ester and the base, influencing the reaction rate.

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting ester. Do not rely solely on time.

  • Increase Base Equivalents: If the reaction stalls, consider adding an additional portion of aqueous base (e.g., 0.5 eq of 2M NaOH).

  • Elevate Temperature: Gradually increase the reaction temperature, for example, from room temperature to 40-50 °C, while monitoring for the formation of other impurities.

  • Improve Solubility: Add a co-solvent like methanol or THF to create a more homogeneous reaction mixture.

Purification Protocol for Removing Unreacted Ester: If the reaction cannot be driven to completion, the ester can be removed from the desired carboxylic acid product via an acid-base extraction.

  • Dilute the reaction mixture with water and an organic solvent like ethyl acetate.

  • Acidify the aqueous layer with 1M HCl to a pH of ~3-4. This will protonate the desired carboxylic acid, causing it to precipitate or be extractable into an organic solvent, while the unreacted ester remains in the organic phase.

  • If the acid precipitates, it can be isolated by filtration.

  • If it remains in solution, extract the aqueous layer multiple times with ethyl acetate or dichloromethane. The combined organic layers will now contain the purified acid.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Q2: My LC-MS shows a major byproduct with a mass 44 Da less than my product. What is it and how do I prevent it?

Issue: Decarboxylation of the target carboxylic acid to form 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Root Cause Analysis: Pyrrole-2-carboxylic acids are susceptible to decarboxylation (loss of CO₂), a process that can be catalyzed by acid and heat.[7] The mechanism involves the protonation of the pyrrole ring, which stabilizes the resulting carbanion intermediate upon loss of carbon dioxide. The workup and purification steps are critical junctures where this byproduct can form.

  • Acidic Workup: Using strongly acidic conditions, especially at elevated temperatures, during the workup after hydrolysis can trigger significant decarboxylation.

  • High Temperatures: Attempting to dry the final product at high temperatures or refluxing in certain solvents for extended periods can also lead to the loss of CO₂.

Decarboxylation_Mechanism cluster_0 Decarboxylation Troubleshooting Start Acidic Workup (Post-Hydrolysis) Check_Temp Is Temperature > 40°C? Start->Check_Temp Check_pH Is pH < 2? Check_Temp->Check_pH No High_Risk High Risk of Decarboxylation Check_Temp->High_Risk Yes Check_pH->High_Risk Yes Low_Risk Low Risk Check_pH->Low_Risk No Solution1 Maintain Temp < RT During Acidification High_Risk->Solution1 Solution2 Adjust pH to 3-4 (isoelectric point) High_Risk->Solution2

Caption: A decision workflow to minimize decarboxylation during workup.

Preventative Measures:

  • Controlled Acidification: During the workup, cool the reaction mixture in an ice bath before slowly adding acid (e.g., 1M HCl or citric acid).

  • pH Targeting: Carefully adjust the pH to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product. Avoid dropping the pH to <2.

  • Avoid Excessive Heat: Dry the final product under a high vacuum at a modest temperature (e.g., <45 °C). Avoid recrystallization from high-boiling point solvents if possible.

Q3: I'm observing an impurity with a mass corresponding to an added alkyl group on my product. Where is this coming from?

Issue: N-alkylation of the pyrrole nitrogen.

Root Cause Analysis: The pyrrole nitrogen in the 7-azaindole system is nucleophilic and can react with electrophiles.[8][9] While the pyridine nitrogen is generally less reactive towards alkylation without activation, the pyrrole nitrogen can be susceptible under certain conditions.

  • Protecting Groups: If a protecting group (e.g., SEM, Boc) is used on the nitrogen and the deprotection conditions are not optimized, residual electrophilic species can cause alkylation.

  • Solvent Participation: Certain solvents can act as alkylating agents under harsh conditions. For example, dimethylformamide (DMF) can decompose at high temperatures to generate electrophilic species.

  • Reagent Contamination: The presence of alkyl halides or other electrophilic impurities in reagents or solvents can lead to this side reaction.[10]

Troubleshooting & Prevention:

  • Reagent Purity: Ensure all reagents and solvents are of high purity and free from contaminating electrophiles.

  • Inert Atmosphere: Running reactions under an inert atmosphere (Nitrogen or Argon) can prevent side reactions that may generate electrophiles.

  • Reaction Conditions: Avoid unnecessarily high temperatures, especially when using solvents like DMF.

  • Protecting Group Strategy: If using N-protection, ensure the deprotection step is clean and complete, with effective quenching of any reactive intermediates.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common classes of byproducts in this synthesis? The primary byproducts are typically: 1. Unreacted Starting Material (e.g., ethyl ester), 2. Decarboxylated Product (5-fluoro-1H-pyrrolo[2,3-b]pyridine), and 3. N-Alkylated Species . Less common, but possible, are isomers from the initial ring formation or byproducts from incomplete halogen exchange if starting from a chloro- or bromo-precursor.[11][12]
How can I proactively minimize byproduct formation? 1. Control Temperature: Avoid excessive heat, especially during workup and purification. 2. Control pH: Carefully manage pH during extractions and precipitations.[7] 3. Use High-Purity Reagents: Ensure starting materials and solvents are free of contaminants. 4. Inert Atmosphere: Protect sensitive intermediates from air and moisture. 5. Reaction Monitoring: Use TLC or LC-MS to ensure reactions go to completion before proceeding to the next step.
What are the best analytical techniques for identifying these byproducts? 1. LC-MS: The most powerful tool. It provides the retention time for separating the product from byproducts and the mass-to-charge ratio (m/z) for identifying their molecular weights. 2. ¹H and ¹⁹F NMR: Essential for structural confirmation. The decarboxylated byproduct will lack the carboxylic acid proton signal. N-alkylation will show new aliphatic proton signals. ¹⁹F NMR is excellent for confirming that the fluorine atom is in the correct position and for identifying fluoro-isomeric impurities.[13] 3. HPLC: Used for quantitative assessment of purity and for developing purification methods.

Experimental Protocols

Protocol 1: LC-MS Analysis for In-Process Reaction Monitoring

This protocol is for a quick check to assess the conversion of the ethyl ester to the carboxylic acid.

  • Sample Preparation:

    • Carefully withdraw ~5-10 µL of the reaction mixture using a capillary or syringe.

    • Quench the sample in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This stops the reaction and dilutes the sample to an appropriate concentration.

    • If the sample is cloudy, centrifuge or filter it through a 0.22 µm syringe filter.

  • Instrumentation & Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 3-5 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in both positive and negative mode.

  • Data Interpretation:

    • Look for the [M+H]⁺ ion of the starting ester in positive mode.

    • Look for the [M-H]⁻ ion of the product acid in negative mode.

    • Look for the [M+H]⁺ of the decarboxylated byproduct (mass = 137.13).

    • Compare the peak areas of the starting material and product to estimate the conversion percentage.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the final carboxylic acid product, particularly for removing the less polar decarboxylated byproduct.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetonitrile, water, ethyl acetate/heptane mixtures) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In a flask, add the minimum amount of the hot solvent required to fully dissolve the crude solid.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and hot filter the solution to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath or refrigerator.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under a high vacuum at a temperature below 45 °C until a constant weight is achieved.

References

  • ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. Retrieved from [Link]

  • Gao, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661. Available from: [Link]

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

  • Google Patents. (n.d.). EP0944564A1 - Halogen exchange reactions and uses thereof.
  • Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-5. Available from: [Link]

  • Google Patents. (n.d.). EP0944564B9 - Halogen exchange reactions and uses thereof.
  • ADEB MILLS. (n.d.). 5-FLUORO-1H-PYRROLO[2 3-B]PYRIDINE-4-CARBONITRILE. Retrieved from [Link]

  • Leger, R., et al. (2007). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 9(11), 2135-2137. Available from: [Link]

  • Kannaboina, P., et al. (2017). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters, 19(21), 5788-5791. Available from: [Link]

  • Liu, X., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

  • Kókai, E., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. Available from: [Link]

  • CUSABIO. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Gao, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available from: [Link]

  • Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
  • Kókai, E., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. Available from: [Link]

  • Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • IntechOpen. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction conditions and achieve high-quality results.

Introduction: The Significance of this compound

5-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The carboxylic acid moiety at the 2-position serves as a versatile handle for further chemical modifications, making this compound a valuable building block in the development of novel therapeutics, particularly as kinase inhibitors.

This guide will walk you through the common challenges and optimization strategies for the two key stages of the synthesis: the formation of the ethyl ester precursor and its subsequent hydrolysis to the final carboxylic acid.

Troubleshooting Guide: From Ester Precursor to Final Product

This section addresses specific issues you may encounter during the synthesis, providing probable causes and actionable solutions based on established chemical principles.

Part 1: Synthesis of Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

A common and effective route to the 7-azaindole core is through a palladium-catalyzed cross-coupling reaction, followed by cyclization.

Q1: My initial cross-coupling reaction to form the 7-azaindole ring is sluggish or results in a low yield. What are the likely causes and how can I improve it?

Probable Causes:

  • Deactivated Starting Material: The presence of the electron-withdrawing fluorine atom on the pyridine ring can decrease the nucleophilicity of the amino group, slowing down the initial coupling reaction.

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial for an efficient cross-coupling reaction. An inappropriate ligand may not effectively facilitate the catalytic cycle.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters that can significantly impact the reaction rate and yield.

Solutions & Scientific Rationale:

  • Optimize the Catalyst and Ligand:

    • Rationale: The ligand plays a key role in stabilizing the palladium catalyst and facilitating oxidative addition and reductive elimination steps. For electron-deficient systems, bulky and electron-rich phosphine ligands are often effective.

    • Recommendation: Screen a panel of phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands. These ligands are known to promote challenging cross-coupling reactions.

  • Adjust Reaction Temperature and Time:

    • Rationale: Higher temperatures can overcome the activation energy barrier for the reaction. However, excessively high temperatures can lead to catalyst decomposition and side product formation.

    • Recommendation: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS. Extended reaction times at a moderate temperature may also be beneficial.

  • Solvent and Base Selection:

    • Rationale: The solvent influences the solubility of reactants and the catalyst, while the base is essential for the deprotonation of the amine and regeneration of the active catalyst.

    • Recommendation: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. Experiment with different bases such as Cs₂CO₃, K₃PO₄, or NaOt-Bu, as the choice of base can be critical for success.

Q2: I am observing significant formation of side products during the cyclization step. What are these impurities and how can I minimize them?

Probable Causes:

  • Dimerization/Polymerization: At high concentrations, starting materials or reactive intermediates can undergo intermolecular reactions instead of the desired intramolecular cyclization.[1]

  • Incomplete Cyclization: The reaction may stall, leaving uncyclized intermediates in the reaction mixture.[1]

  • Formation of Positional Isomers: Depending on the starting materials, there is a possibility of forming other azaindole isomers.[1]

Solutions & Scientific Rationale:

  • High Dilution Conditions:

    • Rationale: Performing the cyclization at high dilution favors the intramolecular reaction pathway over intermolecular side reactions.

    • Recommendation: Slowly add the substrate to the reaction mixture over an extended period using a syringe pump. This maintains a low concentration of the reactive species.

  • Ensure Complete Precursor Formation:

    • Rationale: If the preceding cross-coupling step is incomplete, the unreacted starting materials can interfere with the cyclization.

    • Recommendation: Monitor the formation of the cyclization precursor by LC-MS and ensure its complete conversion before proceeding to the cyclization step.

  • Purification Strategy:

    • Rationale: Careful purification is essential to remove closely related impurities.

    • Recommendation: Column chromatography on silica gel is typically effective. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can help separate the desired product from impurities.

Part 2: Hydrolysis of Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

The final step is the saponification of the ethyl ester to the carboxylic acid.

Q3: The hydrolysis of my ethyl ester is incomplete, even after prolonged reaction times. What could be the issue?

Probable Causes:

  • Steric Hindrance: The proximity of the ester group to the fused ring system can create steric hindrance, slowing down the nucleophilic attack of the hydroxide ion.

  • Insufficient Base or Temperature: The reaction may require more forcing conditions to proceed to completion.

Solutions & Scientific Rationale:

  • Increase Base Equivalents and Temperature:

    • Rationale: Increasing the concentration of the hydroxide ion and providing more thermal energy can accelerate the rate of hydrolysis.

    • Recommendation: Increase the equivalents of NaOH or LiOH used and consider gently heating the reaction mixture (e.g., to 40-60°C). Monitor the reaction closely by TLC or LC-MS to avoid degradation.

  • Use a Co-solvent:

    • Rationale: The starting ester may have limited solubility in a purely aqueous base. A co-solvent can improve solubility and facilitate the reaction.

    • Recommendation: Use a mixture of methanol, ethanol, or THF with the aqueous base to ensure the ester is fully dissolved.

Q4: I am observing degradation of my product during the basic hydrolysis, leading to a low yield of the carboxylic acid. How can I prevent this?

Probable Causes:

  • Instability of the 7-Azaindole Ring: The electron-deficient nature of the pyridine ring, further exacerbated by the fluorine atom, can make the 7-azaindole core susceptible to nucleophilic attack and ring-opening under harsh basic conditions.

  • Decarboxylation: The product, a pyrrole-2-carboxylic acid, can be prone to decarboxylation, especially at elevated temperatures.

Solutions & Scientific Rationale:

  • Milder Reaction Conditions:

    • Rationale: To minimize degradation, it is crucial to use the mildest conditions necessary for complete hydrolysis.

    • Recommendation: Start with a lower concentration of base (e.g., 1M NaOH or LiOH) at room temperature and monitor the reaction progress. Only increase the temperature or base concentration if the reaction is not proceeding.

  • Careful Work-up:

    • Rationale: The product is amphoteric and its solubility is pH-dependent. A careful acidification is required to precipitate the product without causing degradation.

    • Recommendation: After the hydrolysis is complete, cool the reaction mixture in an ice bath and slowly acidify with a dilute acid (e.g., 1N HCl) to a pH of around 3-4. Avoid strong, concentrated acids and localized "hot spots" of low pH.

Q5: I am having difficulty purifying the final carboxylic acid product. What are the best practices for isolation and purification?

Probable Causes:

  • Contamination with Unreacted Ester: Incomplete hydrolysis will lead to contamination of the final product with the starting material.

  • Presence of Hydrophilic Impurities: The work-up process can introduce inorganic salts and other water-soluble impurities.

Solutions & Scientific Rationale:

  • Precipitation and Filtration:

    • Rationale: The carboxylic acid product is typically a solid with low solubility in acidic aqueous solutions.

    • Recommendation: After careful acidification, the product should precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Recrystallization:

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds.

    • Recommendation: A mixture of polar organic solvents and water is often effective. For example, dissolving the crude product in a minimal amount of hot methanol or ethanol and then slowly adding water until the solution becomes cloudy, followed by cooling, can yield pure crystals.

  • Extraction:

    • Rationale: If the product does not precipitate cleanly, it can be extracted into an organic solvent after acidification.

    • Recommendation: After acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions I should take when working with the reagents for this synthesis?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Palladium catalysts can be pyrophoric, and strong bases like sodium tert-butoxide are corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q: What is the expected yield for this synthesis?

A: The overall yield can vary significantly depending on the optimization of each step. A reasonable expectation for the two-step sequence (cross-coupling/cyclization followed by hydrolysis) would be in the range of 40-60%, assuming each step is well-optimized.

Q: Can I use a different starting material for the 7-azaindole ring formation?

A: Yes, several methods exist for the synthesis of the 7-azaindole core.[2] These include the Bartoli and Madelung indole syntheses. However, these methods often require harsh conditions and may not be compatible with the fluorine substituent. Palladium-catalyzed cross-coupling reactions generally offer milder conditions and greater functional group tolerance.

Q: Is there a risk of decarboxylation of the final product during storage?

A: Pyrrole-2-carboxylic acids can be susceptible to decarboxylation, particularly when heated or under acidic conditions. It is recommended to store the final product in a cool, dry, and dark place to minimize degradation.

Experimental Protocols & Data

Illustrative Experimental Protocol

Step 1: Synthesis of Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

A representative procedure based on palladium-catalyzed cross-coupling and cyclization.

To a solution of a suitable 2-amino-5-fluoropyridine derivative and an appropriate alkyne precursor in a solvent such as dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos). Add a base (e.g., Cs₂CO₃) and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

A general procedure for saponification.

Dissolve the ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of methanol and 1M aqueous sodium hydroxide. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Once the starting material is consumed, remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1N HCl. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Yield in Ring Formation Inefficient catalyst system; Deactivated starting materialScreen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos); Gradually increase reaction temperature.
Side Product Formation Intermolecular reactionsUse high dilution conditions (syringe pump addition).
Incomplete Hydrolysis Steric hindrance; Insufficient baseIncrease equivalents of base (NaOH/LiOH); Gently heat the reaction; Use a co-solvent (MeOH/THF).
Product Degradation Ring instability under harsh baseUse milder conditions (lower base concentration, room temperature); Careful, slow acidification during work-up.
Purification Difficulties Impurities from incomplete reaction or work-upRecrystallize from a mixed solvent system (e.g., MeOH/water); Thoroughly wash the filtered product with cold water.

Visualizing the Workflow

Diagram 1: General Synthetic Workflow

G A Starting Materials (e.g., 2-amino-5-fluoropyridine derivative, alkyne precursor) B Palladium-Catalyzed Cross-Coupling & Cyclization A->B Pd catalyst, Ligand, Base C Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate B->C Purification D Saponification (e.g., NaOH, MeOH/H2O) C->D E This compound D->E Acidic Work-up

Caption: Synthetic pathway to the target carboxylic acid.

Diagram 2: Troubleshooting Logic for Low Yield in Hydrolysis

G Start Low Yield in Hydrolysis Step Q1 Is the starting ester fully consumed? (Check TLC/LC-MS) Start->Q1 A1_Yes Incomplete Hydrolysis Q1->A1_Yes No A1_No Product Degradation Q1->A1_No Yes Sol1 Increase base equivalents Increase temperature Add co-solvent (MeOH/THF) A1_Yes->Sol1 Sol2 Use milder conditions (lower temp, less base) Ensure slow, careful acidification A1_No->Sol2

Caption: Decision tree for troubleshooting hydrolysis.

References

  • Ermoli, A., Bargiotti, A., Brasca, M. G., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390.
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Novel, One-Pot Synthesis of N-Alkylazaindoles and N-Alkylindoles. Organic Letters, 8(15), 3307–3310.
  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An Efficient, Protecting-Group-Free, Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11–15.
  • Robison, M. M., Robison, B. L., & Butler, F. P. (1959). 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles. Journal of the American Chemical Society, 81(3), 743-746.
  • BenchChem. (2025). Technical Support Center: Improving Yield in 4-Azaindole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

Sources

Technical Support Center: 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and facilitate the successful use of this compound in your research.

Introduction to Solubility Challenges

This compound is a heterocyclic compound of interest in pharmaceutical research. Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors contribute to strong intermolecular interactions in the solid state, often leading to low aqueous solubility. This guide will walk you through understanding and overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubility of this compound.

1. What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of the molecule is the first step in troubleshooting solubility issues. Below is a table of predicted and known properties.

PropertyValueSource
Molecular FormulaC₈H₅FN₂O₂
Molecular Weight180.14 g/mol
AppearanceWhite to off-white solid
Predicted pKa Acidic pKa: ~3.8ACD/Percepta Prediction[1]
Predicted logP ~1.5ACD/Percepta Prediction[1]
Aqueous Solubility Low
Organic Solvent Solubility Soluble in DMSO, DMF

Expertise & Experience: The predicted acidic pKa of approximately 3.8 is a critical piece of information. It indicates that the carboxylic acid group is weakly acidic. This means that at pH values below 3.8, the compound will be predominantly in its neutral, less soluble form. Above this pH, it will deprotonate to form the more soluble carboxylate anion. The logP value suggests a moderate lipophilicity, which can contribute to its low aqueous solubility.

2. I'm seeing precipitation when I try to dissolve the compound in aqueous buffer. What's happening?

This is a common observation and is directly related to the compound's low intrinsic solubility and its pKa. If your buffer pH is near or below the pKa of the carboxylic acid (~3.8), the compound will be in its neutral form, which is less soluble in water.

Trustworthiness: This phenomenon is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ionization state of a weak acid.[2]

3. What are the recommended starting solvents for this compound?

For initial stock solutions, polar aprotic solvents are recommended.

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating concentrated stock solutions.[3]

  • Secondary Options: Other polar organic solvents may also be effective, but it is advisable to perform a small-scale solubility test first.

4. How can I improve the aqueous solubility of this compound for my experiments?

There are several effective strategies to enhance aqueous solubility:

  • pH Adjustment: Increasing the pH of the aqueous solution above the pKa will deprotonate the carboxylic acid, significantly increasing solubility.

  • Salt Formation: Converting the carboxylic acid to a salt, such as a sodium or potassium salt, can dramatically improve aqueous solubility.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of the compound in an aqueous vehicle.

  • Surfactants: The use of surfactants can aid in the solubilization of poorly soluble compounds by forming micelles.

Each of these strategies is discussed in detail in the Troubleshooting Guide section.

Part 2: Troubleshooting Guide

This section provides a systematic approach to overcoming solubility issues, complete with step-by-step protocols.

Issue 1: Compound Crashes Out of Aqueous Solution

This is the most frequent issue encountered. The logical workflow below will guide you through resolving this problem.

G start Start: Compound Precipitation check_ph Is the aqueous solution pH > pKa (~3.8)? start->check_ph adjust_ph Adjust pH to > 5.8 (at least 2 units above pKa) check_ph->adjust_ph No failure Persistent Precipitation check_ph->failure Yes retest_solubility Re-test solubility at adjusted pH adjust_ph->retest_solubility success Success: Compound Solubilized retest_solubility->success Soluble retest_solubility->failure Insoluble consider_salt Consider Salt Formation consider_cosolvent Consider Co-solvent Addition failure->consider_salt failure->consider_cosolvent

Caption: Troubleshooting workflow for compound precipitation.

Expertise & Experience: Before attempting to force the compound into solution, it is crucial to understand its behavior at different pH values. This protocol will allow you to determine the pH at which your compound is most soluble. This is a fundamental step in pre-formulation studies as outlined by the World Health Organization for biopharmaceutics classification.[4]

Materials:

  • This compound

  • Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8 and 7.4)

  • Deionized water

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to vials containing each of the different pH buffers. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[5]

  • Sample Preparation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the pellet.

  • Analysis:

    • Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC or UV-Vis method.

  • Data Interpretation:

    • Plot the solubility (in mg/mL or µM) against the pH to generate a pH-solubility profile.[2][6]

Issue 2: Requirement for a Neutral pH Solution

In many biological assays, a neutral pH is required, which may not be optimal for the solubility of an acidic compound.

Expertise & Experience: Creating a salt of a poorly soluble carboxylic acid is a common and effective strategy to enhance its aqueous solubility.[7] The potassium salt is often preferred due to its generally high solubility. This protocol uses a stoichiometric amount of potassium hydroxide to form the potassium carboxylate in situ.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Deionized water or desired aqueous buffer

  • Stir plate and stir bar

Procedure:

  • Calculate Molar Equivalents:

    • Determine the number of moles of your carboxylic acid.

    • Prepare a stock solution of KOH (e.g., 1 M). Calculate the volume of the KOH solution needed to provide a 1:1 molar ratio with the carboxylic acid.

  • Dissolution:

    • Suspend the carboxylic acid in the desired volume of water or buffer.

    • While stirring, slowly add the calculated volume of the KOH solution.

    • The solid should dissolve as the potassium salt is formed. Gentle heating may be applied if necessary.

  • pH Adjustment (Optional):

    • After dissolution, check the pH of the solution. It will likely be basic. If a specific neutral pH is required, you can carefully adjust it downwards with a dilute acid (e.g., 0.1 M HCl). Be cautious not to lower the pH too close to the pKa, as this may cause precipitation.

Expertise & Experience: Co-solvents can increase the solubility of a compound by reducing the polarity of the aqueous medium.[8] A systematic screening approach is the most efficient way to identify an effective co-solvent system.

Materials:

  • Concentrated stock solution of the compound in DMSO.

  • Aqueous buffer (e.g., PBS pH 7.4).

  • Co-solvents: Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), N-Methyl-2-pyrrolidone (NMP).

  • 96-well plate.

  • Plate reader capable of measuring turbidity or a nephelometer.

Procedure:

  • Prepare Co-solvent Mixtures:

    • In the wells of a 96-well plate, prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% v/v of each co-solvent in buffer).

  • Compound Addition:

    • Add a small, fixed volume of the DMSO stock solution to each well.

  • Equilibration and Observation:

    • Mix the plate and incubate for a set period (e.g., 2 hours).

    • Visually inspect for precipitation and measure the turbidity using a plate reader. The lowest turbidity indicates the best co-solvent system.[8]

Caption: Key strategies for enhancing solubility.

Part 3: Data-Driven Formulation Development

For more advanced formulation needs, a deeper understanding of the compound's behavior in the presence of various excipients is necessary.

Excipient Screening for Enhanced Solubility

A high-throughput screening of various pharmaceutical excipients can rapidly identify promising candidates for formulation development.[9][10]

Excipient ClassExamplesMechanism of Action
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELMicellar solubilization
Cyclodextrins β-Cyclodextrin, HP-β-CDInclusion complex formation
Polymers PVP, HPMCWetting, precipitation inhibition

References

  • Annex 4: Guidance on the design and conduct of biopharmaceutics classification system-based biowaiver studies. World Health Organization (WHO). [Link]

  • Przybyłek, M., Miernicka, A., & Cysewski, P. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3235. [Link]

  • Avdeef, A., Tsinman, O., Tsinman, K., Sun, N., & Voloboy, D. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical Sciences, 102(9), 3375-3399. [Link]

  • Ferreira, L. A., Falco, A. S., & Loftsson, T. (2014). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(1), 29-35. [Link]

  • Process for the preparation of a carboxylic acid salt.
  • Potassium Chloride Stock Preparation - KCl. Benchling. [Link]

  • Potassium chloride oral liquid and preparation method thereof.
  • Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic study of effects of structural modifications on the aqueous solubility of drug-like molecules. Bioorganic & medicinal chemistry letters, 12(11), 1471-1474. [Link]

  • Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. [Link]

  • Strategic Screening for Solubility Solutions. Pharmaceutical Technology. [Link]

  • How to prepare standard kcl solution. Metrobox Services. [Link]

  • Process of preparing active pharmaceutical ingredient salts.
  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Doctoral dissertation, University of California, Berkeley). [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. [Link]

  • Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Catalent. [Link]

  • Potassium Chloride Extended-Release Tablets. USP-NF. [Link]

  • Aryl alkyl carboxylic acid salts, process for preparation and dosage forms.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • Top Trends in the World of Physicochemical Properties. ACD/Labs. [Link]

  • Improving pKa Prediction Accuracy for PROTACs. ACD/Labs. [Link]

  • This compound. Pipzine Chemicals. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22165-22173. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure, 1275, 134658. [Link]

Sources

Technical Support Center: Stability of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide will cover critical aspects of its stability in solution, offering practical, field-proven insights to ensure the integrity and reproducibility of your results.

I. Compound Overview

This compound is a halogenated heterocyclic compound belonging to the azaindole family.[1] Its structure, featuring a pyrrolopyridine core with a carboxylic acid and a fluorine substituent, makes it a valuable building block in pharmaceutical research and drug development.[2][3][4] Understanding its stability is paramount for accurate experimental design, from initial screening to formulation development.

Chemical Properties:

PropertyValueSource
Molecular FormulaC₈H₅FN₂O₂[5]
Molecular Weight180.136 g/mol [5]
AppearanceSolid (white or off-white powder)[5]
pKa~3-5 (approximate for the carboxylic acid group)[5]
SolubilityLow in water; Soluble in polar organic solvents (e.g., DMSO, DMF)[5]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound in solution.

Q1: What are the optimal storage conditions for the solid compound and its solutions?

A1:

  • Solid Form: For long-term stability, the solid compound should be stored at -20°C.[6] It is advisable to centrifuge the vial before opening to ensure maximum recovery of the product.[6] While some suppliers suggest room temperature storage, colder temperatures are generally recommended to minimize potential degradation over extended periods.[1]

  • Solutions: The stability of the compound in solution is highly dependent on the solvent and storage temperature. For stock solutions prepared in polar organic solvents like DMSO or DMF, it is best practice to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles.[7] Short-term storage at 2-8°C may be acceptable for a few days, but this should be validated for your specific experimental conditions.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to compound instability?

A2: Yes, inconsistent results are a common indicator of compound degradation. The carboxylic acid and the pyrrolopyridine ring system can be susceptible to degradation under certain conditions. If you suspect instability, consider the following:

  • pH of the medium: The compound's stability can be pH-dependent. Extreme pH values (highly acidic or basic) can promote hydrolysis of the carboxylic acid or other reactions.

  • Presence of reactive species: Oxidizing agents or strong acids and bases in your experimental setup can react with the compound.[5]

  • Light exposure: Photodegradation can be a concern for many heterocyclic compounds. It is recommended to protect solutions from light, especially during long-term storage or prolonged experiments.

  • Solution age and storage: Freshly prepared solutions are always recommended. If using older stock solutions, their integrity should be verified.

Q3: What solvents are recommended for preparing stock solutions?

A3: Due to its low solubility in water, polar organic solvents are recommended for preparing stock solutions.[5]

  • Dimethyl Sulfoxide (DMSO): This is a common choice due to its high solvating power for a wide range of organic compounds.

  • N,N-Dimethylformamide (DMF): Another suitable polar aprotic solvent.

When preparing aqueous working solutions from these stocks, ensure that the final concentration of the organic solvent is compatible with your experimental system (e.g., cell-based assays) to avoid solvent-induced toxicity or artifacts.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of this compound in your experiments.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptoms:

  • Appearance of new peaks in the chromatogram over time.

  • Decrease in the area of the main compound peak.

  • Changes in retention time.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Degradation in Solution Verify Stability: Perform a time-course study by analyzing the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (temperature, light exposure). Optimize Storage: If degradation is observed, re-evaluate your storage conditions. Store aliquots at -80°C and protect from light. Prepare fresh solutions for critical experiments.
Contamination Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents. Clean Glassware: Use scrupulously clean glassware to avoid introducing contaminants.
Inappropriate pH Buffer Selection: If working in an aqueous medium, use a suitable buffer to maintain a stable pH within the optimal range for the compound.
Issue 2: Poor Reproducibility in Biological Assays

Symptoms:

  • High variability in dose-response curves.

  • Inconsistent IC50 or EC50 values between experiments.

  • Loss of compound activity over the duration of the experiment.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Instability in Assay Medium Time-Dependent Activity: Assess the compound's activity at different pre-incubation times to determine if there is a time-dependent loss of potency. Medium Components: Evaluate potential interactions with components of your cell culture medium or assay buffer.
Adsorption to Labware Material Choice: Consider using low-adsorption plasticware (e.g., polypropylene) for storing and handling solutions, as heterocyclic compounds can sometimes adsorb to glass surfaces.
Freeze-Thaw Cycles Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

IV. Experimental Protocols: Forced Degradation Studies

To proactively understand the stability of this compound, a forced degradation study is highly recommended.[8][9][10] This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential degradation products.[8][10]

Objective:

To identify the degradation pathways and establish the intrinsic stability of the compound under various stress conditions.[8]

Experimental Workflow:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in DMSO) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose to Stress D Oxidative Degradation (3% H₂O₂, RT) A->D Expose to Stress E Thermal Degradation (Solid & Solution, 80°C) A->E Expose to Stress F Photolytic Degradation (UV/Vis light exposure) A->F Expose to Stress G Control (No Stress) A->G Expose to Stress H Neutralize (if applicable) & Dilute B->H C->H D->H E->H F->H G->H I Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) H->I J Compare stressed samples to control I->J K Identify & Quantify Degradation Products J->K L Determine Degradation Pathways K->L

Caption: Forced degradation experimental workflow.

Step-by-Step Protocol:
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or a mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8 hours).[10]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a defined period.[10]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose both the solid compound and the solution to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to a light source (e.g., UV lamp or a photostability chamber) as per ICH Q1B guidelines.

    • Control Sample: Keep a sample of the stock solution under normal storage conditions, protected from light.

  • Sample Processing:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[11][12]

    • The method should be capable of separating the parent compound from all potential degradation products.[13]

Data Interpretation Logic:

Data_Interpretation_Logic Start Analyze Chromatograms Parent_Peak Parent Peak Area Decreased? Start->Parent_Peak New_Peaks New Peaks Appeared? Parent_Peak->New_Peaks Yes No_Degradation Compound is Stable Under These Conditions Parent_Peak->No_Degradation No New_Peaks->No_Degradation No Degradation_Confirmed Degradation Occurred New_Peaks->Degradation_Confirmed Yes End Stability Profile Established No_Degradation->End Quantify Quantify Degradants Degradation_Confirmed->Quantify Identify Identify Degradants (e.g., using MS) Quantify->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Pathway->End

Caption: Logic for interpreting forced degradation data.

V. References

  • Pipzine Chemicals. This compound.

  • Oakwood Chemical. 5-Fluoro-1H-pyrrolo[2, 3-b]pyridine-6-carboxylic acid, 1 gram.

  • A2B Chem. 436437 5-Fluoro-1h-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS: 1228666-41-8.

  • Sigma-Aldrich. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid AldrichCPR.

  • Sharma, G. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals.

  • Sutar, S. V. et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.

  • Bhaskar, R. et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.

  • Separation Science. (2025). Analytical Techniques In Stability Testing.

  • National Research Council (US) Committee on the Assessment of the Department of Defense's Drug Development Programs. (2018). ANALYTICAL METHOD ASSESSMENT. In Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. National Academies Press (US).

  • Recent Trends in Stability Indicating Analytical Method for Drug Substance. (2024). International Journal of Pharmaceutical Sciences Review and Research.

  • Jin, Q. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.

  • Al-Gharabli, S. I. et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.

Sources

Technical Support Center: Synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to ensure the successful and efficient synthesis of your target compound.

Introduction

This compound, a derivative of 7-azaindole, is a valuable scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] Its synthesis, while achievable through several routes, is often accompanied by the formation of characteristic impurities that can complicate purification and impact the quality of the final product. This guide will address these common issues in a practical question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

A prevalent synthetic strategy involves the construction of the pyrrolo[2,3-b]pyridine core, often leading to an ester intermediate such as ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, followed by hydrolysis to the desired carboxylic acid. This multi-step process presents several opportunities for impurity formation.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities that may be observed during the synthesis of this compound.

Question 1: I am observing a significant amount of an impurity with the same mass as my starting substituted pyridine. What is happening and how can I fix it?

Answer:

This is a classic case of an incomplete cyclization reaction. The formation of the pyrrole ring in 7-azaindole synthesis, for instance via a Reissert-type reaction, is a critical step.[2][3] If the reaction conditions (temperature, reaction time, or stoichiometry of reagents) are not optimal, the reaction may not proceed to completion, resulting in the carryover of the starting pyridine derivative into your final product.

Causality:

  • Insufficient Reaction Time or Temperature: The cyclization step may be kinetically slow and require prolonged heating or higher temperatures to achieve full conversion.

  • Suboptimal Base or Catalyst: The choice and amount of base or catalyst are crucial for promoting the necessary bond formations. An insufficient amount or a poorly chosen reagent can stall the reaction.

  • Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the cyclization process.

Troubleshooting Workflow:

Sources

Technical Support Center: Scale-Up Synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable building block from the laboratory bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Significance and Challenges of Scaling Up 7-Azaindole Synthesis

This compound, a derivative of 7-azaindole, is a key structural motif in numerous kinase inhibitors and other pharmacologically active agents.[1][2] Its synthesis, while achievable on a small scale, presents significant hurdles during scale-up. The electron-deficient nature of the pyridine ring alters the reactivity of the entire system compared to traditional indoles, often rendering classical indole syntheses inefficient.[1] Key challenges in the multi-kilogram scale production of this molecule include ensuring regioselectivity, managing thermally sensitive intermediates, controlling impurity profiles, and achieving consistent, high-purity product isolation.

This guide will deconstruct the synthesis into its critical stages, offering solutions to common problems encountered during process development and scale-up.

Visualizing the Synthetic Pathway

A common and scalable approach to this compound involves a multi-step sequence starting from a substituted pyridine. The following diagram outlines a logical synthetic route, which will be the basis for our discussion.

Synthetic_Pathway A 2-Amino-3-methyl-5-fluoropyridine B 2-Amino-3-iodo-5-fluoropyridine A->B Iodination C Ethyl 3-(2-amino-5-fluoropyridin-3-yl)propiolate B->C Sonogashira Coupling D Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C->D Cyclization E This compound D->E Hydrolysis

Caption: A plausible synthetic route for this compound.

Troubleshooting Guide: Common Scale-Up Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their root causes and actionable protocols for resolution.

Q1: Low yields and regioselectivity issues are observed during the initial fluorination of the pyridine ring. What are the likely causes and how can this be optimized for scale-up?

Root Cause Analysis:

Direct fluorination of the pyridine or pyrrolopyridine core is often challenging on a large scale. Methods like the Balz-Schiemann reaction introduce hazardous diazonium intermediates, while electrophilic fluorination on the lithiated species can suffer from poor regioselectivity and require cryogenic conditions, which are difficult to manage in large reactors.[3] Starting with a pre-fluorinated, commercially available building block like 2-amino-5-fluoropyridine is often a more robust strategy for scale-up.

If direct fluorination is unavoidable, incomplete reaction, side reactions, and difficult purification are common culprits for low yields.

Troubleshooting Protocol:

  • Starting Material Selection: Whenever possible, opt for a commercially available fluorinated pyridine derivative as your starting material. This circumvents the challenges of introducing the fluorine atom late in the synthesis.

  • For Electrophilic Fluorination:

    • Temperature Control: Ensure strict temperature control during lithium-halogen exchange and quenching with the electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI). Excursions in temperature can lead to decomposition and side product formation.

    • Solvent and Base Screening: The choice of solvent and base is critical. Ethereal solvents like THF or 2-MeTHF are common. The choice of organolithium reagent (n-BuLi, s-BuLi, LDA) can influence the regioselectivity of the deprotonation.

    • Slow Addition: A slow, controlled addition of the electrophilic fluorinating agent is crucial to manage the exotherm and minimize side reactions.

  • Purification Strategy: Develop a robust purification method early on. Crystallization is ideal for scale-up. If chromatography is necessary, explore reverse-phase chromatography for polar compounds or normal phase with a suitable solvent system that allows for high loading and good separation.

Q2: The Sonogashira coupling reaction is sluggish, leading to incomplete conversion and formation of homocoupled byproducts. How can this be addressed on a larger scale?

Root Cause Analysis:

The Sonogashira coupling is a cornerstone of many azaindole syntheses.[4] On a larger scale, issues can arise from catalyst deactivation, poor solubility of reactants, and inadequate mixing. The presence of the amino group on the pyridine ring can also influence the catalytic cycle. Homocoupling of the terminal alkyne (e.g., ethyl propiolate) is a common side reaction, especially if the cross-coupling is slow.

Troubleshooting Protocol:

  • Catalyst System Optimization:

    • Palladium Source: Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and ligands. Buchwald-type ligands can sometimes be effective for challenging couplings.

    • Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is crucial. Ensure it is of high purity and added under an inert atmosphere.

    • Catalyst Loading: While minimizing catalyst loading is a goal for scale-up, ensure it is sufficient for complete conversion in a reasonable timeframe. A catalyst loading study is recommended.

  • Reaction Conditions:

    • Solvent: Aprotic polar solvents like DMF or NMP are common, but their removal on a large scale can be problematic. Consider exploring alternative solvents like acetonitrile or toluene with a suitable base.

    • Base: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is dry and used in sufficient excess to scavenge the HX formed.

    • Inert Atmosphere: Strict exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling. Ensure the reactor is thoroughly purged with nitrogen or argon.

  • Work-up and Purification:

    • The work-up procedure should be designed to efficiently remove the catalyst residues. An aqueous wash with a chelating agent like EDTA can help remove copper salts.

    • Filtration through a pad of celite can remove solid catalyst residues.

Q3: During the final hydrolysis of the ethyl ester, significant decarboxylation of the product is observed. What is causing this and how can it be minimized?

Root Cause Analysis:

Indole-2-carboxylic acids, and by extension 7-azaindole-2-carboxylic acids, are susceptible to decarboxylation, particularly under acidic conditions or at elevated temperatures.[5][6] The mechanism can be facilitated by protonation of the pyrrole ring, which stabilizes the resulting carbanion upon loss of CO₂.[6] On a large scale, prolonged reaction times and localized heating during work-up can exacerbate this issue.

Troubleshooting Protocol:

  • Hydrolysis Conditions:

    • Base-Mediated Hydrolysis: Use milder basic conditions for hydrolysis. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective and minimizes decarboxylation. Sodium or potassium hydroxide can also be used, but may require slightly elevated temperatures.

    • Temperature Control: Maintain a controlled, low temperature throughout the hydrolysis and the subsequent acidic work-up.

  • Work-up Procedure:

    • Acidification: During the work-up to protonate the carboxylate and precipitate the product, add the acid slowly to a cooled solution of the sodium/lithium salt. This prevents a large exotherm.

    • Avoid Strong Acids: Use a weaker acid for pH adjustment if possible, or a carefully controlled addition of a stronger acid like HCl.

    • Minimize Time in Acidic Conditions: Once the product has precipitated, it should be isolated promptly by filtration to minimize its exposure to the acidic aqueous environment.

  • Alternative Protecting Groups: If decarboxylation remains a significant issue, consider alternative C2 precursors that can be converted to the carboxylic acid under milder conditions. For example, a C2-trimethylsilylethynyl group can be oxidatively cleaved.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters to monitor during the scale-up of this synthesis?

A: The most critical parameters are:

  • Temperature: Especially during the Sonogashira coupling and the final hydrolysis/acidification steps.

  • Atmosphere Control: Maintaining an inert atmosphere during the palladium-catalyzed coupling is crucial.

  • Addition Rates: Slow, controlled addition of reagents is important for managing exotherms and minimizing side reactions.

  • pH: The pH during the final work-up must be carefully controlled to ensure complete precipitation of the product without promoting decarboxylation.

Q: Are there any specific safety concerns to be aware of during the scale-up?

A: Yes, several safety aspects should be considered:

  • Palladium Catalysts: Many palladium catalysts are pyrophoric and should be handled under an inert atmosphere.

  • Organolithium Reagents: If used for fluorination, these are highly reactive and require careful handling.

  • Solvents: Be aware of the flashpoints and toxicity of the solvents used.

  • Exothermic Reactions: The Sonogashira coupling and the acidification step can be exothermic. Ensure adequate cooling capacity in the reactor.

Q: What are the common impurities to look out for and how can they be controlled?

A: Common impurities include:

  • Decarboxylated Product: As discussed, this can be controlled by using mild hydrolysis conditions and careful work-up.

  • Homocoupled Alkyne: Minimized by maintaining an active catalyst and inert atmosphere during the Sonogashira coupling.

  • Starting Materials: Unreacted starting materials can be carried through. Optimize reaction times and stoichiometry to ensure complete conversion.

  • Residual Palladium: This is a critical impurity for pharmaceutical applications. Use of activated carbon or silica gel with thiol functional groups (scavengers) during work-up can help reduce palladium levels.

Data Summary: Reaction Conditions

StepKey ReagentsSolventTemperatureTypical YieldKey Challenges
Iodination NIS, H₂SO₄Acetonitrile0°C to RT80-90%Regioselectivity, handling of strong acid
Sonogashira Coupling Ethyl propiolate, Pd(PPh₃)₄, CuI, Et₃NDMF60-80°C70-85%Catalyst deactivation, homocoupling
Cyclization KOtBut-BuOHReflux85-95%Exothermic reaction, moisture sensitivity
Hydrolysis LiOHTHF/H₂ORT90-98%Decarboxylation, product isolation

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or High Impurity in Final Product check_decarboxylation HPLC Analysis: Significant Decarboxylation? start->check_decarboxylation optimize_hydrolysis Optimize Hydrolysis: - Lower temperature - Use milder base (LiOH) - Control pH during workup check_decarboxylation->optimize_hydrolysis Yes check_coupling Analyze Intermediate from Sonogashira: Low Yield or Impurities? check_decarboxylation->check_coupling No final_purification Review Final Purification: - Recrystallization solvent screen - Consider alternative purification optimize_hydrolysis->final_purification optimize_coupling Optimize Sonogashira Coupling: - Screen Pd catalyst/ligand - Ensure inert atmosphere - Check reagent purity check_coupling->optimize_coupling Yes check_cyclization Analyze Cyclization Step: Incomplete reaction? check_coupling->check_cyclization No optimize_coupling->final_purification optimize_cyclization Optimize Cyclization: - Ensure anhydrous conditions - Check base quality/activity check_cyclization->optimize_cyclization Yes check_cyclization->final_purification No optimize_cyclization->final_purification

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing. Retrieved from [Link]

  • Molecules. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Retrieved from [Link]

  • ACS Catalysis. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • Chemical Communications. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of indole derivatives.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ACS Publications. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • Chemical Communications. (n.d.). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Retrieved from [Link]

  • MDPI. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • ACS Chemical Biology. (2017). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Retrieved from [Link]

  • Molecules. (2016). Azaindole Therapeutic Agents. Retrieved from [Link]

  • Journal of Inorganic Biochemistry. (2016). Platinum(II) carboxylato complexes containing 7-azaindoles as N-donor carrier ligands showed cytotoxicity against cancer cell lines. Retrieved from [Link]

  • ACS Publications. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]

  • ResearchGate. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]

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Technical Support Center: 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 920978-94-5). This document provides in-depth guidance on the proper storage, handling, and use of this compound, tailored for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary information to ensure the integrity of your experiments and the longevity of the compound.

I. Compound Overview and Critical Characteristics

This compound is a heterocyclic compound belonging to the 7-azaindole class of molecules. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The presence of a carboxylic acid group, a fluorinated pyridine ring, and a pyrrole moiety imparts specific chemical properties that necessitate careful handling to prevent degradation and ensure experimental reproducibility.

Key Structural Features and Their Implications:

  • 7-Azaindole Core: This nitrogen-containing bicyclic system is known to be susceptible to photodegradation and certain oxidative conditions.[4]

  • Carboxylic Acid Group: This functional group can participate in hydrogen bonding, potentially leading to dimerization.[5] It also makes the compound's solubility pH-dependent.[6]

  • Fluorine Atom: The electron-withdrawing nature of fluorine can influence the reactivity of the pyridine ring.

  • Solid Form: The compound is typically supplied as a white to off-white solid powder.[7] Like many fine powders, it may be prone to static and can be hygroscopic.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

While some suppliers may suggest room temperature storage for related isomers,[8] a conservative approach is recommended due to the lack of specific long-term stability data for this exact compound. For optimal stability, store the solid compound at -20°C in a tightly sealed container.[9] To mitigate potential degradation from atmospheric moisture, storage in a desiccator at -20°C is ideal.

Q2: Is this compound hygroscopic?

Q3: What solvents are suitable for dissolving this compound?

The compound has low solubility in water but is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) .[7] For related indole carboxylic acids, aqueous solubility is pH-dependent, increasing at higher pH values where the carboxylic acid is deprotonated.[6] When preparing stock solutions, ensure the solvent is anhydrous to prevent hydrolysis or other moisture-related degradation.

Q4: How should I prepare a stock solution?

Stock solutions should be prepared in a dry, inert atmosphere (e.g., using a glove box or an inert gas like argon or nitrogen) to minimize exposure to air and moisture. Use anhydrous grade solvents. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination. Store stock solutions at -20°C or -80°C, protected from light.

Q5: Is this compound sensitive to light?

Yes, the 7-azaindole scaffold is known to be susceptible to photodegradation.[4] Both the solid compound and solutions should be protected from light by storing them in amber vials or containers wrapped in aluminum foil.

III. Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Difficulty Dissolving the Compound 1. Inappropriate solvent selection.2. Insufficient solvent volume.3. Compound has degraded or absorbed moisture, altering its properties.1. Ensure you are using a recommended polar aprotic solvent like anhydrous DMSO or DMF.[7]2. Gently warm the solution (e.g., to 30-40°C) and use sonication to aid dissolution.3. If solubility issues persist, consider the possibility of compound degradation.
Color Change of Solid or Solution 1. Oxidation due to prolonged exposure to air.2. Photodegradation from exposure to light.3. Contamination.1. Discard the material if significant color change (e.g., to yellow or brown) is observed. Always handle the compound under an inert atmosphere.2. Ensure all storage containers (for both solid and solutions) are protected from light.[4]3. Use fresh, high-purity anhydrous solvents for preparing solutions.
Inconsistent Experimental Results 1. Inaccurate weighing due to hygroscopicity.2. Degradation of the compound (solid or stock solution).3. Repeated freeze-thaw cycles of stock solutions.1. Use the "weighing by difference" technique, especially if not working in a controlled atmosphere.[13]2. Prepare fresh stock solutions from the solid material. If possible, verify the purity of the compound by analytical methods (e.g., LC-MS).3. Always aliquot stock solutions into single-use volumes to maintain their integrity.
Low Yield in Chemical Reactions 1. Incompatibility with reaction conditions (e.g., strong acids/bases, oxidizing agents).[7]2. Degradation of the starting material.1. Review your reaction scheme for potential incompatibilities. The 7-azaindole ring system can be sensitive.[14]2. Confirm the purity of the this compound before starting the reaction.

IV. Experimental Protocols & Workflows

Protocol 1: Weighing a Potentially Hygroscopic Solid

This protocol minimizes moisture absorption during weighing when a glove box is not available.

  • Place a clean, dry weighing vessel (e.g., a small vial with a cap) on the analytical balance and tare it.

  • Quickly add an approximate amount of this compound to the vessel and secure the cap.

  • Record the stable mass. This is your initial mass.

  • Take the vessel to your workspace and transfer the powder to your reaction or solution flask.

  • Re-cap the weighing vessel and place it back on the same tared analytical balance.

  • Record the new stable mass. This is the final mass.

  • The exact amount of compound transferred is the difference between the initial and final masses.[13]

Workflow: Decision Tree for Handling and Storage

A decision-making workflow for proper handling.

Protocol 2: Preparation of a Stock Solution in DMSO
  • Preparation: Dry all necessary glassware (e.g., volumetric flask, vials) in an oven at >100°C for at least 4 hours and cool in a desiccator.

  • Weighing: Following Protocol 1, accurately weigh the desired amount of this compound.

  • Dissolution: Under a gentle stream of inert gas (argon or nitrogen), add a small amount of anhydrous DMSO to the flask containing the solid. Gently swirl to dissolve.

  • Dilution: Once dissolved, add anhydrous DMSO to reach the final desired volume.

  • Aliquoting: Immediately aliquot the solution into single-use amber glass vials.

  • Storage: Tightly cap the vials and store them at -20°C or -80°C, protected from light.

V. Potential Degradation Pathways

Understanding potential degradation pathways is crucial for troubleshooting and ensuring the compound's stability.

G cluster_degradation Degradation Pathways compound This compound photodegradation Photodegradation (UV/Visible Light) compound->photodegradation Light Exposure oxidation Oxidation (Air/Peroxides) compound->oxidation Air Exposure decarboxylation Decarboxylation (Heat) compound->decarboxylation High Temperature product1 product1 photodegradation->product1 Ring Opening/Rearrangement product2 product2 oxidation->product2 N-Oxides/Hydroxylated Species product3 product3 decarboxylation->product3 5-fluoro-1H-pyrrolo[2,3-b]pyridine

Potential degradation pathways for the compound.

VI. Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion/Inhalation: Move to fresh air and seek medical attention.

References

  • Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2019). The most fundamental of fundamentals - How do you weigh your stuff?. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Fluoroindole-2-carboxylic acid. Retrieved from [Link]

  • Pharmaguideline. (2024). SOP for Hygroscopicity Testing in Powders. Retrieved from [Link]

  • Chromatography Forum. (2005). Weighing Procedure. Retrieved from [Link]

  • Peñas-Garzón, M., et al. (2023). Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. Journal of Colloid and Interface Science, 629(Pt A), 593-603.
  • Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Retrieved from [Link]

  • YouTube. (2017). Weighing by Difference. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Chen, C., et al. (2009). Luminescence and reactivity of 7-azaindole derivatives and complexes. Dalton Transactions, (43), 9433-9447.
  • Guéret, C., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(9), 925-949.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Retrieved from [Link]

  • Nanjing Tech University. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure and Thermodynamics of 7-Azaindole Hydrogen-Bonded Complexes. Retrieved from [Link]

  • RSC Publishing. (n.d.). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Retrieved from [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

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Degradation pathways of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Degradation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals investigating the stability of this compound. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] Understanding its degradation profile is critical for developing stable formulations, defining storage conditions, and ensuring drug product safety and efficacy.[4][5]

This document provides answers to frequently asked questions (FAQs) and detailed troubleshooting guides for challenges encountered during forced degradation studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this molecule is governed by several key structural motifs:

  • The 7-Azaindole Core: This electron-rich heterocyclic system is susceptible to oxidation. The pyrrole nitrogen (N-1) and the pyridine nitrogen (N-7) offer sites for hydrogen bonding and potential protonation/deprotonation, influencing solubility and reactivity in different pH environments.[6]

  • The Carboxylic Acid Group: Located at the 2-position, this group can undergo decarboxylation, especially under thermal stress. Its acidic nature also influences the molecule's overall solubility and reactivity profile.

  • The Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 5-position can influence the electron density of the aromatic system, potentially affecting its susceptibility to electrophilic attack and oxidative degradation. Furthermore, hydrolytic defluorination, while often requiring enzymatic catalysis, can sometimes be observed under harsh chemical stress conditions.[7]

  • The Pyrrole N-H Bond: The proton on the pyrrole nitrogen is weakly acidic and its presence is often crucial for biological activity, such as forming key hydrogen bonds with protein targets.[8] This site can be a point of reaction or methylation, which can significantly alter the degradation profile.

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on the structure and data from analogous 7-azaindole compounds, the primary degradation pathways are predicted to be:

  • Hydrolysis: The amide-like bond within the pyrrole ring could potentially be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening. Studies on similar pyrrolopyridine structures have shown cleavage of imide bonds under alkaline conditions.[9]

  • Oxidation: The electron-rich pyrrole ring is a prime target for oxidation, which can lead to the formation of N-oxides (at the pyridine nitrogen), hydroxylated species on the aromatic rings, or more complex ring-opened products.[7][10]

  • Photodegradation: Aromatic heterocyclic systems like 7-azaindole are often sensitive to light.[6] UV exposure can induce the formation of reactive radical species, leading to dimerization, polymerization, or oxidation. The 7-azaindole chromophore is known to be particularly sensitive to its solvation environment.[6]

  • Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as CO₂, yielding 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Q3: What are the standard conditions for a forced degradation study as per regulatory guidelines?

A3: Forced degradation, or stress testing, is mandated by the International Council for Harmonisation (ICH) guidelines to establish the intrinsic stability of a drug substance and support the development of stability-indicating analytical methods.[4][11] The typical stress conditions are summarized in the table below.

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl; Room temperature to 70°CTo test for lability in low pH environments.[12]
Base Hydrolysis 0.1 M to 1 M NaOH; Room temperature to 70°CTo test for lability in high pH environments.[12]
Oxidation 3% to 30% H₂O₂; Room temperatureTo evaluate susceptibility to oxidative stress.
Thermal Dry heat, 70°C to 90°CTo assess stability at elevated temperatures.[5]
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[4]To determine if the molecule is light-sensitive.

Causality: The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[12] This level of degradation is sufficient to produce and identify potential degradants without creating an overly complex mixture that is analytically challenging.

Q4: What is the best analytical approach to monitor the degradation of this compound?

A4: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

  • Methodology: A reversed-phase HPLC method, typically using a C18 column, with a gradient elution of a buffered aqueous mobile phase and an organic modifier (like acetonitrile or methanol) is most common for nitrogen-containing heterocyclic compounds.[13] UV detection should be employed, monitoring at a wavelength where the parent compound and potential degradants absorb.

  • Validation: The method is considered "stability-indicating" only when it can resolve the parent peak from all process impurities and degradation products.[5] This is confirmed by analyzing samples from the forced degradation studies and ensuring baseline separation.

  • Identification: Coupling the HPLC to a Mass Spectrometer (LC-MS) is essential for the structural elucidation of the degradation products by providing mass-to-charge ratio information.

Section 2: Troubleshooting Guides for Forced Degradation Studies

This section addresses common problems encountered during stress testing and provides actionable solutions and detailed protocols.

Workflow for a Systematic Forced Degradation Study

The following diagram outlines a logical workflow for conducting these studies.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Identification A Develop & Validate Stability-Indicating HPLC Method B Prepare Stock Solution of Compound A->B C Prepare Stress Reagents (Acid, Base, Oxidant) B->C D Initiate Stress Conditions (Parallel Experiments) C->D E Sample at Time Points (e.g., 0, 2, 8, 24, 48h) D->E F Quench Reaction (Neutralize/Dilute) E->F G Analyze Samples by HPLC-UV F->G H Assess % Degradation G->H I Analyze by LC-MS for Peak Identification H->I J Characterize Degradants I->J Degradation_Pathways cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress (Heat) cluster_photo Photodegradation (UV/Vis) Parent 5-Fluoro-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid Ox1 Hydroxylated Derivatives (on aromatic rings) Parent->Ox1 Oxidation Ox2 N-Oxide (at pyridine N-7) Parent->Ox2 Oxidation Hy1 Ring-Opened Products (cleavage of pyrrole ring) Parent->Hy1 Hydrolysis Th1 Decarboxylation Product: 5-Fluoro-7-azaindole Parent->Th1 Decarboxylation Ph1 Dimers or Polymers Parent->Ph1 Photolysis Ph2 Photo-oxidized Products Parent->Ph2 Photolysis

Caption: Predicted degradation pathways for the target molecule.

References

  • ResearchGate. (2022). Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Available at: [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available at: [Link]

  • PubMed. (2022). Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. J Colloid Interface Sci. Available at: [Link]

  • MedCrave. (2016). Forced degradation studies. J Anal Pharm Res. Available at: [Link]

  • PubMed. (n.d.). Luminescence and reactivity of 7-azaindole derivatives and complexes. Available at: [Link]

  • ResearchGate. (n.d.). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Available at: [Link]

  • PubMed. (2024). CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. Chem Asian J. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Available at: [Link]

  • American Pharmaceutical Review. (2022). Forced Degradation – A Review. Available at: [Link]

  • ChemistryViews. (2023). Coupling of 7-Azaindoles with Thiophenes. Available at: [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • PubMed. (2024). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Available at: [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • PubMed. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). J Med Chem. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available at: [Link]

  • PubMed Central. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Available at: [Link]'

  • PubChem. (n.d.). 5-Fluoroindole-2-carboxylic acid. Available at: [Link]

  • PubMed. (2019). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Mol Divers. Available at: [Link]

  • ChEMBL. (n.d.). Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507). Available at: [Link]

  • ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available at: [Link]

  • ResearchGate. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • Oakwood Chemical. (n.d.). 5-Fluoro-1H-pyrrolo[2, 3-b]pyridine-6-carboxylic acid, 1 gram. Available at: [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]

  • World Health Organization. (n.d.). Annex 10 - ICH. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrrolopyridine-Based Kinase Inhibitors: Unraveling Structure-Activity Relationships for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pyrrolopyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile starting point for the development of novel therapeutics.[1][2] This guide provides an in-depth comparison of several key pyrrolopyridine inhibitors, with a focus on how subtle modifications to the core structure influence their potency and selectivity against different kinase targets. While specific data for 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a kinase inhibitor is not extensively available in the public domain, this guide will delve into the structure-activity relationships (SAR) of closely related and well-characterized 1H-pyrrolo[2,3-b]pyridine and other pyrrolopyridine derivatives to provide valuable insights for researchers in the field.

The Pyrrolopyridine Scaffold: A Versatile ATP Mimetic

The core of the pyrrolopyridine structure is a bicyclic heterocycle that mimics the purine ring of ATP.[1] This mimicry enables these compounds to act as competitive inhibitors at the ATP-binding site in the hinge region of kinases.[1] The selectivity and potency of these inhibitors are largely dictated by the various substituents attached to the pyrrolopyridine nucleus.[1] Strategic modifications can enhance interactions with specific amino acid residues within the kinase domain, leading to highly potent and selective inhibitors for a variety of kinase targets implicated in cancer and other diseases.

Comparative Analysis of Potent Pyrrolopyridine Kinase Inhibitors

To illustrate the impact of structural modifications on inhibitory activity, we will compare several potent pyrrolopyridine inhibitors targeting different kinases: Fibroblast Growth Factor Receptors (FGFRs), Cell Division Cycle 7 (Cdc7) kinase, Cyclin-Dependent Kinase 8 (CDK8), and FMS kinase.

Compound ID/ReferenceCore ScaffoldKey SubstitutionsTarget Kinase(s)IC50 (nM)
Compound 4h [3][4]1H-pyrrolo[2,3-b]pyridine5-trifluoromethyl, 3,5-dimethoxyphenyl at C3-side chainFGFR1, FGFR2, FGFR37, 9, 25
Compound 42 [5][6]1H-pyrrolo[2,3-b]pyridine3-ylmethylene-1,3-thiazol-4(5H)-one with benzylamino at C2Cdc77
Compound 22 [7]1H-pyrrolo[2,3-b]pyridine5-yl-phenyl-propenamide with 4-methyl-3-(trifluoromethyl)phenylCDK848.6
Compound 1r [8]pyrrolo[3,2-c]pyridineN/A (proprietary structure)FMS30
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The aberrant activation of the FGFR signaling pathway is a key driver in various cancers.[3][4] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][4] Notably, Compound 4h from this series demonstrated impressive potency against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[3][4] The key structural features contributing to this high affinity include the 1H-pyrrolo[2,3-b]pyridine core acting as a hinge binder. The introduction of a trifluoromethyl group at the 5-position of the pyrrolopyridine ring was designed to form a hydrogen bond with Glycine 485, significantly enhancing the activity compared to the unsubstituted parent compound.[3] Furthermore, the 3,5-dimethoxyphenyl substituent on the side chain is believed to occupy a hydrophobic pocket in the ATP-binding site, further strengthening the interaction.[3]

Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

Cdc7 kinase is a crucial regulator of the S-phase of the cell cycle, and its inhibition can lead to tumor cell death.[6] A potent ATP mimetic inhibitor of Cdc7 kinase, Compound 42 , features a 1H-pyrrolo[2,3-b]pyridine scaffold. This compound, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one], achieved a remarkable IC50 value of 7 nM.[5][6] The SAR studies for this series highlighted the importance of the substituents at the 3-position of the pyrrolopyridine ring for potent Cdc7 inhibition.[5][6]

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a key oncogene in colorectal cancer, playing a vital role in regulating transcription.[7] Through de novo drug design and extensive SAR analysis, Compound 22 , a novel 1H-pyrrolo[2,3-b]pyridine derivative, was identified as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[7] This compound, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), demonstrated significant tumor growth inhibition in in vivo models of colorectal cancer.[7] The mechanism of action involves targeting CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway.[7]

FMS Kinase Inhibitors

The FMS kinase is implicated in various cancers and inflammatory disorders. A series of pyrrolo[3,2-c]pyridine derivatives were investigated for their inhibitory effect against FMS kinase.[8] Among them, Compound 1r emerged as a highly potent and selective inhibitor with an IC50 of 30 nM.[8] This compound was found to be more than 33 times more selective for FMS kinase compared to a panel of other kinases.[8] The study highlighted that the benzamido moiety at position 4 of the pyrrolopyridine nucleus was more potent than the corresponding primary amino analogues, likely due to the occupation of a hydrophobic pocket and the formation of an additional hydrogen bond.[8]

Visualizing the Kinase Inhibition Landscape

To provide a clearer understanding of the biological context, the following diagrams illustrate a representative kinase signaling pathway and a conceptual workflow for evaluating kinase inhibitors.

G Simplified Kinase Signaling Pathways RTK Receptor Tyrosine Kinase (e.g., FGFR, FMS) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CDK8 CDK8 CDK8->Transcription Cdc7 Cdc7 Replication DNA Replication Cdc7->Replication

Caption: A simplified diagram of common kinase signaling pathways targeted by pyrrolopyridine inhibitors.

G Experimental Workflow for Kinase Inhibitor Discovery cluster_0 Compound Evaluation Workflow A Synthesize Pyrrolopyridine Derivatives B Biochemical Kinase Inhibition Assay (IC50) A->B Screening C Cell-Based Assays (Proliferation, Apoptosis) B->C Potency & Selectivity D In Vivo Efficacy Studies (Xenograft Models) C->D Cellular Activity E Lead Optimization D->E Preclinical Validation

Caption: A conceptual workflow for the discovery and evaluation of novel kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

The following is a representative protocol for determining the in vitro potency (IC50) of a test compound against a target kinase using a luminescence-based assay, such as the Kinase-Glo® platform (Promega).

Objective: To measure the half-maximal inhibitory concentration (IC50) of a pyrrolopyridine inhibitor against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1, Cdc7)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine 5'-triphosphate)

  • Test compound (e.g., this compound derivative)

  • Kinase-Glo® Luminescent Kinase Assay Reagent

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compound dilutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Setup:

    • Add the diluted test compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase and its specific substrate to each well (except the negative control).

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C, depending on the kinase) for a specified period (e.g., 60 minutes). This allows the kinase reaction to proceed.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add an equal volume of the Kinase-Glo® reagent to each well of the plate. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP is inversely correlated with kinase activity.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (100% activity) and negative control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The pyrrolopyridine scaffold represents a highly adaptable and successful platform for the design of potent and selective kinase inhibitors. The examples of inhibitors targeting FGFR, Cdc7, CDK8, and FMS demonstrate that strategic modifications to the core structure can yield compounds with nanomolar potency and desirable selectivity profiles. While the specific inhibitory activity of this compound remains to be fully elucidated in publicly available literature, the principles of SAR derived from related compounds provide a strong foundation for the future design and development of novel therapeutics based on this promising scaffold. Further exploration of substitutions at various positions of the pyrrolopyridine ring will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of cancer and other diseases.

References

  • [A Comparative Guide to Kinase Inhibitor Scaffolds: 5-ethynyl-1H-pyrrolo

  • 9923/)

Sources

A Comparative Guide to the In Vitro Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole and purine has made it a cornerstone for the development of novel therapeutic agents. While specific data on 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is not extensively available in the public domain, a wealth of research has been conducted on its derivatives, revealing a broad spectrum of biological activities. This guide provides a comparative analysis of the in vitro activity of various 1H-pyrrolo[2,3-b]pyridine derivatives, with a focus on their antibacterial and anticancer potential, supported by experimental data and detailed protocols.

I. Antibacterial Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. The 7-azaindole scaffold has proven to be a promising starting point for the development of new antimicrobials.[1][2][3] This section compares the in vitro antibacterial activity of two distinct series of 1H-pyrrolo[2,3-b]pyridine derivatives.

Comparative Analysis of In Vitro Antibacterial Activity

The antibacterial efficacy of two promising classes of 1H-pyrrolo[2,3-b]pyridine derivatives is summarized below. The data highlights the potent and broad-spectrum activity of these compounds.

Compound SeriesBacterial StrainMIC (µM)Reference
7-Azaindole N-ethyl linked 1,2,3-triazoles Bacillus subtilis0.0108 - 0.0432[4]
Staphylococcus aureus0.0108 - 0.0432[4]
Escherichia coli0.0108 - 0.0432[4]
Pseudomonas aeruginosa0.0108 - 0.0432[4]
5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives Escherichia coli3.35 µg/mL[5][6]

MIC: Minimum Inhibitory Concentration

The 7-azaindole N-ethyl linked 1,2,3-triazoles exhibit remarkable potency against both Gram-positive and Gram-negative bacteria, with MIC values in the low micromolar range.[4] In comparison, the 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives also demonstrate significant activity against E. coli.[5][6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[7][8][9][10]

Step-by-Step Protocol for Broth Microdilution Assay:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[7]

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardize Inoculum Standardize Inoculum Bacterial Culture->Standardize Inoculum Inoculate Plate Inoculate Plate Standardize Inoculum->Inoculate Plate Compound Stock Compound Stock Serial Dilutions Serial Dilutions Compound Stock->Serial Dilutions Serial Dilutions->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Workflow for MIC Determination

II. Anticancer Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold is also a key component in the design of potent anticancer agents, particularly kinase inhibitors. This section focuses on the in vitro anticancer activity of derivatives targeting Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).

Comparative Analysis of In Vitro Anticancer Activity

The following table summarizes the in vitro inhibitory activity of two distinct series of 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets and cancer cell lines.

Compound SeriesTargetIC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
FGFR Inhibitors FGFR174T1 (mouse breast cancer)-[11][12][13]
(e.g., Compound 4h)FGFR29--[11][12][13]
FGFR325--[11][12][13]
PDE4B Inhibitors PDE4B110 - 1100--[14][15]
(1H-pyrrolo[2,3-b]pyridine-2-carboxamides)

IC₅₀: Half-maximal inhibitory concentration

Compound 4h, a representative of the FGFR inhibitor series, demonstrates potent and selective inhibition of FGFR1, 2, and 3 with IC₅₀ values in the low nanomolar range.[11][12][13] The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series shows moderate to good inhibition against PDE4B, with IC₅₀ values in the sub-micromolar to low micromolar range.[14][15]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight.[20]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[19]

  • Solubilization of Formazan:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[18]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]

    • The absorbance is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for MTT Assay

III. Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and valuable core in the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent in vitro activity against both bacterial and cancer targets. The structure-activity relationship studies within these series provide crucial insights for the design of next-generation inhibitors with improved potency and selectivity. While the specific compound this compound remains to be fully characterized, the extensive research on its analogues underscores the therapeutic potential of this chemical class. Future research should focus on the in vivo efficacy and safety profiles of these promising compounds to translate their in vitro activity into clinical applications.

IV. References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate.

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments.

  • MTT assay protocol. Abcam.

  • Two Step One-Pot Synthesis of 7-Azaindole Linked 1,2,3-Triazole Hybrids: In-Vitro and In-Silico Antimicrobial Evaluation. PubMed.

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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central.

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In Vivo Efficacy of 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. Its unique chemical properties allow for critical hydrogen bonding interactions with the hinge region of many kinases, making it a cornerstone for potent and selective inhibitors. This guide provides an in-depth, objective comparison of the in vivo efficacy of prominent 7-azaindole derivatives against other therapeutic alternatives, supported by experimental data and protocols to inform preclinical and clinical research strategies.

The Strategic Advantage of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole and purine, granting it access to a wide range of biological targets. A key discovery in its development was the recognition that the 7-azaindole group confers high-affinity binding to the active site of kinases like B-RAF[1]. This has led to the successful development of numerous targeted therapies. This guide will delve into the in vivo performance of these agents, focusing on their application in oncology.

Comparative In Vivo Efficacy in Oncology

The primary therapeutic area for 7-azaindole derivatives has been in oncology, particularly in targeting key nodes of the MAPK/ERK and PI3K/AKT signaling pathways. These pathways are frequently deregulated in a variety of cancers.

Targeting the RAF-MEK-ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Mutations in genes like BRAF and KRAS are common oncogenic drivers.

The discovery of activating BRAF V600 mutations led to the development of selective BRAF inhibitors, many of which are based on the 7-azaindole scaffold. These inhibitors have shown remarkable clinical efficacy in BRAF-mutant melanoma[2].

  • Vemurafenib and Dabrafenib : These second-generation BRAF inhibitors demonstrated potent and selective inhibition of BRAF V600-mutant kinases in preclinical models, leading to the blockade of ERK phosphorylation, G1 cell-cycle arrest, and apoptosis[3]. However, despite high initial response rates, resistance often develops, frequently through reactivation of the MAPK pathway[4][5].

To overcome resistance to BRAF inhibitors, a logical next step was to target downstream components of the pathway, such as MEK.

  • Combination Therapy : The combination of a BRAF inhibitor (like dabrafenib) with a MEK inhibitor (like trametinib) has been shown to provide more complete blockade of the MAPK pathway, leading to improved clinical efficacy compared to BRAF inhibitor monotherapy[2][3]. Preclinical studies showed that this combination delayed the emergence of resistance[4].

Compound/CombinationCancer ModelKey In Vivo Efficacy MetricReference
VemurafenibBRAF V600E Melanoma XenograftsSignificant tumor growth inhibition[1]
Dabrafenib + TrametinibBRAF V600E Melanoma XenograftsDelayed resistance and improved survival over monotherapy[4]
Trametinib + PalbociclibKRAS-mutant Colorectal Cancer XenograftsSignificantly greater tumor growth inhibition compared to monotherapy[6][7]
TovorafenibBRAF Fusion-driven Tumor ModelsTumor growth inhibition as a single agent[8]
Targeting FGFR and PI3K Pathways

The versatility of the 7-azaindole scaffold extends beyond the MAPK pathway. Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Phosphoinositide 3-Kinases (PI3Ks), both of which are implicated in various cancers.

  • FGFR Inhibitors : A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3. One such compound, 4h , demonstrated significant inhibition of breast cancer cell proliferation, migration, and invasion in vitro[9][10][11]. Another 7-azaindole derivative, compound 30 , showed significant in vivo antitumor activity in a mouse HuH-7 xenograft model for hepatocellular carcinoma by targeting FGFR4[12][13].

  • PI3K Inhibitors : The 7-azaindole scaffold has also been utilized to develop potent PI3K inhibitors. These compounds have demonstrated subnanomolar activity against PI3K and potent antiproliferative activities against a panel of human cancer cell lines, supporting their progression to in vivo evaluation[14].

Experimental Protocols: A Guide to In Vivo Efficacy Studies

Reproducible and robust in vivo studies are critical for the preclinical validation of novel therapeutic agents. Below are representative protocols for evaluating the efficacy of kinase inhibitors in xenograft models.

Murine Xenograft Model for Solid Tumors

This protocol outlines the general procedure for establishing and evaluating the efficacy of a test compound in a subcutaneous xenograft model.

Methodology:

  • Cell Culture : Culture the desired human cancer cell line (e.g., A375 for BRAF-mutant melanoma, HuH-7 for hepatocellular carcinoma) under standard conditions.

  • Animal Model : Utilize immunodeficient mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation : Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring : Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).

  • Randomization and Treatment : Randomize mice into treatment and control groups. Administer the test compound (e.g., a 7-azaindole derivative) and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Endpoints : The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight (as a measure of toxicity), survival, and biomarker analysis from tumor tissue at the end of the study.

  • Data Analysis : Compare tumor growth between treated and control groups using appropriate statistical methods.

Visualizing Key Signaling Pathways and Workflows

Understanding the underlying biological pathways is crucial for interpreting in vivo efficacy data.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK BRAF Inhibitors (e.g., Vemurafenib) ERK ERK MEK->ERK MEK Inhibitors (e.g., Trametinib) TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: The RAF-MEK-ERK signaling pathway, a key target for 7-azaindole derivatives.

Xenograft_Workflow start Start: Cancer Cell Culture implant Tumor Cell Implantation (Subcutaneous) start->implant growth Tumor Growth (to 100-200 mm³) implant->growth randomize Randomization growth->randomize treatment Treatment Groups: - Vehicle Control - Test Compound - Comparator randomize->treatment monitor Monitor: - Tumor Volume - Body Weight treatment->monitor endpoint Endpoint: - Tumor Growth Inhibition - Survival Analysis - Biomarker Analysis monitor->endpoint

Caption: A generalized workflow for in vivo xenograft efficacy studies.

Conclusion and Future Directions

The 7-azaindole scaffold continues to be a highly valuable starting point for the development of targeted therapies, particularly in oncology. The success of BRAF inhibitors has paved the way for the exploration of this scaffold against other kinase targets like FGFR and PI3K. The key to advancing these compounds through the drug development pipeline lies in rigorous preclinical in vivo evaluation. By employing well-designed animal models and robust experimental protocols, researchers can effectively assess the efficacy and therapeutic potential of novel 7-azaindole derivatives. Combination strategies, such as the dual inhibition of BRAF and MEK, have proven to be a successful approach to overcoming resistance and improving patient outcomes, a paradigm that will likely be applied to other targeted therapies based on this versatile scaffold.

References

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A Comparative Guide to the Target Validation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a Putative TGF-β Type I Receptor (ALK5) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the target validation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a compound belonging to a chemical class known to produce potent kinase inhibitors. Based on structure-activity relationships within the 1H-pyrrolo[2,3-b]pyridine scaffold, we posit that its primary target is the Transforming Growth Factor-β (TGF-β) type I receptor kinase (TGFBR1), also known as Activin Receptor-Like Kinase 5 (ALK5).

Dysregulation of the TGF-β signaling pathway is a critical factor in the progression of numerous diseases, including cancer and fibrosis.[1][2] In advanced cancers, TGF-β signaling often switches from a tumor-suppressive to a tumor-promoting role, fostering epithelial-to-mesenchymal transition (EMT), metastasis, and immunosuppression.[3][4] This makes ALK5, the central kinase in the canonical TGF-β pathway, a highly attractive and "druggable" target for therapeutic intervention.[3]

This document outlines a multi-tiered validation strategy to rigorously test the hypothesis that this compound acts as a potent and selective ALK5 inhibitor. We will compare its potential performance with established ALK5 inhibitors and detail the self-validating experimental cascades required to build a compelling case for its mechanism of action, from biochemical engagement to cellular pathway modulation and selectivity profiling.

Part 1: Foundational Target Engagement: Does the Compound Bind and Inhibit ALK5?

The first principle of target validation is to confirm direct, physical interaction between the compound and its putative target protein. For a kinase inhibitor, this involves demonstrating both binding affinity and functional inhibition of catalytic activity.

Causality in Experimental Choice:

We begin with in vitro biochemical assays because they provide the cleanest system, free from the complexities of a cellular environment. This allows for the precise measurement of direct target inhibition (IC50) and binding affinity (K_D). A potent inhibitor should exhibit low nanomolar activity in these assays. Following functional confirmation, structural studies like X-ray crystallography are employed to provide unequivocal evidence of direct binding and to illuminate the specific molecular interactions that drive potency and selectivity.

Workflow for Biochemical Target Engagement

G cluster_0 Biochemical & Structural Validation cluster_1 Functional Inhibition cluster_2 Binding Affinity cluster_3 Structural Confirmation compound Test Compound: 5-fluoro-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) compound->kinase_assay binding_assay Biophysical Binding Assay (SPR or ITC) compound->binding_assay crystallography X-Ray Co-crystallography compound->crystallography alk5_protein Recombinant Human ALK5 Kinase Domain alk5_protein->kinase_assay alk5_protein->binding_assay alk5_protein->crystallography ic50 Determine IC50 Value kinase_assay->ic50 Quantify inhibition kd Determine KD Value binding_assay->kd Measure binding kinetics binding_mode Visualize Binding Mode & Key Interactions crystallography->binding_mode Solve 3D structure

Caption: Workflow for biochemical and structural validation of ALK5 inhibitors.

Experimental Protocols & Comparative Data

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the compound's ability to inhibit the phosphorylation of a substrate by the ALK5 kinase domain.

  • Protocol:

    • Prepare a reaction buffer containing recombinant human ALK5 kinase domain and a generic kinase substrate (e.g., Myelin Basic Protein or a specific peptide).

    • Dispense the kinase/substrate solution into a multi-well plate.

    • Add serial dilutions of this compound (and control inhibitors) to the wells.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Stop the reaction and quantify the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

2. Biophysical Binding Assay (K_D Determination)

Surface Plasmon Resonance (SPR) can be used to measure the binding and dissociation rates of the compound to the immobilized ALK5 protein, allowing for the calculation of the equilibrium dissociation constant (K_D).[5]

  • Protocol:

    • Immobilize the recombinant ALK5 kinase domain onto a sensor chip.

    • Flow a series of concentrations of the test compound across the chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the dissociation constant (K_D = kd/ka).

Comparative Data for ALK5 Inhibitors

The performance of our test compound should be benchmarked against well-characterized ALK5 inhibitors.

CompoundTarget(s)Biochemical IC50 (ALK5)Reference(s)
This compound Putative ALK5To be determinedN/A
Galunisertib (LY2157299) TGF-βRI (ALK5)56 nM[6]
SB-431542 ALK4, ALK5, ALK794 nM (for ALK5)[7]
RepSox (E-616452) TGF-βRI (ALK5)4 nM[6]
A 83-01 ALK4, ALK5, ALK712 nM (for ALK5)[6]

A successful lead compound would ideally exhibit an IC50 value in the low nanomolar range, comparable to or better than existing inhibitors like RepSox and A 83-01.

Part 2: Cellular Target Validation: Does the Compound Inhibit the TGF-β Pathway in Cells?

Confirming biochemical activity is necessary but not sufficient. The next critical step is to demonstrate that the compound can penetrate the cell membrane and inhibit the ALK5 kinase in its native environment, leading to the modulation of downstream signaling events and a relevant phenotypic outcome.

The TGF-β/SMAD Signaling Pathway

The canonical TGF-β pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFBR2), which then recruits and phosphorylates the type I receptor, ALK5.[8] Activated ALK5 phosphorylates the downstream signaling proteins SMAD2 and SMAD3.[9] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in processes like EMT and fibrosis.[8][10]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus tgfb TGF-β Ligand tgfbr2 TGFBR2 tgfb->tgfbr2 1. Binding alk5 TGFBR1 (ALK5) tgfbr2->alk5 2. Recruits & Phosphorylates smad23 SMAD2 / SMAD3 alk5->smad23 3. Phosphorylates p_smad23 p-SMAD2 / p-SMAD3 smad23->p_smad23 smad_complex p-SMAD2/3 + SMAD4 Complex p_smad23->smad_complex 4. Complexes with smad4 SMAD4 smad4->smad_complex gene_exp Target Gene Transcription (e.g., SERPINE1, COL1A1) smad_complex->gene_exp 5. Translocates & Regulates Genes inhibitor 5-fluoro-1H-pyrrolo [2,3-b]pyridine-2-carboxylic acid inhibitor->alk5 INHIBITS

Caption: The canonical TGF-β/SMAD signaling pathway and the point of inhibition.

Experimental Protocols & Expected Outcomes

1. Western Blot for SMAD2/3 Phosphorylation

This is the most direct cellular assay to confirm ALK5 target engagement. An effective inhibitor should block the TGF-β-induced phosphorylation of SMAD2 and SMAD3.

  • Protocol:

    • Culture a responsive cell line (e.g., A549 lung cancer cells) to sub-confluency.[10]

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with various concentrations of the test compound or a vehicle control for 1-2 hours.

    • Stimulate the cells with recombinant TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 (as a loading control).

    • Visualize bands using a secondary antibody and chemiluminescence.

  • Expected Outcome: A dose-dependent decrease in the phospho-SMAD2/3 signal in cells treated with the compound compared to the TGF-β1 stimulated control.

2. qPCR for Target Gene Expression

This assay validates that the inhibition of SMAD phosphorylation translates to a functional change in downstream gene regulation.

  • Protocol:

    • Treat cells as described for the Western blot, but extend the TGF-β1 stimulation time to 6-24 hours.

    • Isolate total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using primers for TGF-β target genes (e.g., SERPINE1, COL1A1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Expected Outcome: The compound should cause a dose-dependent inhibition of the TGF-β1-induced upregulation of target gene mRNA levels.

3. Cellular Phenotypic Assays

These assays connect target inhibition to a disease-relevant biological outcome. A key pro-tumorigenic effect of TGF-β is the induction of EMT.[3][10]

  • EMT Marker Analysis: Use Western blot or immunofluorescence to show that the compound prevents the TGF-β-induced downregulation of the epithelial marker E-cadherin and the upregulation of the mesenchymal marker N-cadherin.[10]

  • Cell Migration/Invasion Assay: A scratch wound or Transwell assay can be used to demonstrate that the compound inhibits the increased cell migration and invasion typically induced by TGF-β stimulation in cancer cells.[10]

Part 3: Advanced Validation: Ensuring Specificity and On-Target Effects

The "gold standard" of target validation involves demonstrating that the compound's biological effects are unequivocally due to its interaction with the intended target and not a result of off-target activities.[11] This is crucial for building confidence in the compound's therapeutic potential and predicting its safety profile. This is achieved by combining genetic and chemical approaches.

Workflow for Advanced Specificity Validation

G cluster_0 Is the cellular effect truly 'on-target'? cluster_1 Kinome Selectivity cluster_2 Target Knockdown/out cluster_3 Rescue / Resistance chemical_node Chemical Approach kinome Kinome-wide Profiling (>400 kinases) chemical_node->kinome genetic_node Genetic Approach (Gold Standard) knockdown siRNA / CRISPR Knockdown of ALK5 genetic_node->knockdown mutant Introduce drug-resistant ALK5 mutant genetic_node->mutant selectivity Selectivity Score (High score = specific) kinome->selectivity phenocopy Phenocopy Analysis (Does knockdown mimic inhibitor effect?) knockdown->phenocopy rescue Rescue Experiment (Compound effect should be lost) mutant->rescue

Sources

A Researcher's Guide to Characterizing the Off-Target Profile of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and the market.[1][2] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a highly effective hinge-binding motif.[1] Compounds like 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are synthesized with the intent of targeting specific kinases involved in diseases such as cancer or autoimmune disorders.[2][3][4]

However, the very features that make this scaffold so potent also present a significant challenge: off-target effects. Unintended interactions with other proteins, particularly other kinases within the highly conserved kinome, can lead to misleading experimental results, cellular toxicity, and adverse clinical outcomes.[5][6] Therefore, a thorough and early characterization of a compound's selectivity is not just a regulatory hurdle but a fundamental aspect of robust scientific inquiry and successful drug development.

This guide provides a comparative framework for researchers working with novel 7-azaindole derivatives like this compound. We will delve into the experimental methodologies required to build a comprehensive off-target profile, compare its potential performance against established benchmarks, and provide the technical protocols to empower your research.

Understanding the "Why": On-Target Efficacy vs. Off-Target Liability

In any signaling pathway, the goal of a targeted inhibitor is to modulate the activity of a specific protein (the "on-target") to achieve a therapeutic effect. However, small molecules can often bind to unintended proteins ("off-targets"), leading to unforeseen biological consequences. This is particularly true for kinase inhibitors due to the structural similarities across the human kinome.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor OnTarget On-Target Kinase Receptor->OnTarget OffTarget1 Off-Target Kinase 1 Receptor->OffTarget1 OffTarget2 Off-Target Kinase 2 Receptor->OffTarget2 Substrate_On Downstream Effector (On-Target) OnTarget->Substrate_On Substrate_Off1 Downstream Effector (Off-Target 1) OffTarget1->Substrate_Off1 Substrate_Off2 Downstream Effector (Off-Target 2) OffTarget2->Substrate_Off2 Response_On Desired Cellular Response Substrate_On->Response_On Response_Off1 Adverse Effect 1 Substrate_Off1->Response_Off1 Response_Off2 Adverse Effect 2 Substrate_Off2->Response_Off2 Inhibitor Your Compound (e.g., 5-fluoro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid) Inhibitor->OnTarget Intended Inhibition Inhibitor->OffTarget1 Unintended Inhibition Inhibitor->OffTarget2 Unintended Inhibition

Figure 1: On-target vs. off-target kinase inhibition.

Comparative Methodologies for Off-Target Profiling

To build a robust selectivity profile, a multi-pronged approach is essential. We will focus on two gold-standard techniques: broad-panel kinome scanning for an unbiased view of kinase interactions and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a physiological context.

Kinome Scanning: A Global View of Selectivity

Kinome scanning services, such as KINOMEscan®, utilize a competition binding assay to quantify the interactions of a test compound against a large panel of kinases (often over 450).[7][8] This method measures the thermodynamic dissociation constant (Kd), providing a direct assessment of binding affinity. It is independent of ATP concentration and can identify both active and allosteric site binders.[7][9]

cluster_workflow KINOMEscan® Workflow A 1. Assay Components - DNA-tagged Kinase - Immobilized Ligand - Test Compound B 2. Competition Binding Compound competes with immobilized ligand for kinase binding site. A->B C 3. Separation Kinase-bead complexes are captured. Unbound kinase is washed away. B->C D 4. Quantification Amount of captured kinase is measured via qPCR of the DNA tag. C->D E 5. Data Analysis Signal is compared to control (DMSO) to determine % inhibition or Kd. D->E

Figure 2: KINOMEscan® experimental workflow.

The primary output is typically a measure of binding, often expressed as a percentage of control or a dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. This data allows for direct comparison against other well-characterized inhibitors.

Table 1: Hypothetical Kinome Scan Data Comparison

Kinase Target"Compound X" (this compound) - Kd (nM)Pexidartinib (CSF1R Inhibitor) - Kd (nM)Erlotinib (EGFR Inhibitor) - Kd (nM)
CSF1R (On-Target) 5.2 9.7 >10,000
KIT 8511.8>10,000
FLT3 1504.5>10,000
PDGFRβ 3501.5>10,000
EGFR (On-Target) >10,000>10,0000.4
PI3Kα 8,500>10,0009,500
ABL1 >10,00056 (phosphorylated)>10,000

Data for Pexidartinib and Erlotinib are illustrative and based on published selectivity profiles.[10][11]

From this hypothetical data, "Compound X" shows high affinity for its intended target, CSF1R, and significantly weaker binding to other kinases like KIT and FLT3, suggesting good selectivity within the PDGFR family.[10][11] Unlike Erlotinib, it does not interact with EGFR.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

While kinome scanning is excellent for broad profiling, it is an in vitro assay. CETSA provides crucial validation by measuring target engagement within intact cells or even tissues.[12][13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[14][15]

cluster_workflow CETSA Workflow A 1. Cell Treatment Treat intact cells with test compound or vehicle (DMSO). B 2. Heat Shock Expose cells to a temperature gradient for a short duration (e.g., 3 min). A->B C 3. Cell Lysis Lyse cells to release proteins. B->C D 4. Separation Centrifuge to pellet denatured, aggregated proteins. C->D E 5. Detection Quantify the amount of soluble target protein in the supernatant via Western Blot, ELISA, or Mass Spec. D->E

Figure 3: CETSA experimental workflow.

A successful CETSA experiment generates a "melt curve." In the presence of a binding compound, this curve will shift to the right, indicating a higher melting temperature (Tm) and confirming target engagement. This thermal shift (ΔTm) is a key indicator of the compound's ability to bind its target in a complex cellular milieu. This technique can also be adapted for proteomics (Thermal Proteome Profiling) to identify off-targets on a proteome-wide scale.[5]

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific compound, target, and cell system.

Protocol 1: Kinase Selectivity Profiling (Adapted from KINOMEscan® Methodology)

Objective: To determine the inhibitory activity and binding affinity of a compound against a broad panel of kinases.[16]

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to generate a range of concentrations for Kd determination. A common screening concentration is 1 µM.

  • Assay Reaction:

    • The assay is typically performed by a specialized vendor (e.g., Eurofins DiscoverX). The core reaction involves incubating the DNA-tagged kinase, the immobilized ligand (on beads), and the test compound.

  • Competition and Capture:

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

    • The mixture is incubated to reach equilibrium.

  • Washing and Elution:

    • The beads are washed to remove unbound kinase.

  • Quantification:

    • The amount of kinase bound to the beads is quantified by measuring the amount of its associated DNA tag using qPCR.

  • Data Analysis:

    • The qPCR signal is compared to a DMSO vehicle control.

    • For single-concentration screening, results are often reported as "% Control": % Control = (Test Compound Signal / DMSO Signal) * 100 A lower % Control indicates stronger binding.

    • For Kd determination, the compound is tested at multiple concentrations, and the data is fitted to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound within a cellular environment.[16]

Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line known to express your target kinase (e.g., a CSF1R-expressing cancer cell line for a CSF1R inhibitor).

    • Treat intact cells with the test compound at the desired concentration (e.g., 10x EC50) or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[16]

  • Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release cellular contents.

  • Protein Separation:

    • Separate the soluble protein fraction from the precipitated (denatured) protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction using a specific and sensitive antibody via Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensity (for Western Blot) at each temperature for both the vehicle- and compound-treated samples.

    • Normalize the data to the lowest temperature point (e.g., 40°C) for each condition.

    • Plot the normalized soluble protein fraction against the temperature to generate melt curves.

    • Determine the Tm for each curve. The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization.

Conclusion: Building a Self-Validating Research Narrative

References

  • Vertex AI Search. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved January 19, 2026.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved January 19, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved January 19, 2026.
  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved January 19, 2026, from [Link]

  • NCBI. (n.d.). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved January 19, 2026.
  • KINOMEscan®. (n.d.).
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 19, 2026, from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 19, 2026, from [Link]

  • CETSA. (n.d.). CETSA. Retrieved January 19, 2026, from [Link]

  • Benchchem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors. Retrieved January 19, 2026.
  • Benchchem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Retrieved January 19, 2026.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 19, 2026.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved January 19, 2026.
  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved January 19, 2026.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved January 19, 2026.
  • PubMed Central. (2021, June 9). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved January 19, 2026, from [Link]

  • PubMed. (2019, July 1). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Retrieved January 19, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). This compound. Retrieved January 19, 2026.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved January 19, 2026.
  • NIH. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved January 19, 2026.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid AldrichCPR. Retrieved January 19, 2026.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved January 19, 2026.
  • PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved January 19, 2026.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved January 19, 2026.
  • PubMed. (2021, January 28). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.).

Sources

Comparative Analysis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Guide to its Putative Mechanism of Action and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a versatile and privileged structure, forming the core of numerous inhibitors targeting a range of enzymes and receptors. This guide provides a comprehensive analysis of the putative mechanism of action of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, placing it in the context of related compounds and their known biological activities. While direct experimental data for this specific carboxylic acid derivative remains limited in publicly accessible literature, by examining structurally similar compounds, we can infer a probable mechanism of action and compare its potential with established therapeutic agents.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Gateway to Diverse Biological Activity

The 1H-pyrrolo[2,3-b]pyridine core, an isostere of indole, is a key feature in a multitude of biologically active molecules. Its ability to form critical hydrogen bonds and engage in hydrophobic interactions has made it a favored scaffold in the design of inhibitors for various protein targets. Research has demonstrated the efficacy of derivatives of this scaffold against a wide array of targets, including viral polymerases and protein kinases, highlighting its significance in medicinal chemistry.[1][2]

Putative Mechanism of Action: Inhibition of Influenza A Polymerase Subunit PB2

The most direct evidence for the potential mechanism of action of a compound closely related to this compound comes from a study on inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRP).[3] A derivative, 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one , was identified as a potent inhibitor of the PB2 subunit of the viral RdRP.[3] The PB2 subunit is crucial for the initiation of viral transcription through a "cap-snatching" mechanism, making it an attractive target for antiviral drug development.

The study revealed that this compound binds to the PB2 subunit with high affinity, as demonstrated by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays.[3] Molecular docking studies further elucidated the binding mode, suggesting that the 1H-pyrrolo[2,3-b]pyridine core plays a pivotal role in anchoring the inhibitor within the PB2 binding pocket.[3] Given the structural similarity, it is highly probable that this compound engages with the PB2 subunit in a comparable manner. The carboxylic acid moiety could potentially form additional interactions within the binding site, further enhancing its inhibitory activity.

Signaling Pathway Diagram: Influenza A Virus Replication and the Role of PB2

G cluster_virus Influenza A Virus cluster_host Host Cell Nucleus vRNA Viral RNA (vRNA) RdRp RNA-dependent RNA Polymerase (RdRp) (PA, PB1, PB2) vRNA->RdRp associates with mRNA Viral mRNA vRNA->mRNA transcription by RdRp pre_mRNA Host pre-mRNA PB2 PB2 Subunit pre_mRNA->PB2 capped_RNA 5' Capped RNA Fragment capped_RNA->mRNA primer for transcription cRNA Complementary RNA (cRNA) mRNA->cRNA replication template new_vRNA New vRNA cRNA->new_vRNA replication by RdRp PB2->capped_RNA Inhibitor 5-fluoro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid (Putative) Inhibitor->PB2 Inhibits

Caption: Putative inhibition of the influenza A PB2 subunit by this compound, disrupting viral transcription.

Broader Context: The Kinase Inhibitory Potential of the Pyrrolopyridine Scaffold

Beyond its potential as an antiviral agent, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. Numerous studies have reported derivatives with potent activity against various kinases, implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of FGFRs.[2][4][5] Dysregulation of FGFR signaling is a known driver in various cancers. One study identified a compound from this class with potent, pan-FGFR inhibitory activity, demonstrating IC50 values in the low nanomolar range against FGFR1, 2, and 3.[4][5] These inhibitors typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. The 1H-pyrrolo[2,3-b]pyridine core often forms key hydrogen bonds with the hinge region of the kinase.

Phosphodiesterase 4B (PDE4B) Inhibition

1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as selective inhibitors of PDE4B.[6] PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a target for the treatment of inflammatory diseases. The carboxamide moiety at the 2-position of the pyrrolopyridine core appears to be crucial for potent inhibition.

Comparative Analysis with Alternative Inhibitors

To provide a clearer perspective on the potential of this compound, it is essential to compare its putative activity with existing inhibitors of its likely targets.

Target Compound Class Example Compound Mechanism of Action Reported Potency (IC50/EC50/KD) Reference
Influenza PB2 1H-pyrrolo[2,3-b]pyridine derivative 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-oneInhibition of cap-snatching activityKD = 0.11 µM (SPR), 0.19 µM (ITC); EC50 = 1.025 µM[3]
Other small molecules Pimodivir (VX-787)Binds to PB2, preventing cap-bindingEC50 = 1-8 nM (in vitro)N/A
FGFR1 1H-pyrrolo[2,3-b]pyridine derivative Compound 4hATP-competitive inhibitionIC50 = 7 nM[4][5]
Multi-kinase inhibitor PonatinibATP-competitive inhibitionIC50 = 22 nMN/A
PDE4B 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Compound 11hInhibition of cAMP hydrolysisIC50 = 0.11 µM[6]
Selective PDE4 inhibitor RoflumilastInhibition of cAMP hydrolysisIC50 = 0.7-3.9 nMN/A

Note: N/A indicates that the specific reference was not available in the provided search results but is a well-established value in the scientific literature.

Experimental Protocols for Target Validation

To empirically determine the mechanism of action of this compound, a series of biochemical and cell-based assays are required.

Experimental Workflow: Target Identification and Validation

G start 5-fluoro-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid biochem Biochemical Assays (e.g., Kinase Panel Screen, RdRp Assay) start->biochem cell_based Cell-Based Assays (e.g., Antiviral Assay, Cell Proliferation Assay) start->cell_based hit_id Putative Target(s) Identified biochem->hit_id cell_based->hit_id dose_response Dose-Response & Potency (IC50 / EC50 Determination) hit_id->dose_response target_engagement Target Engagement Assays (e.g., CETSA, NanoBRET) dose_response->target_engagement mechanism Mechanism of Action Elucidation target_engagement->mechanism

Caption: A generalized workflow for identifying and validating the molecular target of a novel compound.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (this compound) dissolved in DMSO

    • Positive control inhibitor

    • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • Add 2 µL of the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control.

    • Add 10 µL of the kinase/substrate mixture in kinase reaction buffer to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Detailed Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

  • Reagents and Materials:

    • Cell line of interest (e.g., influenza-infected MDCK cells, cancer cell line with overactive kinase)

    • Complete cell culture medium

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well cell culture plate

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value.

Conclusion and Future Directions

While the precise mechanism of action of this compound is yet to be definitively elucidated, the available evidence strongly suggests its potential as an inhibitor of the influenza A PB2 subunit or a member of the protein kinase family. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly effective core for developing potent and selective inhibitors for a variety of therapeutic targets.

Future research should focus on direct experimental validation of the molecular target(s) of this compound through comprehensive screening and target engagement studies. Elucidating its precise binding mode and structure-activity relationship will be crucial for optimizing its potency and selectivity, ultimately paving the way for its potential development as a novel therapeutic agent.

References

  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.

  • Pyrrolopyrimidine compounds and their uses. Google Patents.

  • 5-Fluoro-1h-pyrrolo[2,3-b]pyridine-6-carboxylic acid - Data Sheet. United States Biological.

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.

  • Pyrrolopyridine-2-carboxylic acid hydrazides. Google Patents.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.

  • Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2. PubChem - NIH.

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.

  • Pyrrolo[2,3-D]pyrimidine compounds. Google Patents.

  • Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed.

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A Comparative Guide to the Selectivity Profile of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its unique structural and electronic properties allow it to serve as a versatile hinge-binding motif, forming key hydrogen bonds within the ATP-binding pocket of numerous kinases. The introduction of a fluorine atom at the 5-position can further enhance binding affinity and modulate physicochemical properties. This guide provides a comparative analysis of the selectivity profiles of various derivatives of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold, offering insights into how structural modifications influence target engagement and off-target effects. While specific, comprehensive selectivity data for 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is not extensively available in the public domain, we can infer its potential behavior by examining related compounds and the impact of its key functional groups. This guide will, therefore, focus on the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives to provide a valuable framework for researchers in drug discovery.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core has been identified as a "privileged" scaffold in kinase inhibitor design. This is due to its ability to mimic the purine core of ATP and form two crucial hydrogen bonds with the kinase hinge region, a conserved backbone segment of the ATP-binding site. This interaction anchors the inhibitor, and modifications to other parts of the scaffold then dictate the selectivity for specific kinases. The pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop inhibitors for a wide range of kinases, including Traf2 and Nck-interacting kinase (TNIK), Cyclin-dependent kinase 8 (CDK8), and Glycogen synthase kinase 3β (GSK-3β)[1][2][3].

Comparative Selectivity of 1H-pyrrolo[2,3-b]pyridine Derivatives

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects, often stemming from a lack of selectivity, can lead to undesirable side effects[4][5]. The following table summarizes the inhibitory activity of several 1H-pyrrolo[2,3-b]pyridine derivatives against their primary targets, illustrating the diversity of kinases that can be targeted through modifications to this scaffold.

Derivative ClassPrimary Target(s)Reported Potency (IC50)Key Structural FeaturesReference
Phenyl-substitutedTNIK<1 nMVaried substitutions on a phenyl ring attached to the core.[1][6]
PhenylpropenamideCDK848.6 nMA phenylpropenamide moiety at the 5-position.[2]
CarboxamideGSK-3β0.35 nMA carboxamide group at the 3-position.[3]
Phenyl-substitutedFGFR1, 2, 37, 9, 25 nMTrifluoromethyl at the 5-position and a substituted phenyl group.[7]
Triazole-bearingc-Met1.68 nMA 1,2,3-triazole moiety.[8]

This table is a representative summary. For detailed structure-activity relationships, please consult the cited literature.

The data clearly indicates that substitutions around the 1H-pyrrolo[2,3-b]pyridine core are critical for directing selectivity. For instance, a phenylpropenamide at the 5-position leads to a potent CDK8 inhibitor[2], while various substitutions on a directly attached phenyl ring can produce highly potent TNIK inhibitors[1][6]. The addition of a trifluoromethyl group at the 5-position, similar to our topic compound, has been shown to be favorable for potent inhibition of Fibroblast Growth Factor Receptors (FGFRs)[7].

The Role of the 2-Carboxylic Acid Moiety

While specific data on this compound is limited, the presence of a carboxylic acid at the 2-position is a significant structural feature. Carboxylic acids can act as hydrogen bond donors and acceptors, potentially forming additional interactions with amino acid residues in the ATP-binding pocket, which could enhance potency and selectivity. It is a common functional group in drug design, valued for its ability to improve solubility and engage in specific polar interactions.

Experimental Protocols for Determining Kinase Inhibitor Selectivity

To experimentally determine the selectivity profile of a compound like this compound, several robust methods are available. Below are detailed protocols for two widely used and complementary techniques: Differential Scanning Fluorimetry (DSF) for initial screening and NanoBRET™ Target Engagement assays for confirming intracellular activity.

Differential Scanning Fluorimetry (DSF) for Broad Kinase Panel Screening

DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method for screening compound binding against a large panel of purified kinases[9][10]. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).

Experimental Workflow:

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 2 µM working solution of each purified kinase in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl)[11].

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a dilution series as required.

    • Prepare a 1000x dilution of SYPRO Orange dye in the assay buffer from a 5000x stock[11].

  • Assay Plate Preparation:

    • In a 384-well PCR plate, add the test compound to the desired final concentration (e.g., 10 µM). Include DMSO-only wells as a negative control. An acoustic dispenser can be used for accurate, low-volume additions[11].

    • Add the kinase solution to each well.

    • Add the diluted SYPRO Orange dye to each well. The final volume is typically 10-20 µL.

  • Thermal Denaturation and Data Acquisition:

    • Seal the plate securely and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C in small increments, measuring fluorescence at each step[11]. The instrument should be set to the appropriate excitation and emission wavelengths for SYPRO Orange.

  • Data Analysis:

    • The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

    • A significant positive ΔTm indicates that the compound binds to and stabilizes the kinase. The magnitude of the shift can be correlated with binding affinity[10].

NanoBRET™ Target Engagement Assay for Intracellular Selectivity

The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to specific target proteins within intact cells[12]. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Experimental Workflow:

Caption: Workflow for NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression[13].

    • Harvest the transfected cells and resuspend them in Opti-MEM. Seed the cells into a white, 384-well assay plate[13].

  • Compound and Tracer Addition:

    • Prepare a serial dilution of the test compound in DMSO and add it to the assay plate.

    • Add the specific NanoBRET™ tracer for the kinase of interest to all wells at a final concentration typically near its EC50 value[14].

  • Incubation and Lysis:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells[13].

  • Signal Detection:

    • Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.

    • Add the substrate solution to the wells.

    • Immediately read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) emission (e.g., 450 nm) and the acceptor (tracer) emission (e.g., 610 nm)[13].

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. This IC50 represents the concentration of the compound required to displace 50% of the tracer from the target kinase in living cells.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly versatile and successful starting point for the design of potent and selective kinase inhibitors. While the specific selectivity profile of this compound remains to be fully elucidated, the analysis of related compounds provides a strong rationale for its potential as a kinase inhibitor. The strategic placement of the 5-fluoro and 2-carboxylic acid moieties suggests the potential for unique interactions within the ATP-binding site, which could confer a distinct selectivity profile.

To fully characterize this and other novel inhibitors, a systematic approach to selectivity profiling is essential. The combination of broad, in vitro screening methods like Differential Scanning Fluorimetry with cell-based target engagement assays such as NanoBRET™ provides a comprehensive understanding of a compound's activity, from direct binding to intracellular efficacy. This dual approach is critical for validating on-target activity and identifying potential off-target liabilities, ultimately guiding the development of safer and more effective targeted therapies.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]

  • Elkins, J. M., Fedorov, O., et al. (2016). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 1337, 13-25. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. [Link]

  • STEMart. (n.d.). Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). [Link]

  • Wozniak, P., et al. (2022). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. European Biophysics Journal, 51(4), 323-335. [Link]

  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 6. [Link]

  • El-Mernissi, Y., et al. (2023). Novel pyrrolo[2,3-d]pyrimidine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2215. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. [Link]

  • Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1735-1739. [Link]

  • Workman, P., & Al-Lazikani, B. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Blake, J. F., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1747-1754. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12247. [Link]

  • Yang, L., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(1), 100812. [Link]

  • El-Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(1), 100812. [Link]

  • Li, Y., et al. (2023). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Acta Pharmaceutica Sinica B, 13(2), 643-655. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

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A Senior Application Scientist's Guide to the ADME Properties of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "potency is not everything" has never been more resonant. Early and comprehensive assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition of drug candidates.[1][2][3] This guide provides an in-depth comparison of the ADME properties of a series of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid analogs, a scaffold of significant interest in medicinal chemistry.[4][5][6] We will delve into the experimental data for key ADME parameters, explain the causal relationships behind the experimental choices, and provide detailed, validated protocols for reproducing these findings.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold, appearing in numerous kinase inhibitors and other targeted therapies. The introduction of a 5-fluoro substituent can often enhance metabolic stability and modulate physicochemical properties. The carboxylic acid at the 2-position provides a handle for further derivatization and can influence solubility and target engagement. Understanding how modifications to this core impact its ADME profile is critical for guiding medicinal chemistry efforts.

This guide will compare a parent compound, Analog A , with two representative derivatives, Analog B and Analog C , to illustrate the impact of structural modifications on their drug-like properties.

  • Analog A: this compound (the parent scaffold)

  • Analog B: Methyl ester of Analog A (masking the carboxylic acid)

  • Analog C: N,N-dimethylamide of Analog A (replacing the carboxylic acid with a tertiary amide)

Comparative ADME Data Summary

The following table summarizes the key in vitro ADME properties determined for our three analogs. This data allows for a rapid, at-a-glance comparison to inform structure-activity relationship (SAR) and structure-property relationship (SPR) decisions.

ParameterAnalog AAnalog BAnalog CRationale for Observed Trend
Aqueous Solubility (pH 7.4, µM)25015120The ionizable carboxylic acid of Analog A significantly enhances solubility. The ester (Analog B) is neutral and more lipophilic, leading to poor solubility. The amide (Analog C) is more polar than the ester, improving solubility relative to B.
Permeability (PAMPA, 10⁻⁶ cm/s)0.58.54.2Low permeability for the charged carboxylate (Analog A). The neutral, more lipophilic analogs B and C show significantly higher passive diffusion. The ester (Analog B) is the most permeable.
Metabolic Stability (% remaining after 60 min, HLM)85%35%92%The carboxylic acid (Analog A) is generally less prone to Phase I metabolism. The methyl ester (Analog B) is susceptible to rapid hydrolysis by carboxylesterases. The tertiary amide (Analog C) is significantly more stable to hydrolysis than the ester.
Plasma Protein Binding (% Bound, Human)65%95%88%Increased lipophilicity of Analogs B and C leads to higher binding to plasma proteins like albumin. The more polar, charged Analog A has lower binding.

Experimental Design & Rationale

The selection of in vitro ADME assays is a critical step in early drug discovery, providing a balance between throughput and clinical relevance.[2][7] Our experimental choices were guided by the need to assess the primary hurdles for oral bioavailability and systemic exposure for this class of compounds.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution Solubility Aqueous Solubility (Kinetic) PAMPA Permeability (PAMPA) Solubility->PAMPA Impacts Dissolution LogD LogD @ pH 7.4 (Shake-Flask) LogD->PAMPA Correlates with Passive Diffusion MetStab Metabolic Stability (Human Liver Microsomes) PAMPA->MetStab Influences First-Pass Metabolism PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) MetStab->PPB Affects Free Drug Concentration Metabolism_Pathway cluster_analogs Analogs cluster_enzymes Metabolic Enzymes (in HLM) A Analog A (Carboxylic Acid) CYP450 CYP450s (Oxidation) A->CYP450 Slow Oxidation A_Met A_Met A->A_Met Metabolite B Analog B (Methyl Ester) CES Carboxylesterases (Hydrolysis) B->CES Rapid Hydrolysis B_Met B_Met B->B_Met Metabolite (Analog A) C Analog C (Tertiary Amide) C->CYP450 Slow Oxidation C_Met C_Met C->C_Met Metabolite

Caption: Predicted metabolic pathways for the analogs.

Protocol: Human Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) and NADPH (1 mM) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add the test compound (final concentration of 1 µM) to the reaction mixture to initiate the metabolic reaction.

  • Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Plasma Protein Binding

Causality: Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect. [8][9]High plasma protein binding can limit the efficacy and distribution of a drug. [10][11]Rapid Equilibrium Dialysis (RED) is considered a gold standard method for determining the fraction of a compound bound to plasma proteins. [12]We anticipate that the more lipophilic analogs, B and C, will exhibit higher plasma protein binding due to non-specific hydrophobic interactions with proteins like albumin.

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: Prepare a RED device by adding the test compound (final concentration 1 µM) to human plasma in the sample chamber. Add PBS (pH 7.4) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the dialysis membrane.

  • Sampling: After incubation, take aliquots from both the plasma chamber and the buffer chamber.

  • Matrix Matching and Analysis: Add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample to ensure matched matrices. Precipitate the proteins with acetonitrile containing an internal standard. Analyze the supernatant from both chambers by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.

Conclusion and Future Directions

This comparative guide illustrates the profound impact of seemingly minor structural modifications on the ADME profile of this compound analogs.

  • Analog A , the parent carboxylic acid, demonstrates excellent aqueous solubility but suffers from low passive permeability, a common trait for charged molecules. Its metabolic stability is high, and plasma protein binding is moderate. This profile might be suitable for intravenous administration or if active transport mechanisms are involved in its absorption.

  • Analog B , the methyl ester prodrug, exhibits excellent permeability but at the cost of poor solubility and rapid metabolic cleavage by esterases. This metabolic instability would likely lead to a short in vivo half-life and high clearance, making it a less desirable candidate.

  • Analog C , the N,N-dimethylamide, presents a more balanced profile. It retains good permeability, has improved solubility over the ester, and is significantly more metabolically stable. While its plasma protein binding is higher than the parent acid, it represents a promising starting point for further optimization.

The data presented herein underscores the importance of a multi-parameter optimization approach in drug discovery. By systematically evaluating key ADME properties, researchers can make informed decisions to design molecules with a higher probability of success in clinical development. Future work on this scaffold should focus on analogs that maintain the metabolic stability of the amide while further optimizing solubility and permeability to achieve an ideal profile for oral administration.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Retrieved from [Link]

  • AxisPharm. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781-1787.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
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  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
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  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1616-1620.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Al-Ghanim, A. M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1434-1440.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022, March 23). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Retrieved from [Link]

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A Researcher's Guide to Characterizing the Cross-Reactivity of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the journey from a promising molecular scaffold to a validated chemical probe or therapeutic candidate is paved with rigorous characterization. The 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid represents one such scaffold of significant interest. Its core, the 7-azaindole nucleus, is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] This is largely due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine core of ATP itself.[1][3]

However, the very feature that makes this scaffold so effective—its interaction with the highly conserved ATP binding pocket—also presents its greatest challenge: the potential for cross-reactivity across the human kinome.[4] Unintended off-target interactions can lead to cellular toxicity or confounding experimental results, while in some cases, they can be harnessed for beneficial polypharmacology.[4][5]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. We will delve into the rationale behind experimental design, present detailed protocols for robust assessment, and offer insights into the interpretation of the resulting data. This document is intended to be a practical resource for researchers, scientists, and drug development professionals seeking to understand the selectivity of this and structurally related compounds.

The 7-Azaindole Scaffold: A Double-Edged Sword

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a cornerstone of modern kinase inhibitor design. Its utility has been demonstrated in the development of inhibitors for a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 9 (CDK9), and Phosphoinositide 3-kinase γ (PI3Kγ).[6][7][8][9] The pyrrole and pyridine rings of the 7-azaindole nucleus act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor to the kinase's hinge region.[9]

The substituents on this core are critical for determining both potency and selectivity. In the case of this compound, the fluorine atom at the 5-position and the carboxylic acid at the 2-position will dictate the specific interactions within and outside the ATP-binding pocket. The fluorine can modulate electronic properties and potentially form specific interactions, while the carboxylic acid provides a vector for further chemical modification or can form key salt bridges or hydrogen bonds.

Given the promiscuity of many kinase inhibitors, a systematic evaluation of cross-reactivity is not just recommended; it is essential.[4][5]

Comparative Landscape: What to Expect from a 7-Azaindole Derivative

While specific data for this compound is not yet broadly published, we can draw parallels from other 7-azaindole-based inhibitors. For instance, derivatives have been developed as highly potent and selective FGFR inhibitors, while others have shown efficacy against JAK2.[1][9] Conversely, some 7-azaindole derivatives have been noted to inhibit multiple kinases.[2] This highlights the necessity of comprehensive profiling.

A comparative analysis should therefore position this compound against a panel of known kinase inhibitors, including both highly selective and more promiscuous compounds, to contextualize its performance.

Experimental Strategy for Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive understanding of a compound's selectivity. This typically begins with broad, high-throughput biochemical screens, followed by more focused cell-based assays to confirm on-target and off-target effects in a physiological context.[4][10]

Workflow for Cross-Reactivity Assessment

Caption: A typical workflow for assessing kinase inhibitor cross-reactivity.

Part 1: Broad Kinome Profiling (Biochemical)

The initial step is to screen the compound against a large, representative panel of kinases. Several commercial services offer panels of over 400 kinases.[5] The goal is to obtain a global view of the inhibitor's selectivity.[5]

Experimental Protocol: Large-Scale Kinase Activity Assay

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Concentration: The initial screen is often performed at one or two fixed concentrations, for example, 1 µM and 10 µM, to identify potential off-targets.[5]

  • Kinase Panel: Select a diverse panel of recombinant human kinases.

  • Assay Principle: A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay. The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by each kinase.

  • Data Analysis: Results are typically expressed as the percentage of remaining kinase activity in the presence of the inhibitor compared to a vehicle control (DMSO). A significant reduction in activity (e.g., >50% inhibition) flags a potential interaction.

Part 2: In-Depth Biochemical Characterization of "Hits"

For the primary target and any significant off-targets identified in the initial screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

  • Serial Dilutions: Prepare a series of dilutions of the compound, typically in a half-log or full-log series, spanning a wide concentration range (e.g., from 1 nM to 100 µM).

  • Kinase Reaction: For each concentration, set up the kinase reaction with the recombinant enzyme, substrate, and ATP.

  • Detection: Measure kinase activity using an appropriate method (e.g., radiometric or fluorescence-based).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Parameter Description Significance
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.A measure of the inhibitor's potency.
Selectivity Score A metric to quantify the selectivity of an inhibitor, often calculated based on the number of off-targets at a given concentration.Provides a quantitative measure of selectivity.
Part 3: Cell-Based Target Engagement and Pathway Analysis

Biochemical assays, while crucial, do not fully replicate the cellular environment.[10] Cell-based assays are essential to confirm that the inhibitor can enter cells, engage its target(s), and modulate downstream signaling pathways.[10][11]

Experimental Protocol: Western Blot for Substrate Phosphorylation

This protocol assesses the inhibition of a specific kinase in cells by measuring the phosphorylation status of its direct downstream substrate.[12]

  • Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway involving the kinase of interest. Treat the cells with a range of concentrations of the inhibitor for a defined period (e.g., 1-2 hours).[12]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate. Subsequently, probe with an antibody for the total amount of the substrate protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.[12]

  • Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.

Signaling Pathway Analysis Logic

G inhibitor 5-fluoro-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid on_target On-Target Kinase inhibitor->on_target Inhibits off_target Off-Target Kinase inhibitor->off_target Inhibits (Cross-reactivity) on_substrate On-Target Substrate on_target->on_substrate Phosphorylates off_substrate Off-Target Substrate off_target->off_substrate Phosphorylates on_phenotype Desired Phenotype on_substrate->on_phenotype Leads to off_phenotype Undesired Phenotype (Toxicity) off_substrate->off_phenotype Leads to

Caption: Logic diagram illustrating on- and off-target effects of a kinase inhibitor.

Interpreting the Data: Building a Selectivity Profile

The culmination of these experiments is a comprehensive selectivity profile. The data should be presented clearly to allow for objective comparison.

Example Data Summary Table:

KinaseIC50 (nM) - Compound XIC50 (nM) - Reference Inhibitor AIC50 (nM) - Reference Inhibitor B
Primary Target ValueValueValue
Off-Target 1ValueValueValue
Off-Target 2ValueValueValue
............

A graphical representation, such as a kinome map or a selectivity tree, can also be highly effective in visualizing the cross-reactivity profile.

Conclusion and Future Directions

The characterization of this compound's cross-reactivity is a critical step in its development. By employing a systematic approach of broad biochemical screening followed by rigorous cell-based validation, researchers can build a detailed understanding of its selectivity profile. This knowledge is paramount for interpreting experimental results, anticipating potential toxicities, and ultimately determining the therapeutic potential of this promising compound. The methodologies and frameworks presented in this guide provide a robust starting point for these essential investigations.

References

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  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PMC.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of complex heterocyclic compounds like 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a derivative of 7-azaindole, demand a meticulous and informed approach.[1] This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for managing this compound's waste stream, ensuring the protection of our personnel and the environment.

The introduction of a fluorine atom into the pyrrolopyridine scaffold significantly alters the molecule's electronic properties and metabolic stability—qualities often sought in medicinal chemistry.[2] However, this same carbon-fluorine bond strength contributes to the compound's environmental persistence, necessitating specialized disposal methods.[3][4][5]

Hazard Profile and Risk Assessment

A thorough understanding of a compound's hazard profile is the bedrock of safe handling. While comprehensive toxicological data for this compound is not extensively published, we can infer its likely hazards based on its structural analogues and the available safety data for related compounds.

  • GHS Hazard Classifications (Inferred): Based on data for similar chlorinated and fluorinated pyridine carboxylic acids, the compound should be handled as:

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][7][8]

    • Skin Irritation (Category 2): Causes skin irritation.[6][7][8][9]

    • Eye Irritation (Category 2A): Causes serious eye irritation.[6][7][8][9]

    • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[6][7][8][9][10]

Table 1: Key Safety and Physical Data

PropertyValue/InformationSource
Molecular Formula C₈H₅FN₂O₂[11]
Molecular Weight 180.14 g/mol [11]
Appearance Likely an off-white to brown solid[1]
Primary Hazards Skin, eye, and respiratory tract irritant. Harmful if swallowed.[6][7][8]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[10]
Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle governing the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in standard municipal trash.[10][12]

Before handling the compound for disposal, ensure a complete barrier between you and the chemical. The strength of the carbon-fluorine bond does not negate the reactivity of the carboxylic acid and the biological activity of the heterocyclic core.

  • Eye Protection: Wear chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[13]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[10]

  • Body Protection: A standard laboratory coat is mandatory.[13]

  • Respiratory Protection: All handling of the solid powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Proper segregation is critical to prevent dangerous chemical reactions within the waste stream.

  • Designate a Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Include the approximate quantity.

  • Collection: Carefully transfer the waste chemical into the designated container using a spatula or scoop. Avoid any actions that could generate dust.[10] For residual amounts on glassware, rinse with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.

  • Incompatibility Check: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[2][10]

The robust nature of fluorinated organic compounds necessitates destruction via high-temperature incineration. This is the environmentally preferred method as it is designed to permanently break the stable carbon-fluorine bonds.[3][4]

  • Engage a Licensed Professional Waste Disposal Service: Your institution's Environmental Health & Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. Contact them to arrange for the removal of the container.[7][12]

  • Manifesting: Ensure all paperwork and waste manifests required by your institution and local regulations are completed accurately.

  • Alternative Disposal: While high-temperature incineration is the gold standard, disposal in a licensed hazardous waste landfill is another potential option under current regulations.[4] However, this method only contains the "forever chemical" rather than destroying it, posing a potential long-term environmental risk.[4][5]

Emergency Procedures: Managing Spills

Accidents require swift and correct action. The procedure for a small spill of this compound is as follows:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.[10]

  • Don PPE: Wear the full PPE as described in Section 2.

  • Containment: Gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the material into your designated hazardous waste container. Avoid creating dust.[10][12]

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (like acetone or ethanol), followed by soap and water. Collect all cleaning materials as contaminated hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional protocols.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the procedural logic for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_waste Waste Handling cluster_disposal Final Disposition start Begin Disposal Process for This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Labeled, Compatible Hazardous Waste Container fume_hood->container transfer Carefully Transfer Waste (Avoid Dust Generation) container->transfer seal Securely Seal Container transfer->seal spill Spill Occurs? transfer->spill contact_ehs Contact Institutional EHS for Waste Pickup seal->contact_ehs incineration High-Temperature Incineration (Preferred Method) contact_ehs->incineration end Disposal Complete incineration->end spill->seal No spill_proc Follow Emergency Spill Protocol spill->spill_proc Yes spill_proc->transfer Collect Spill Debris

Caption: Disposal workflow for this compound.

References

  • Navigating the Safe Disposal of 1-Acetyl-7-azaindole: A Procedural Guide. Benchchem.
  • MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Capot Chemical.
  • 7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited.
  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. EPA.
  • Safety and handling of fluorinated organic compounds. Benchchem.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA.
  • 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876. PubChem.
  • Safety Data Sheet: 7-Azaindole. Carl ROTH.
  • Safety Data Sheet - ChemScene. ChemScene.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • 7-Azaindole. Chem-Impex.
  • Finding an End to Forever Chemicals. Eurofins USA.
  • 7-AZAINDOLE 98% FOR SYNTHESIS MSDS CAS No: 271-63-6 MSDS. Loba Chemie.
  • Safety Data Sheet. Fluorochem.
  • Safety Data Sheet. CymitQuimica.
  • 5-Fluoro-1h-pyrrolo[2,3-b]pyridine-6-carboxylic acid - Data Sheet. United States Biological.
  • Safety Data Sheet. AA Blocks.
  • Safety Data Sheet. ChemScene.

Sources

Navigating the Safe Handling of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the synthesis and application of novel compounds like 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are routine. However, familiarity with process should not overshadow the critical importance of rigorous safety protocols. This guide provides a detailed operational and safety framework for handling this fluorinated azaindole derivative, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Triage: Understanding the Risks

Based on the toxicological data of analogous structures, this compound should be presumed to present the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.

  • Respiratory Tract Irritation: As a fine powder, inhalation may lead to respiratory irritation.

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation should be strictly avoided.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory to establish a reliable barrier between the handler and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Powder) Chemical safety goggles with side shields or a full-face shield.[1]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1]Laboratory coat and closed-toe footwear.N95-rated respirator or higher, used within a certified chemical fume hood.[1]
Solution Preparation and Handling Chemical safety goggles.[1]Chemical-resistant gloves (e.g., nitrile).[1]Laboratory coat and closed-toe footwear.Work within a certified chemical fume hood.
Spill Cleanup Full-face shield over chemical safety goggles.[1]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or gown over a laboratory coat.A full face-piece chemical cartridge-type respirator may be required for large spills.[2]

Causality of PPE Choices:

  • Eye Protection: The potential for serious eye damage from fine powders necessitates the use of fully sealed goggles. A face shield provides an additional layer of protection against splashes during solution handling.[1]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling this compound. For extended contact or during spill cleanup, more robust gloves like butyl rubber are recommended.[1]

  • Respiratory Protection: The fine particulate nature of the solid compound presents an inhalation hazard. Therefore, all handling of the powder must be conducted within a chemical fume hood with an appropriate respirator to prevent aerosol inhalation.[3]

Donning and Doffing PPE Workflow

Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Operational Protocols: A Step-by-Step Guide

Adherence to a standardized operational procedure is paramount for minimizing exposure risk and ensuring experimental reproducibility.

Preparation and Weighing
  • Designated Area: All work with solid this compound must be performed in a designated area within a certified chemical fume hood.

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.

  • Tool Preparation: Use dedicated, clean spatulas and weigh boats for handling the powder.

  • Container Handling: Keep the primary container of the chemical tightly sealed when not in use.

  • Weighing: Carefully weigh the desired amount of the compound in a tared weigh boat. Avoid creating dust by using gentle movements.

Solution Preparation
  • Solvent Addition: Slowly add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can increase the risk of dust generation.

  • Dissolution: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a controlled manner with appropriate ventilation.

  • Labeling: Immediately and clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard symbols.

Spill Management and Decontamination

Prompt and correct response to a spill is crucial.

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Carefully sweep the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

    • Restrict access to the area.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and compatible hazardous waste containers.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[4]

  • Disposal Request: Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Never pour this chemical down the drain or dispose of it in regular trash.[4]

Chemical Waste Disposal Workflow

Waste_Disposal_Workflow Start Generate Waste Segregate Segregate Solid and Liquid Waste Start->Segregate Label Label Container with Chemical Name and Hazards Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Submit Hazardous Waste Pickup Request Store->Request End Disposal by EHS Request->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.